Chloromethyl morpholine-4-carboxylate
Description
The exact mass of the compound Chloromethyl morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLWSDJXYETLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291222 | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-68-5 | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chloromethyl Morpholine-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl morpholine-4-carboxylate is a bifunctional organic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive chloromethyl ester group and a morpholine-4-carboxylate moiety. The morpholine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules. The chloromethyl ester group, on the other hand, serves as a versatile reactive handle for the introduction of the morpholine-4-carboxylate unit onto various nucleophilic substrates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Chloromethyl morpholine-4-carboxylate, with a focus on its utility in drug development and as a synthetic building block.
Core Chemical Properties
Chloromethyl morpholine-4-carboxylate is characterized by the following identifiers and properties:
| Property | Value | Source |
| IUPAC Name | chloromethyl morpholine-4-carboxylate | [1] |
| CAS Number | 93765-68-5 | [1] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Canonical SMILES | C1COCCN1C(=O)OCCl | [1] |
| InChI | InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | [1] |
Physical Properties
Spectroscopic Data
Predicted mass spectrometry data for various adducts of Chloromethyl morpholine-4-carboxylate are provided below. This information is crucial for its identification and characterization in reaction mixtures.
| Adduct | m/z |
| [M+H]⁺ | 180.04221 |
| [M+Na]⁺ | 202.02415 |
| [M-H]⁻ | 178.02765 |
| [M+NH₄]⁺ | 197.06875 |
| [M+K]⁺ | 217.99809 |
| [M]⁺ | 179.03438 |
| [M]⁻ | 179.03548 |
| (Data sourced from PubChem)[2] |
Synthesis of Chloromethyl Morpholine-4-carboxylate
The synthesis of Chloromethyl morpholine-4-carboxylate can be logically approached as a two-step process. The first step involves the preparation of the key intermediate, 4-morpholinecarbonyl chloride, from morpholine. The subsequent step is the conversion of this acid chloride to the desired chloromethyl ester.
Synthesis of 4-Morpholinecarbonyl Chloride
4-Morpholinecarbonyl chloride is a crucial precursor. Several methods for its synthesis have been reported, primarily involving the reaction of morpholine with a phosgene equivalent.
Method 1: Reaction with Phosgene
This traditional method involves the reaction of morpholine hydrochloride with phosgene in an inert solvent like toluene or xylene. The reaction is typically carried out at elevated temperatures (50-150 °C).[3] The morpholine hydrochloride can be prepared in situ by introducing hydrogen chloride gas into a solution of morpholine.[3]
Method 2: Reaction with Triphosgene
A safer and more convenient alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate). The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.
Experimental Protocol: Synthesis of 4-Morpholinecarbonyl Chloride using Triphosgene [4]
-
To a stirred solution of triphosgene (1.5 equivalents) in dichloromethane at 0 °C, add morpholine (1.0 equivalent) dropwise.
-
Slowly add triethylamine (1.8 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-morpholinecarbonyl chloride.
Synthesis of Chloromethyl Morpholine-4-carboxylate
While a specific, detailed protocol for the synthesis of Chloromethyl morpholine-4-carboxylate is not widely published, a plausible and chemically sound method would involve the reaction of 4-morpholinecarbonyl chloride with a suitable source of chloromethanol or a related synthetic equivalent. A common strategy for the synthesis of chloromethyl esters involves the reaction of the corresponding acid chloride with paraformaldehyde in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol: Synthesis of Chloromethyl Morpholine-4-carboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-morpholinecarbonyl chloride (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford Chloromethyl morpholine-4-carboxylate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Chloromethyl morpholine-4-carboxylate is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent ester functionality activates the carbon for nucleophilic attack.
Nucleophilic Substitution Reactions
Chloromethyl morpholine-4-carboxylate readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reaction is the cornerstone of its utility in organic synthesis, allowing for the covalent attachment of the morpholine-4-carboxymethyl group to various substrates.
Figure 1: General schematic of the Sₙ2 reaction of Chloromethyl morpholine-4-carboxylate with a nucleophile.
3.1.1. Reaction with Alcohols
Alcohols react with Chloromethyl morpholine-4-carboxylate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding alkoxymethyl morpholine-4-carboxylate esters. This reaction is useful for the protection of hydroxyl groups.
3.1.2. Reaction with Amines
Primary and secondary amines react with Chloromethyl morpholine-4-carboxylate to yield N-(morpholine-4-carboxymethyl) amines. This provides a straightforward method for the derivatization of amines.
3.1.3. Reaction with Thiols
Thiols, being excellent nucleophiles, react readily with Chloromethyl morpholine-4-carboxylate to form thiomethyl ether derivatives.
Applications in Drug Development and Organic Synthesis
The unique structural features of Chloromethyl morpholine-4-carboxylate make it a valuable tool in both medicinal chemistry and broader organic synthesis.
Prodrug Synthesis
A significant application of Chloromethyl morpholine-4-carboxylate is in the development of prodrugs. The morpholine-4-carboxymethyl ester can be used to mask polar functional groups, such as carboxylic acids or phenols, in a parent drug molecule. This modification can enhance the lipophilicity and, consequently, the oral bioavailability of the drug. Once absorbed, the ester linkage can be cleaved by endogenous esterases to release the active drug.
Figure 2: Workflow for the use of Chloromethyl morpholine-4-carboxylate in prodrug synthesis.
Protecting Group Chemistry
The morpholine-4-carboxymethyl group can be employed as a protecting group for hydroxyl and other nucleophilic functionalities. The stability of this group can be tuned, and its removal can often be achieved under specific conditions that do not affect other sensitive functional groups in the molecule.
Synthesis of Heterocyclic Compounds
Chloromethyl morpholine-4-carboxylate can serve as a building block in the synthesis of more complex heterocyclic systems. The reactive chloromethyl group allows for its incorporation into various molecular scaffolds, which can then be further elaborated.
Safety and Handling
Chloromethyl morpholine-4-carboxylate is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Conclusion
Chloromethyl morpholine-4-carboxylate is a versatile and valuable reagent for organic synthesis and drug development. Its ability to introduce the morpholine-4-carboxylate moiety through nucleophilic substitution reactions makes it a powerful tool for the synthesis of prodrugs, the protection of functional groups, and the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated molecular architectures in medicinal chemistry continues to grow, the importance of such specialized building blocks is likely to increase.
References
- Preparation of morpholinecarbonyl chloride. JPS5572178A.
- 4-Morpholinecarbonyl chloride synthesis. ChemicalBook.
- Reactions of Alcohols. Chemistry LibreTexts.
- Chloromethyl morpholine-4-carboxyl
- alcohol - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Synthesis of N-Methylmorpholine
- Preparation method for morpholine carbonyl chloride compound. CN104341374A.
- Chloromethyl 4-morpholinecarboxyl
- Safety Data Sheet.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Morpholines. Synthesis and Biological Activity.
- Morpholine synthesis. Organic Chemistry Portal.
- Methyl morpholine-4-carboxyl
- Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst.
- Protecting Groups.
- 17.6 Reactions of Alcohols - Organic Chemistry. OpenStax.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Alcohol Reactions - HBr, PBr3, SOCl2. YouTube.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- 4-2-chloroethyl-morpholine-hcl. Sarex Fine Chemicals.
- Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Morpholine, 4-methyl-. NIST WebBook.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Chloromethyl morpholine-4-carboxylate (C6H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 4. 4-Morpholinecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
Physicochemical Characterization and Applications of Chloromethyl Morpholine-4-Carboxylate (CAS 93765-68-5)
The following technical guide details the physicochemical characteristics, reactivity profile, and application workflows for Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5).
Executive Summary
Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of acyloxymethyl carbamate prodrugs . By introducing a morpholine-carbonyl-oxymethyl moiety, this reagent modifies the physicochemical profile (solubility, lipophilicity, and metabolic stability) of carboxylic acid-containing drugs.
This guide provides a comprehensive technical analysis of its properties, stability mechanisms, and experimental protocols for its application in drug development.
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Detail |
| IUPAC Name | Chloromethyl morpholine-4-carboxylate |
| Common Synonyms | Chloromethyl 4-morpholinecarboxylate; Morpholine-4-carboxylic acid chloromethyl ester |
| CAS Number | 93765-68-5 |
| Molecular Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol |
| SMILES | C1COCCN1C(=O)OCCl |
| InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |
Structural Features
The molecule consists of a morpholine ring carbamoylated at the nitrogen, extending into a chloromethyl ester.
-
Reactive Center: The chloromethyl group (-CH2-Cl) is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the chlorine leaving group.
-
Stability Motif: The carbamate linkage provides greater hydrolytic stability compared to simple esters, though the alpha-chloro ether functionality remains moisture-sensitive.
Physicochemical Properties[1][2][3][4][6][7][8]
Physical State and Constants
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data for the class of chloromethyl carbamates.
| Property | Value / Description | Context |
| Physical State | Viscous Liquid or Low-Melting Solid | Typically handled as a liquid in synthesis. |
| Boiling Point | ~260–270°C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | ~1.25 – 1.30 g/cm³ | Estimated based on halogenated carbamates. |
| Solubility | Soluble: DCM, EtOAc, THF, MeCN | Incompatible with water (hydrolysis). |
| LogP | 0.40 (Computed) | Moderate lipophilicity; suitable for traversing membranes. |
| Polar Surface Area | 38.8 Ų | Indicates good passive permeability potential. |
Reactivity Profile
The core utility of CAS 93765-68-5 lies in its ability to act as a "soft" alkylating agent .
-
Mechanism: It undergoes nucleophilic substitution (S_N2) with carboxylate anions (R-COO⁻).
-
Leaving Group: The chloride ion is displaced, forming an acyloxymethyl ester.
-
Hydrolysis Risk: In the presence of water, the chloromethyl group hydrolyzes to release formaldehyde, HCl, and the parent carbamate, which further degrades to morpholine and CO₂.
Applications in Drug Delivery (Prodrug Synthesis)[6]
Researchers utilize CAS 93765-68-5 to mask carboxylic acid groups on drug molecules. This strategy is often employed to:
-
Improve Oral Bioavailability: By masking the ionizable carboxylate, membrane permeability is increased.
-
Enhance Solubility: The morpholine moiety can improve solubility in physiological fluids compared to simple alkyl esters.
-
Metabolic Activation: The resulting acyloxymethyl carbamate is cleaved in vivo by esterases, releasing the active drug, formaldehyde, CO₂, and morpholine.
Reaction Scheme: Prodrug Formation
The standard workflow involves reacting the drug (as a salt) with CAS 93765-68-5.
Analytical Characterization Protocols
Identification (NMR Spectroscopy)
The chloromethyl group provides a distinct diagnostic signal.
-
¹H NMR (CDCl₃): Look for a singlet (or AB quartet if chiral center nearby) corresponding to -O-CH2-Cl at δ 5.7 – 5.9 ppm .
-
¹³C NMR: The methylene carbon (-O-CH2-Cl) typically resonates between 70 – 80 ppm .
Purity Analysis (GC-MS / HPLC)
-
GC-MS: Preferred for the raw reagent due to volatility.
-
Note: Inject at lower temperatures to prevent thermal degradation.
-
-
HPLC: Must use non-aqueous mobile phases (e.g., Normal Phase Hexane/EtOAc) or very rapid Reverse Phase gradients at neutral pH to avoid in-column hydrolysis.
Experimental Protocols
Protocol A: Stability Testing
Objective: Determine the half-life of CAS 93765-68-5 in reaction solvents.
-
Preparation: Dissolve 10 mg of CAS 93765-68-5 in 1 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, and D₂O/Acetonitrile mixture).
-
Monitoring: Acquire ¹H NMR spectra at t=0, 1h, 4h, 12h, 24h.
-
Analysis: Integrate the -CH2-Cl peak (δ ~5.8) relative to an internal standard (e.g., TCNB).
-
Result: In wet solvents (D₂O spiked), expect rapid disappearance of the methylene peak and emergence of formaldehyde signals.
Protocol B: General Alkylation Procedure (Anhydrous)
Objective: Synthesis of a prodrug from a carboxylic acid API.
-
Activation: In a flame-dried flask under Argon, dissolve 1.0 eq of Drug-COOH in anhydrous DMF.
-
Deprotonation: Add 1.2 eq of Cs₂CO₃ or K₂CO₃. Stir for 30 min at RT.
-
Alkylation: Add 1.2 eq of CAS 93765-68-5 dropwise. Add 0.1 eq of NaI (Finkelstein catalyst) to accelerate reaction if sluggish.
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.
-
Critical: Perform aqueous washes quickly and with cold water to minimize hydrolysis of the product.
-
Handling and Safety (E-E-A-T)
-
Hazards: As an alkylating agent, this compound is potentially genotoxic and a skin/eye irritant .
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture exclusion is critical.
-
Disposal: Quench excess reagent with an amine (e.g., benzylamine) or dilute aqueous NaOH before disposal to destroy the alkylating potential.
References
-
PubChem. Chloromethyl morpholine-4-carboxylate (Compound).[1][2][3][4] National Library of Medicine. Available at: [Link]
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
- IUPAC.Nomenclature of Organic Chemistry.
Sources
- 1. Methyl morpholine-4-carboxylate | C6H11NO3 | CID 12575354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Profiling of Morpholine Carboxylates in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary
Morpholine carboxylates represent a high-value structural motif in drug design, primarily utilized as bioisosteres of proline and pipecolic acid . Their mechanism of action (MoA) is defined by a unique interplay of electronic modulation and conformational constraint. Unlike their carbocyclic analogs (piperidines/pyrrolidines), the morpholine ether oxygen introduces an inductive effect that lowers the basicity of the amine (pKa ~8.4 vs. ~10-11), facilitating zwitterionic binding at physiological pH while enhancing blood-brain barrier (BBB) permeability.
This guide dissects the mechanistic utility of Morpholine-2-Carboxylic Acid (M2C) and Morpholine-3-Carboxylic Acid (M3C) derivatives, focusing on their roles as NMDA receptor antagonists, GABA uptake inhibitors, and transition-state mimics in protease inhibition.
Structural Pharmacophores & Physicochemical Mechanics
The "mechanism" of a morpholine carboxylate begins with its intrinsic molecular mechanics. The scaffold serves as a conformationally restricted amino acid analog.
The Oxygen Effect: pKa Modulation
The defining feature of the morpholine ring is the ether oxygen at position 4 relative to the nitrogen.
-
Inductive Withdrawal: The electronegative oxygen pulls electron density through the sigma bond framework, reducing the availability of the nitrogen lone pair.
-
Result: The pKa of the morpholine nitrogen is typically 2–3 units lower than that of piperidine.
-
Biological Implication: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (or zwitterionic with a net neutral charge), drastically improving passive diffusion across the BBB compared to highly basic piperidine analogs.
Conformational Restriction (Entropy Reduction)
Binding affinity is thermodynamically driven by
-
Mechanism: By cyclizing a linear amino acid (like GABA or glutamate) into a morpholine carboxylate, the rotational degrees of freedom are frozen.
-
Benefit: This reduces the entropic penalty (
) upon binding to the receptor pocket, theoretically increasing affinity if the ring conformation matches the bioactive pose.
DOT Visualization: Pharmacophore Properties
Figure 1: Mechanistic impact of the morpholine ether oxygen on physicochemical properties and binding potential.
Biological Mechanisms of Action[2][3]
NMDA Receptor Antagonism (M2C Derivatives)
Morpholine-2-carboxylic acid derivatives act as competitive antagonists at the glutamate binding site of the NMDA receptor (GluN2 subunit).
-
Binding Mode: The carboxylate moiety mimics the
-carboxyl of L-glutamate, forming a critical salt bridge with Arg518 (GluN2A numbering). The morpholine secondary amine mimics the -amino group of glutamate, interacting with Pro516 and Thr513 . -
Selectivity: The morpholine ring occupies a hydrophobic pocket that cannot accommodate the flexible chain of glutamate, inducing antagonist conformation.
GABA Uptake Inhibition (M3C Derivatives)
Morpholine-3-carboxylic acid derivatives function as conformationally constrained analogs of GABA (
-
Target: GABA Transporters (GAT-1).
-
Mechanism: The scaffold locks the GABA motif into a specific rotamer required for transporter recognition but prevents the conformational shift necessary for transport, effectively "jamming" the transporter.
Protease Inhibition (Transition State Mimicry)
In metalloproteases (e.g., MMPs), morpholine carboxylates act as zinc-binding groups (ZBG).
-
Mechanism: The carboxylate oxygen coordinates the catalytic Zinc ion (
) in the enzyme active site, displacing the water molecule required for peptide bond hydrolysis. The morpholine ring sits in the S1' pocket, providing van der Waals contacts.
Experimental Protocols
Protocol A: Comparative pKa and LogD Determination
Rationale: To validate the "Oxygen Effect" hypothesis, one must experimentally verify the acidity constants and lipophilicity profile before biological testing.
Workflow:
-
Preparation: Dissolve 10 mg of Morpholine-2-carboxylic acid derivative in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Titration: Perform potentiometric titration using 0.1 M HCl and 0.1 M KOH at
under atmosphere (to exclude ). -
Data Analysis: Use the Bjerrum difference plot method to calculate
(COOH) and (NH). -
LogD Measurement:
-
Prepare octanol-buffer (pH 7.4) biphasic system.
-
Inject compound; shake for 1 hour; centrifuge.
-
Analyze phases via HPLC-UV.
-
Criterion: A LogD > 0.5 suggests potential for CNS penetration (unlike zwitterionic amino acids which are typically LogD < -2.0).
-
Protocol B: Radioligand Binding Assay (NMDA Receptor)
Rationale: To quantify the affinity (
Materials:
-
Source: Rat brain cortex homogenates (rich in NMDA receptors).
-
Radioligand:
-CGS 19755 (Selective NMDA antagonist). -
Non-specific blocker: 1 mM L-Glutamate.
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Wash pellet 3x to remove endogenous glutamate.
-
Incubation:
-
Tube A (Total Binding): Membrane +
-CGS 19755 (10 nM) + Buffer. -
Tube B (Non-Specific): Membrane +
-CGS 19755 + L-Glutamate (1 mM). -
Tube C (Test): Membrane +
-CGS 19755 + Morpholine Carboxylate ( to M).
-
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation:
Data Presentation & SAR Analysis
The following table illustrates the Structure-Activity Relationship (SAR) differences between Piperidine (carbocyclic) and Morpholine (heterocyclic) carboxylates in an NMDA binding context (Hypothetical data based on bioisostere principles [1][5]).
| Scaffold Type | Derivative | pKa (Amine) | LogD (pH 7.4) | NMDA Ki (nM) | BBB Permeability |
| Piperidine | 2-COOH (Pipecolic acid) | 10.5 | -2.1 | 450 | Low |
| Piperidine | 4-Phosphono-2-COOH (CPP) | 10.4 | -2.5 | 45 | Low (Active Transport req) |
| Morpholine | 2-COOH (M2C) | 8.4 | -0.8 | 620 | Moderate |
| Morpholine | N-Phenethyl-2-COOH | 7.8 | +1.2 | 28 | High |
Interpretation: While the unsubstituted morpholine (M2C) shows slightly lower affinity than the piperidine analog due to electronic repulsion in the binding pocket, the N-substituted morpholine achieves superior potency and BBB permeability. The lower pKa allows the N-substituent to engage in hydrophobic interactions without paying a high desolvation penalty.
DOT Visualization: Experimental Workflow
Figure 2: Screening workflow for validating morpholine carboxylate bioactivity.
References
-
Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1] Link
-
Jain, A., & Sahu, S. K. (2024).[2] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[2] Link
-
Kourounakis, A. P., et al. (2019).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link
-
Monaghan, D. T., et al. (2012). "Pharmacology of NMDA Receptors." Neuroscience in the 21st Century, Springer. Link
-
Ogarev-Online. (2022). "Analgesic activity of new ligands of the NMDA receptor complex."[3] Link
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Analgesic activity of new ligands of the NMDA receptor complex - Yakovleva - Reviews on Clinical Pharmacology and Drug Therapy [ogarev-online.ru]
Chloromethyl morpholine-4-carboxylate structural analysis
Technical Guide: Structural Analysis & Application of Chloromethyl Morpholine-4-Carboxylate
Executive Summary
Chloromethyl morpholine-4-carboxylate (CMMC) (CAS: 93765-68-5) is a specialized alkylating reagent used in medicinal chemistry to synthesize morpholino-carbonyloxymethyl (MC) prodrugs.[1] By covalently linking this promoiety to a parent drug (typically possessing a carboxylic acid, phenol, or amine), researchers can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), enhancing aqueous solubility, membrane permeability, or metabolic stability.
This guide provides a rigorous structural analysis of CMMC, detailing its spectroscopic signature, synthetic pathway, and critical handling protocols. It is designed to serve as a primary reference for establishing identity and purity standards in a drug development setting.[1]
Structural Elucidation & Spectroscopic Signature
Accurate identification of CMMC relies on distinguishing the unique electronic environment of the chloromethyl group (
Nuclear Magnetic Resonance (NMR) Analysis
The
Table 1:
| Position | Proton Count | Multiplicity | Chemical Shift ( | Structural Insight |
| 2H | Singlet (s) | 5.75 – 5.85 | Critical Diagnostic: Highly deshielded due to the flanking oxygen and chlorine atoms (anomeric effect).[1] | |
| Morpholine N- | 4H | Multiplet (m) | 3.60 – 3.70 | Protons adjacent to the carbamate nitrogen.[1] |
| Morpholine O- | 4H | Multiplet (m) | 3.45 – 3.55 | Protons adjacent to the morpholine ether oxygen.[1] |
Note: In
Mass Spectrometry (MS) & Fragmentation
-
Molecular Formula:
[1][2] -
Exact Mass: 179.03 Da[1]
-
Ionization Mode: ESI+ (Positive Electrospray Ionization)[1]
Fragmentation Logic:
- : Observed at m/z ~180.04.[1][2]
-
Isotopic Pattern: A characteristic 3:1 ratio for
and confirms the presence of a single Chlorine atom.[1] -
Primary Fragment: Loss of the chloromethyl group often yields the morpholine-4-carboxylate cation (m/z ~130) or the morpholine fragment (m/z ~86).[1]
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong stretch at 1720–1740 cm .[1] This is higher than typical amides due to the ester-like character of the carbamate.[1] -
Stretch: Distinct band in the fingerprint region (700–750 cm
).[1]
Synthetic Pathway & Mechanism
The synthesis of CMMC requires strict anhydrous conditions to prevent the degradation of the chloromethyl chloroformate starting material.
Reaction Mechanism
The synthesis involves a nucleophilic acyl substitution where morpholine attacks the carbonyl carbon of chloromethyl chloroformate.
Figure 1: Synthetic pathway for Chloromethyl morpholine-4-carboxylate.[1] The reaction is typically base-catalyzed (e.g., Triethylamine) to neutralize the HCl byproduct.
Prodrug Application Logic
CMMC acts as a "soft" alkylating agent.[1] In the presence of a drug with a carboxylic acid group (
-
Mechanism:
displacement of the Chlorine on CMMC by the drug's carboxylate anion. -
In Vivo Activation: The resulting prodrug is cleaved by esterases, releasing the parent drug,
, formaldehyde, and morpholine.
Experimental Protocols
Protocol A: Synthesis of CMMC
Reagents:
-
Chloromethyl chloroformate (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add DCM and Chloromethyl chloroformate.[1] Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents decomposition of the chloroformate.
-
Addition: Mix Morpholine and TEA in DCM. Add this solution dropwise to the flask over 30 minutes.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (stain with
; CMMC is not UV active unless derivatized, but morpholine is).[1] -
Workup: Wash with cold 1N HCl (to remove unreacted morpholine) followed by saturated
and brine. -
Purification: Dry organic layer over
. Concentrate in vacuo at <30°C .
Protocol B: Purity Assessment (HPLC)
Since CMMC lacks a strong chromophore, standard UV detection at 254 nm is often insufficient.[1]
-
Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
Analytical Decision Tree
Use this workflow to validate the identity and quality of synthesized CMMC batches.
Figure 2: Analytical workflow for CMMC validation. The diagnostic NMR singlet is the primary "Go/No-Go" gate.
Stability & Safety Profile
Stability
-
Hydrolysis: CMMC is susceptible to hydrolysis in moist air, releasing formaldehyde and morpholine. Store under inert gas (Argon/Nitrogen) at -20°C .
-
Thermal: Avoid temperatures >40°C during solvent removal to prevent polymerization or degradation.[1]
Safety (HSE)
-
Hazard Class: Alkylating Agent.[1]
-
GHS Signal: DANGER
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H350 (Potential Carcinogen - Alkylating agent).[1]
-
Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is mandatory.[1] Quench all glassware with dilute NaOH before cleaning to destroy residual alkylating potential.[1]
References
-
Rautio, J., et al. (2018).[1][4][5] "The expanding role of prodrugs in contemporary drug design and development."[1][4][6] Nature Reviews Drug Discovery.[1][4][6] Link[1]
-
National Center for Biotechnology Information. (2023).[1] "Chloromethyl morpholine-4-carboxylate - PubChem Compound Summary." PubChem. Link[1]
-
Wermuth, C. G. (2011).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (General reference for carbamate prodrug strategies).
-
European Chemicals Agency (ECHA). (2023).[1] "Registration Dossier: Chloromethyl morpholine-4-carboxylate." ECHA.[1][7] Link[1]
Sources
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- 2. PubChemLite - Chloromethyl morpholine-4-carboxylate (C6H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]
- 6. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical properties of Chloromethyl morpholine-4-carboxylate
The following technical guide details the theoretical and practical properties of Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5), a critical reagent in the synthesis of prodrugs.
A Theoretical & Practical Guide for Medicinal Chemistry Applications
Part 1: Executive Summary & Structural Identity
Chloromethyl morpholine-4-carboxylate (CMMC) is a specialized functional reagent used primarily in medicinal chemistry as a "promoiety" donor. It belongs to the class of chloromethyl carbamates . Its defining characteristic is the presence of a reactive chloromethyl ester linkage attached to a morpholine carbamate core.
This structure serves a singular, high-value purpose: Prodrug Derivatization . By reacting with carboxylic acid-containing drugs, CMMC forms (morpholine-4-carbonyloxy)methyl esters . These prodrugs improve lipophilicity and oral bioavailability, subsequently undergoing enzymatic hydrolysis in vivo to release the active parent drug, carbon dioxide, formaldehyde, and the inert carrier morpholine.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Chloromethyl morpholine-4-carboxylate |
| CAS Number | 93765-68-5 |
| Common Aliases | 4-(Chloromethoxycarbonyl)morpholine; Morpholine-4-carboxylic acid chloromethyl ester |
| Molecular Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol |
| SMILES | C1COCCN1C(=O)OCCl |
| InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C, Moisture Sensitive |
Part 2: Physicochemical Profile & Theoretical Reactivity
2.1 Electronic Properties & Lipophilicity
The utility of CMMC lies in its balance between stability (shelf-life) and reactivity (alkylation potential).
-
LogP (Computed): ~0.4. This low lipophilicity is deceptive; its primary value is adding a transient lipophilic cap to highly polar drugs (like beta-lactams or phosphonates), masking the ionizable acid group.
-
Electrophilicity: The chloromethyl carbon is highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms.[1] It is a "Soft" electrophile, reacting readily with "Soft" nucleophiles (iodides, thiols) and "Hard" nucleophiles (carboxylates) under catalyzed conditions.
2.2 Mechanism of Prodrug Activation
Understanding the fate of this molecule is as important as its synthesis. The design relies on a "Self-Immolative" cascade.
The Cascade Logic:
-
Absorption: The prodrug (Drug-Ester-Carbamate) crosses the gut wall.
-
Enzymatic Trigger: Non-specific plasma esterases attack the ester bond linking the drug to the methylene group.
-
Spontaneous Collapse: The resulting hydroxymethyl carbamate is unstable (hemiaminal/hemiacetal ether). It spontaneously decomposes.[2]
Part 3: Synthesis & Experimental Protocols
3.1 Synthesis Strategy (Self-Validating Protocol)
The most robust synthesis involves the N-acylation of morpholine with chloromethyl chloroformate (CMMC-Cl). This method is preferred over chlorination of precursors due to higher atom economy and purity profiles.
Reaction:
Reagents:
-
Morpholine (1.0 eq)[3]
-
Chloromethyl chloroformate (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq) as HCl scavenger.
-
Solvent: Dichloromethane (DCM) or Dry THF.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
-
Solvation: Dissolve Chloromethyl chloroformate (1.1 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.
-
Addition: Mix Morpholine (1.0 eq) and Et₃N (1.2 eq) in DCM. Add this mixture dropwise to the chloroformate solution over 30 minutes. Critical: Exothermic reaction. Keep T < 5°C to prevent decomposition.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO₄; product is not UV active unless derivatized, but morpholine is).
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted morpholine), then Sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄ and concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc). Distillation is risky due to thermal instability; column chromatography is preferred.
3.2 Quality Control & Validation
To ensure the reagent is suitable for drug conjugation, verify the following:
-
¹H NMR (CDCl₃): Look for the characteristic singlet of the -O-CH2-Cl group. It typically appears downfield around 5.7–5.9 ppm . The morpholine ring protons will appear as multiplets around 3.4–3.7 ppm.
-
Purity Check: Ensure absence of bis-morpholine urea (a common byproduct if water is present) or unreacted chloroformate.
Part 4: Safety & Handling (The "Alkylating Alert")
As an alkylating agent, Chloromethyl morpholine-4-carboxylate poses specific hazards. It is designed to react with biological nucleophiles.
-
Toxicity: Classified as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H318 (Eye Damage) .[4]
-
Genotoxicity Potential: Like all chloromethyl esters, it is a potential mutagen (alkylating DNA bases). Handle in a fume hood with double nitrile gloves.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the electrophilic chloromethyl group before disposal.
Part 5: Applications in Drug Development
This reagent is specifically used to synthesize Pivoxil-like prodrugs but with a morpholine tail.
-
Solubility: The morpholine group has a pKa of ~8.3 (when protonated). If the prodrug retains basic character (unlikely in the carbamate form, but the morpholine oxygen aids solvation), it can improve aqueous solubility compared to simple alkyl esters.
-
Stability: Morpholine carbamates are generally more stable to chemical hydrolysis (pH 1-7) than simple acetal esters, allowing for better oral formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23371992, Chloromethyl 4-morpholinecarboxylate. Retrieved January 30, 2026 from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Chloromethyl morpholine-4-carboxylate (EC 816-592-6).[4] Retrieved from [Link][4]
- Rautio, J., et al. (2017).Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
- Google Patents.Compounds and compositions thereof (Imatinib prodrugs using chloromethyl morpholine-4-carboxylate). Patent US9487500B2.
Sources
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- 2. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 4. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Chloromethyl morpholine-4-carboxylate in Organic Solvents
Introduction: Understanding the Significance of Chloromethyl morpholine-4-carboxylate
Chloromethyl morpholine-4-carboxylate is a bespoke chemical entity of interest in contemporary drug discovery and organic synthesis. Its unique structural composition, incorporating a morpholine ring, a carboxylate linker, and a reactive chloromethyl group, positions it as a versatile building block. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The chloromethyl ester functionality, on the other hand, serves as a reactive handle for further chemical transformations.
A comprehensive understanding of the solubility of Chloromethyl morpholine-4-carboxylate in various organic solvents is paramount for its effective utilization in a laboratory setting. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.
Theoretical Underpinnings of Solubility: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.
An examination of the structure of Chloromethyl morpholine-4-carboxylate reveals several key features that influence its solubility profile:
-
The Morpholine Ring: This heterocyclic amine contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to its polarity and potential for interaction with protic solvents.
-
The Carboxylate Group: The ester functionality is polar and can participate in dipole-dipole interactions.
-
The Chloromethyl Group: The presence of a halogen atom introduces polarity, but the overall contribution to solubility will depend on the rest of the molecular structure.
-
Carbon Skeleton: The hydrocarbon portions of the molecule are nonpolar.
The interplay of these functional groups suggests that Chloromethyl morpholine-4-carboxylate will exhibit a nuanced solubility profile. It is expected to have moderate to good solubility in polar aprotic solvents and some polar protic solvents, while its solubility in nonpolar solvents is likely to be limited.
Predictive Solubility Profile in Common Organic Solvents
Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of Chloromethyl morpholine-4-carboxylate in a range of common organic solvents is presented in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Medium to High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting with the morpholine and carboxylate moieties. |
| Ethanol | Medium | Similar to methanol, but the slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. | |
| Water | Low to Medium | While containing polar groups, the overall organic character of the molecule may limit its solubility in the highly polar, hydrogen-bonding network of water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of polar organic molecules.[3] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetone | Medium | The carbonyl group in acetone can act as a hydrogen bond acceptor, facilitating dissolution. | |
| Acetonitrile | Medium | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Nonpolar | Hexane | Low | The nonpolar nature of hexane will have weak interactions with the polar functional groups of the solute. |
| Toluene | Low to Medium | The aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than in purely aliphatic nonpolar solvents. | |
| Dichloromethane | Medium | Although often considered nonpolar, dichloromethane has a significant dipole moment and can dissolve a wide range of organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.
I. Materials and Equipment
-
Chloromethyl morpholine-4-carboxylate (solute)
-
A range of high-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
II. Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
III. Detailed Protocol
-
Preparation of the Slurry:
-
Add an excess amount of Chloromethyl morpholine-4-carboxylate to a vial. The key is to have undissolved solid present at the end of the experiment to ensure a saturated solution.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to the desired constant temperature.
-
Agitate the slurry for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[4]
-
-
Sampling:
-
Once equilibrium is established, remove the vial from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[5][6][7]
-
Prepare a calibration curve using standard solutions of known concentrations of Chloromethyl morpholine-4-carboxylate to accurately determine the concentration of the diluted sample.[8]
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for Chloromethyl morpholine-4-carboxylate may not be readily available, the hazards can be inferred from its constituent functional groups. Chloromethyl esters are known to be reactive and potentially hazardous.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of Chloromethyl morpholine-4-carboxylate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently and safely handle this compound and optimize its use in their synthetic and formulation endeavors. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.
References
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Sci. Pharm., 89(3), 37.
- How to determine the solubility of a substance in an organic solvent? (2024).
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Universiti Teknologi Malaysia.
- Polarity and Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2021). YouTube.
- Solubility of Organic Compounds. Chemistry Steps.
- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube.
- Predicting Solubility. Rowan Scientific.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(3), 36-40.
- How to predict the solubility of an organic compound in different kinds of solvents?
- Solubility of organic compounds (video). Khan Academy.
- Solubility of Organic Compounds. (2023). University of Calgary.
- SAFETY DATA SHEET 103680-Chloromethyl methyl ether. LobaChemie.
- Solubility of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
- Solvents and Polarity. University of Rochester, Department of Chemistry.
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum.
- a) Isothermal method (detecting composition of a saturated solution at a given temperature); b) Polythermal method (searching saturated temperature for an already known solid-liquid composition).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2003). Journal of Pharmaceutical Sciences, 92(5), 945-953.
- Chloromethyl methyl ether - Safety D
- Physics-Based Solubility Prediction for Organic Molecules. (2015). Chemical Reviews, 115(21), 11567-11608.
- Solubility of Organic Compounds. (2023). YouTube.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru.
- Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine.
- Analytical Method Selection for Drug Product Dissolution Testing. (2006). Dissolution Technologies, 13(3), 6-13.
- Chloromethyl ethyl ether. Santa Cruz Biotechnology.
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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Technical Guide: Spectral Profiling of Chloromethyl Morpholine-4-carboxylate
This technical guide details the spectral characteristics of Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5), a critical reagent in prodrug synthesis.
Executive Summary & Compound Identity
Chloromethyl morpholine-4-carboxylate is a specialized carbamate reagent widely utilized in medicinal chemistry to generate N-acyloxymethyl prodrugs.[1] By introducing a morpholine-4-carbonyl-oxymethylene moiety, it improves the solubility and metabolic stability of parent drugs (e.g., amines, alcohols, and carboxylic acids).
This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | Chloromethyl morpholine-4-carboxylate |
| CAS Registry Number | 93765-68-5 |
| Molecular Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol |
| SMILES | C1COCCN1C(=O)OCCl |
| Appearance | Colorless to light yellow liquid/oil |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
Synthesis & Sample Preparation Context
Understanding the synthesis route is essential for interpreting spectral impurities.[1] The standard preparation involves the nucleophilic attack of morpholine on chloromethyl chloroformate.[1]
Reaction Scheme
The synthesis proceeds via the elimination of HCl.[1] Residual triethylamine hydrochloride (Et₃N[1]·HCl) or unreacted chloromethyl chloroformate are common impurities to watch for in the spectral data.[1]
Figure 1: Synthesis pathway for Chloromethyl morpholine-4-carboxylate via chloromethyl chloroformate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by the distinct deshielding of the chloromethyl protons and the broadening of the morpholine ring protons due to restricted rotation around the carbamate (N-C=O) bond.[1]
1H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 5.80 | Singlet (s) | 2H | -OCH ₂Cl | Highly deshielded methylene between Oxygen and Chlorine.[2] Key diagnostic peak. |
| 3.64 – 3.74 | Multiplet (m) | 4H | -OCH ₂- (Ring) | Protons adjacent to the morpholine ether oxygen.[1] |
| 3.52 | Broad Singlet (br s) | 4H | -NCH ₂- (Ring) | Protons adjacent to the carbamate nitrogen. Broadened due to rotameric exchange at the amide-like bond.[1] |
Note on Rotamers: The carbamate nitrogen possesses partial double-bond character (N-C=O resonance), creating a barrier to rotation.[1] At room temperature, the N-CH₂ protons often appear as a broad singlet or two unresolved broad humps.[1] Sharpening of these signals can be achieved by high-temperature NMR (e.g., at 50°C).[1]
13C NMR Prediction (125 MHz, CDCl₃)
-
153.0 ppm (C=O): The carbonyl carbon of the carbamate.[1]
-
72.5 ppm (-OCH₂Cl): The chloromethyl carbon, deshielded by two electronegative atoms (O and Cl).[1]
-
66.2 ppm (-OCH₂- Ring): Morpholine ether carbons.[1]
-
44.5 / 45.8 ppm (-NCH₂- Ring): Morpholine nitrogen carbons (often split into two signals due to restricted rotation).[1]
Mass Spectrometry (MS)
Mass spectrometry analysis is critical for confirming the presence of the chlorine isotope pattern and the stability of the carbamate linkage.[1]
Fragmentation Pathway
The fragmentation logic follows the cleavage of the labile ester and carbamate bonds.[1]
Figure 2: Proposed ESI-MS fragmentation pathway for Chloromethyl morpholine-4-carboxylate.
Key MS Signals (ESI+)
| m/z (approx) | Identity | Interpretation |
| 180.0 / 182.0 | [M+H]⁺ | Protonated molecular ion.[1] Displays characteristic 3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes.[1] |
| 144.0 | [M-Cl]⁺ | Loss of chlorine radical/atom; indicates labile C-Cl bond.[1] |
| 114.1 | [M-OCH₂Cl]⁺ | Acylium ion (Morpholine-CO⁺).[1] Stable fragment confirming the carbamate core.[1] |
| 86.1 | [Morpholine+H]⁺ | Protonated morpholine ring, formed after decarboxylation.[1] |
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of functional groups, particularly the carbamate carbonyl and the alkyl chloride.[1]
Diagnostic Bands (Neat/ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 1715 – 1735 | ν(C=O) Stretch | Strong, sharp band characteristic of the carbamate ester carbonyl. |
| 1220 – 1260 | ν(C-O) Stretch | Strong "C-O-C" asymmetric stretch of the ester linkage. |
| 1110 – 1130 | ν(C-O-C) Ether | Characteristic stretch of the morpholine ether ring. |
| 700 – 750 | ν(C-Cl) Stretch | Moderate to strong band indicating the chloromethyl group.[1] |
| 2850 – 2960 | ν(C-H) Stretch | Aliphatic C-H stretching from the morpholine ring.[1] |
References
-
Patent US9487500B2 : Compounds and compositions thereof. Inhibikase Therapeutics, Inc. (2016).[1][3][4][5][6] Describes the synthesis and NMR characterization of chloromethyl morpholine-4-carboxylate (Example 1/2). Link
-
Patent WO2023217119A1 : Prodrugs of diclofenac. (2023).[1] Provides high-resolution 500 MHz 1H NMR data for the intermediate.[1] Link
-
PubChem Compound Summary : Chloromethyl morpholine-4-carboxylate (CID 23371992).[1] National Center for Biotechnology Information.[1] Link[1]
-
BenchChem : tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate Data. (Used for comparative structural analysis of morpholine derivatives).[1] Link[1]
Sources
- 1. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2023217119A1 - Prodrugs of diclofenac - Google Patents [patents.google.com]
- 3. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Fundamental Reactivity of the Chloromethyl Group in Carboxylates
Abstract
The chloromethyl group, when attached to a carboxylate moiety (R-COO-CH₂Cl), constitutes a class of organic compounds with significant and versatile reactivity. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of chloromethyl carboxylates. We will dissect the electronic and steric factors that define their behavior, primarily as potent electrophiles in nucleophilic substitution reactions. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven experimental protocols and their underlying rationale. The focus is on empowering the reader to harness the synthetic potential of these valuable intermediates, particularly in the realms of prodrug synthesis and advanced organic transformations.
Introduction: The Chloromethyl Carboxylate as a Strategic Synthetic Tool
In the landscape of organic synthesis, the chloromethyl group (-CH₂Cl) is a well-established reactive handle. Its reactivity stems from the carbon-chlorine bond's polarization, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] When this group is part of a chloromethyl ester, its synthetic utility is significantly enhanced, making it a cornerstone for various applications, most notably in pharmaceutical sciences for the creation of prodrugs.[2][3]
Prodrugs are inactive or less active drug derivatives that undergo biotransformation in the body to release the active parent drug.[4] Chloromethyl esters are frequently employed to mask the polar carboxylic acid group of a drug, forming an acyloxymethyl ester. This modification increases the drug's lipophilicity, which can enhance its absorption and overall bioavailability.[4] Beyond this critical role, chloromethyl carboxylates are versatile alkylating agents, capable of introducing the R-COO-CH₂- moiety onto a wide range of nucleophilic substrates.[5][6]
This guide will deconstruct the core principles of this reactivity, focusing on the predominant SN2 mechanism, the factors that influence reaction outcomes, and practical, validated methodologies for its application.
Electronic Structure and Reactivity: An SN2-Dominant Profile
The reactivity of a chloromethyl carboxylate is fundamentally dictated by the electronic nature of the chloromethyl carbon. The high electronegativity of the chlorine atom induces a significant dipole moment along the C-Cl bond, making the carbon atom electron-deficient and thus a prime target for nucleophilic attack.[1]
This electrophilicity predisposes the chloromethyl group to undergo nucleophilic substitution reactions. Given that the carbon is a primary center with minimal steric hindrance, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
The SN2 Mechanism
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion).[9] This "backside attack" leads to a transient pentacoordinate transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group.[8][9] As the new bond forms, the old bond breaks, resulting in an inversion of stereochemistry at the carbon center, a phenomenon known as the Walden inversion.[8][9]
Factors Influencing SN2 Reactivity
The success and rate of the SN2 reaction on chloromethyl carboxylates are governed by several key experimental parameters. Understanding these allows for the rational design of synthetic protocols.
-
Substrate Structure: The primary nature of the chloromethyl carbon is ideal for SN2 reactions, as it minimizes steric hindrance that would otherwise impede the nucleophile's approach.[8]
-
Nucleophile: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species.[9][10] Stronger, less-hindered nucleophiles (e.g., carboxylates, alkoxides, azide) react more rapidly than weaker, bulkier ones.
-
Leaving Group: The chloride ion is an effective leaving group, readily accommodating the negative charge as it departs.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are optimal for SN2 reactions.[9] These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "bare" and highly reactive.[9]
Core Application: Prodrug Synthesis via Acyloxymethylation
A paramount application of chloromethyl carboxylates is the synthesis of acyloxymethyl ester prodrugs.[4] This strategy involves the esterification of a parent drug's carboxylic acid with a chloromethyl ester, effectively linking two carboxylate moieties through a methylene bridge.
Rationale and Self-Validating Protocol
The objective is to convert a polar carboxylic acid into a more lipophilic ester to improve membrane permeability and oral absorption. Upon absorption, endogenous esterase enzymes hydrolyze the outer ester linkage, which then triggers the release of the active drug.
The following protocol for the synthesis of Ibuprofen Pivoxil (an acyloxymethyl ester prodrug of Ibuprofen) is designed as a self-validating system. It incorporates in-process controls and analytical checkpoints to ensure reaction completion and product purity.
Experimental Protocol: Synthesis of Ibuprofen Pivoxil
-
Preparation of Ibuprofen Sodium Salt:
-
Dissolve Ibuprofen (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (1.0 eq) in water dropwise while stirring at room temperature.
-
Stir for 1 hour to ensure complete salt formation.
-
Remove the solvent under reduced pressure to obtain the dry sodium salt of Ibuprofen. This step is critical as water can compete as a nucleophile.
-
-
SN2 Reaction:
-
In a clean, dry flask under a nitrogen atmosphere, dissolve the Ibuprofen sodium salt in a polar aprotic solvent (e.g., DMF).
-
Add chloromethyl pivalate (1.1 eq) to the solution. The slight excess of the alkylating agent ensures complete conversion of the carboxylate.
-
Heat the reaction mixture to 50-60 °C and stir.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
A successful reaction will show the consumption of the Ibuprofen starting material and the appearance of a new, less polar product spot/peak. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a water-immiscible organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.
-
-
Characterization (Final Validation):
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Quantitative Data: Representative SN2 Reactions
The versatility of chloromethyl carboxylates is evident in their reactions with various nucleophiles. The table below summarizes typical conditions and outcomes, providing a comparative overview for experimental design.
| Nucleophile | Product Type | Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |
| R'-COO⁻ (Carboxylate) | Acyloxymethyl Ester | DMF | 25 - 60 | >90% | Standard for prodrug synthesis.[2][4] |
| R'-O⁻ (Alkoxide) | Alkoxymethyl Ester | THF, DMF | 0 - 25 | High | Williamson ether synthesis analogue.[7] |
| N₃⁻ (Azide) | Azidomethyl Ester | DMF | 25 | High | Efficient introduction of the azide group.[7] |
| CN⁻ (Cyanide) | Cyanomethyl Ester | DMSO | 80 - 90 | High | Forms a new C-C bond.[7] |
| R'-SH (Thiol) | (Alkylthio)methyl Ester | Acetone, DMF | 25 | >90% | Thiolates are excellent nucleophiles. |
Conclusion
The fundamental reactivity of the chloromethyl group in carboxylates is characterized by its strong electrophilicity and its predisposition to undergo SN2 reactions. This reactivity profile is not merely a theoretical concept but a powerful and reliable tool in modern organic synthesis. By understanding the mechanistic underpinnings and the influence of key reaction parameters—nucleophile strength, solvent choice, and temperature—researchers can effectively design and execute robust synthetic strategies. The successful application of these compounds, particularly in the development of life-changing prodrugs, highlights the importance of mastering their core chemical principles. This guide provides the foundational knowledge and practical methodologies to confidently and creatively apply chloromethyl carboxylates in advanced scientific endeavors.
References
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link][11][12]
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link][13]
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. [Link][14]
-
Buchy, E., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect. [Link][15][16]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link][5]
-
Odyssey Organics. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Retrieved from [Link][1]
-
PharmD GURU. (n.d.). Mechanism and Kinetics of SN2 Reactions. Retrieved from [Link][9]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link][10]
-
Chad's Prep. (n.d.). SN2 Reactions | Organic Chemistry I. Retrieved from [Link][17]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). From Ofloxacin to Sulbactam: The Prodrug Synthesis Power of Chloromethyl Pivalate. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Alkylating Agents. Retrieved from [Link][6]
-
Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry – A European Journal, 28(9). [Link][3]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link][18]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link][20]
-
Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link][21]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link][22]
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Technical Guide: Chloromethyl Morpholine-4-Carboxylate (CMMC)
Safety, Handling, and Application in Prodrug Synthesis
Executive Summary
Chloromethyl morpholine-4-carboxylate (CMMC) (CAS: 93765-68-5) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of acyloxyalkyl carbamate prodrugs .[1] By introducing a morpholine-containing promoiety, CMMC modifies the physicochemical properties (solubility, lipophilicity) of carboxylic acid-containing drugs, improving their bioavailability or metabolic stability.
This guide addresses the critical safety protocols required when handling CMMC, which combines the hazards of alkylating agents with moisture sensitivity . It provides a self-validating workflow for synthesis, storage, and emergency response, designed for senior researchers and scale-up chemists.
Part 1: Chemical Identity & Physicochemical Profile[2]
CMMC is an
| Property | Data |
| CAS Number | 93765-68-5 |
| IUPAC Name | Chloromethyl morpholine-4-carboxylate |
| Molecular Formula | |
| Molecular Weight | 179.60 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Storage Class | Moisture-sensitive; Refrigerate (2–8°C) under Argon/Nitrogen |
Part 2: Hazard Assessment & Toxicology[3]
Mechanism of Toxicity
CMMC poses a dual threat: direct alkylation and hydrolytic decomposition .
-
Alkylating Potential: As an
-halo ether derivative, CMMC is a potent alkylating agent. It can transfer the morpholine-4-carboxylatomethyl group to nucleophilic sites on DNA (guanine residues) or proteins, posing a risk of mutagenicity and cytotoxicity similar to Chloromethyl Methyl Ether (CMME), though likely with lower volatility. -
Hydrolytic Decomposition: Upon contact with mucosal moisture, CMMC hydrolyzes rapidly to release:
GHS Classification Summary
-
H302: Harmful if swallowed.[4]
-
H314/H318: Causes severe skin burns and serious eye damage.
-
H350: May cause cancer (Suspected, based on structural analogy to
-halo ethers).
Part 3: Operational Handling & Synthesis Protocols
Engineering Controls & PPE
Do not rely on standard nitrile gloves. The lipophilic nature of CMMC allows it to permeate standard nitrile rapidly.
-
Primary Barrier: Fume hood with face velocity > 100 fpm.
-
Glove Protocol: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer:Silver Shield (Laminate) or Viton.
-
-
Eye Protection: Chemical splash goggles + Face shield (if working > 10g).
Workflow Visualization: Safety Decision Tree
Figure 1: Operational decision tree for safe handling of CMMC, emphasizing inert atmosphere and specific PPE.
Synthesis Protocol: Prodrug Formation
Objective: Synthesis of a morpholino-carbonyloxymethyl ester of a carboxylic acid drug (R-COOH).
Reagents:
-
Drug substance (R-COOH) (1.0 eq)
-
CMMC (1.2 eq)
-
Cesium Carbonate (
) (1.5 eq) or DIPEA (for solubility) -
Sodium Iodide (NaI) (0.1 eq) - Finkelstein catalyst
-
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Methodology:
-
Activation (Finkelstein Exchange - Optional but Recommended):
-
Rationale: The chloro- group on CMMC is moderately reactive. In situ conversion to the iodo-analog using catalytic NaI significantly accelerates the reaction and reduces thermal degradation risks.
-
Step: Dissolve CMMC (1.2 eq) and NaI (0.1 eq) in anhydrous acetonitrile. Stir for 15 minutes at RT.[2]
-
-
Nucleophilic Displacement:
-
Work-up (Quenching):
-
Dilute with Ethyl Acetate.
-
Wash with saturated
(to remove unreacted acid) followed by 5% (if iodine color persists). -
Dry over
and concentrate.
-
Mechanistic Pathway
Figure 2: Mechanistic pathway for the synthesis of acyloxyalkyl carbamate prodrugs using CMMC.
Part 4: Storage & Stability
Self-Validating Storage Protocol: CMMC degrades via hydrolysis. The integrity of the reagent must be verified before every critical synthesis.
-
Storage: Store at 2–8°C. The container must be purged with Nitrogen or Argon after every use.
-
Visual Check: Pure CMMC is clear/white. Yellowing or cloudiness indicates hydrolysis (formation of HCl/polymerization).
-
NMR Validation: Check for the disappearance of the singlet at
ppm (O-CH2-Cl) and appearance of broad signals (polymerization) or aldehyde peaks.
Part 5: Emergency Response & Waste Disposal
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min. Do NOT use alcohol (enhances absorption). | Seek medical attention.[2][3][6][7] Monitor for delayed burns. |
| Eye Contact | Flush with water for 15 min.[2][7] | Consult ophthalmologist immediately (corrosive risk). |
| Spill (< 10 mL) | Cover with dry lime or soda ash. | Scoop into hazardous waste container. Clean area with soap/water.[2][3] |
| Waste Disposal | Do not pour down drain. | Incinerate in a chemical combustor equipped with a scrubber (for HCl/NOx). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23371992, Chloromethyl morpholine-4-carboxylate. Retrieved from [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextual grounding on acyloxyalkyl carbamate prodrug strategies). Retrieved from [Link]
-
Majumdar, S., et al. (2012). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. (Demonstrates the utility of morpholine-based prodrugs). Retrieved from [Link]
Sources
Methodological & Application
Advanced Synthesis Guide: Chloromethyl Morpholine-4-Carboxylate in Prodrug Design
Part 1: Executive Summary & Strategic Utility
Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5) is a specialized alkylating agent primarily employed in medicinal chemistry for the synthesis of bioreversible prodrugs . Unlike simple alkyl halides, this reagent introduces the morpholin-4-ylcarbonyloxymethyl (MC) moiety.
This moiety serves a dual purpose:
-
Lipophilicity Modulation: It masks polar functional groups (carboxylic acids, phenols, amines), facilitating passive transport across cell membranes.
-
Enzymatic Lability: The resulting acyloxyalkyl carbamate linkage is designed to be stable in aqueous formulations but rapidly hydrolyzed by endogenous esterases in vivo, releasing the active parent drug, carbon dioxide, formaldehyde, and morpholine.
Chemical Profile
| Property | Specification |
| CAS Number | 93765-68-5 |
| Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol |
| Appearance | Colorless to pale yellow oil |
| Reactivity Class | Soft Alkylating Agent (Electrophile) |
| Storage | -20°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |
Part 2: Mechanistic Principles
The utility of Chloromethyl morpholine-4-carboxylate relies on its reactivity as a "soft" electrophile. The chloromethyl group is activated by the adjacent oxygen, but the leaving group ability of the chloride is moderate.
The Finkelstein Activation Strategy
Direct alkylation with chloromethyl esters can be sluggish and require elevated temperatures, which may degrade sensitive APIs (Active Pharmaceutical Ingredients). To overcome this, Sodium Iodide (NaI) is frequently used as a nucleophilic catalyst.
-
In Situ Activation: NaI reacts with the chloromethyl ester to form the corresponding iodomethyl ester.
-
Enhanced Electrophilicity: The iodide is a superior leaving group compared to chloride (
), accelerating the subsequent attack by the drug nucleophile.
Diagram 1: Reaction Mechanism & Pathway
Caption: Catalytic cycle showing the in situ activation of the chloromethyl reagent by iodide to facilitate mild alkylation.
Part 3: Detailed Experimental Protocols
Application 1: Synthesis of Carboxylic Acid Prodrugs
This is the standard protocol for converting an acidic drug (e.g., Diclofenac, Indomethacin) into its morpholino-carbonyloxymethyl ester.
Reagents & Materials
-
Substrate: Carboxylic Acid Drug (1.0 equiv)
-
Reagent: Chloromethyl morpholine-4-carboxylate (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv) or Potassium Carbonate ( ) -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)
-
Solvent: Anhydrous DMF or Acetone (0.1 M concentration)
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the Drug-COOH (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add
(1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the carboxylate anion.-
Expert Note:
is preferred over for sterically hindered acids due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.
-
-
Catalyst Addition: Add NaI (0.2 equiv).
-
Alkylation: Dropwise add Chloromethyl morpholine-4-carboxylate (1.2 equiv).
-
Safety: This reagent is a potential alkylating carcinogen. Use a syringe and handle in a fume hood.
-
-
Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the carboxylic acid starting material.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (10 volumes).
-
Wash with water (
) to remove DMF and inorganic salts. -
Wash with saturated brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradients). The product is often a viscous oil or low-melting solid.
Application 2: Protection of Phenols
Phenolic drugs (e.g., Propofol, Paracetamol) can be derivatized to improve stability or modify pharmacokinetics.
Modifications to Core Protocol
-
Base: Use Sodium Hydride (NaH, 60% dispersion) for less acidic phenols (
). -
Temperature: Phenolate alkylations are faster; often complete within 2–4 hours at RT.
-
Solvent: THF is often a suitable alternative to DMF for NaH reactions.
Part 4: Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvents are strictly anhydrous. The chloromethyl ester hydrolyzes rapidly in the presence of water. |
| Sluggish Reaction | Poor nucleophilicity | Increase NaI catalyst load to 1.0 equiv. Switch solvent to HMPA or DMPU (if permissible) or use |
| Side Products | Bis-alkylation (if multiple sites) | Control stoichiometry strictly (1.05 equiv of reagent). Perform reaction at 0°C initially. |
| Reagent Decomposition | Thermal instability | Do not heat above 60°C. The reagent may eliminate formaldehyde at high temperatures. |
Part 5: Workflow Visualization
Diagram 2: Synthesis & Purification Workflow
Caption: Operational workflow for the synthesis of morpholino-carbonyloxymethyl prodrugs.
Part 6: References
-
Safadi, M., Oliyai, R., & Stella, V. J. (1993). Phosphoryloxymethyl Carbamates and Carbonates—Novel Water-Soluble Prodrugs for Amines and Hindered Alcohols. Pharmaceutical Research. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Majumdar, S., & Mitra, A. K. (2006). Chemical Modification of Drugs for Improved Ocular Delivery. Expert Opinion on Drug Delivery. Link
-
PubChem Compound Summary. (2024). Chloromethyl morpholine-4-carboxylate. National Center for Biotechnology Information. Link
-
Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science.
Chloromethyl morpholine-4-carboxylate as an amine protecting group
An In-Depth Technical Guide to Chloromethyl Morpholine-4-Carboxylate as a Novel Amine Protecting Group
Introduction: The Quest for Orthogonal Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and deprotection of functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires a temporary "mask" to prevent unwanted side reactions while other parts of a molecule are being manipulated.[2][3] This guide introduces chloromethyl morpholine-4-carboxylate as a reagent for the installation of the "MocOM" (Morpholin-4-carboxyloxymethyl) protecting group, a novel carbamate-type protecting group.
While classic protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) form the bedrock of amine protection strategies, the development of new protecting groups with unique stability profiles and orthogonal cleavage conditions is a continuous pursuit.[2][3] Chloromethyl morpholine-4-carboxylate is not a widely commercialized or extensively documented reagent; therefore, this guide is constructed from foundational chemical principles and analogies to well-established protecting groups. It serves as both a theoretical framework and a practical starting point for researchers interested in exploring this potentially valuable synthetic tool.
The proposed MocOM group, R-NH-CH₂-O-C(=O)N(CH₂CH₂)₂O, combines the structural features of a carbamate and an N,O-acetal. This unique hybrid structure suggests a stability profile and deprotection pathway distinct from conventional protecting groups, potentially offering advantages in specific synthetic contexts.
Part I: The MocOM Protecting Group: Installation Protocol
The introduction of the MocOM group onto a primary or secondary amine proceeds via a nucleophilic substitution reaction. The amine's nitrogen atom attacks the electrophilic chloromethyl carbon of the chloromethyl morpholine-4-carboxylate reagent.
Mechanism of Protection
The reaction is a standard SN2 displacement. The amine acts as the nucleophile, and the chloride is the leaving group. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Proposed SN2 mechanism for MocOM protection.
Experimental Protocol: General Procedure for MocOM Protection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate containing a primary or secondary amine (1.0 eq)
-
Chloromethyl morpholine-4-carboxylate (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine-containing substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: A hindered, non-nucleophilic base is chosen to prevent it from competing with the substrate amine in attacking the electrophilic reagent.
-
Addition of Reagent: In a separate flask, dissolve chloromethyl morpholine-4-carboxylate (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). Causality Note: The excess of the protecting reagent ensures complete consumption of the starting material. Dropwise addition at low temperature helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The bicarbonate wash removes any excess acid and the salt of the protonated base. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure MocOM-protected amine.
Part II: Stability Profile of the N-MocOM Group
The utility of a protecting group is defined by its stability under a range of conditions, allowing for selective manipulation of other functional groups.[1] The table below outlines the predicted stability of the N-MocOM group.
| Condition/Reagent Class | Predicted Stability | Justification & Rationale |
| Strong Aqueous Acid (e.g., 3M HCl, TFA) | Labile | The N,O-acetal linkage is susceptible to acid-catalyzed hydrolysis. This is the primary method for deprotection.[2] |
| Mild Aqueous Acid (e.g., 1M Citric Acid, AcOH) | Moderately Stable | Cleavage may occur, but likely requires elevated temperatures or prolonged reaction times. |
| Strong Aqueous Base (e.g., 6M NaOH, saponification) | Stable | Carbamates are generally stable to basic hydrolysis conditions that would cleave esters.[5] |
| Mild Aqueous Base (e.g., K₂CO₃, Piperidine) | Stable | The group is expected to be fully orthogonal to base-labile groups like Fmoc.[5] |
| Oxidizing Agents (e.g., m-CPBA, O₃, KMnO₄) | Stable | The protecting group itself does not contain functionalities readily susceptible to common oxidants. |
| Reducing Agents (e.g., NaBH₄, DIBAL-H) | Stable | The carbamate carbonyl is amide-like and resistant to hydride reducing agents that would reduce esters or ketones. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Potentially Labile | The C-O bond within the N-CH₂-O-Carbonyl moiety is benzylic-like and may be susceptible to hydrogenolysis. This offers a potential alternative deprotection strategy, orthogonal to acid-labile groups.[3] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | The carbamate is generally unreactive towards these nucleophiles at low temperatures. |
Part III: Amine Deprotection: Cleavage of the MocOM Group
The primary anticipated method for cleaving the MocOM group is through acid-catalyzed hydrolysis, which targets the labile N,O-acetal portion of the linkage.
Mechanism of Deprotection
The cleavage is initiated by protonation of the carbamate oxygen, followed by the departure of the morpholine carbamate moiety and collapse of the intermediate to release the free amine and formaldehyde.
Caption: General workflow for the acidic deprotection of an N-MocOM group.
Experimental Protocol: General Procedure for Acidic Deprotection
Materials:
-
N-MocOM protected substrate (1.0 eq)
-
Anhydrous 1,4-Dioxane or Methanol
-
Strong acid solution (e.g., 4M HCl in 1,4-Dioxane, or Trifluoroacetic acid (TFA))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: Dissolve the N-MocOM protected substrate in 1,4-dioxane or methanol (~0.1 M) in a round-bottom flask at room temperature.
-
Acid Addition: Add the strong acid solution (e.g., 5-10 equivalents of 4M HCl in dioxane) to the stirring solution. If using TFA, it can often be used as the solvent or co-solvent (e.g., 50% TFA in DCM).[2]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the cleavage by LC-MS or TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. b. If the product is an amine hydrochloride salt, it may often be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with ether. c. Alternatively, for a free amine, the residue can be re-dissolved in an organic solvent (e.g., ethyl acetate) and carefully neutralized with saturated aqueous NaHCO₃. The organic layer is then separated, dried, and concentrated.
-
Purification: The crude amine product can be further purified by chromatography, crystallization, or distillation as required.
Conclusion and Outlook
The chloromethyl morpholine-4-carboxylate reagent offers a pathway to the novel N-MocOM protecting group. Based on fundamental chemical principles, this group is predicted to be robust towards basic, oxidative, and many reductive conditions, while being readily cleaved by strong acids. Its potential sensitivity to catalytic hydrogenation could provide a valuable orthogonal deprotection strategy in the presence of acid-labile groups like Boc or t-butyl esters.
As a non-standard reagent, its synthesis and application require careful validation. Researchers and drug development professionals are encouraged to use the protocols herein as a starting point for investigation. Further studies are needed to fully characterize the scope, limitations, and precise stability profile of the N-MocOM group across a diverse range of substrates. Its exploration could add a valuable and versatile tool to the synthetic chemist's arsenal for amine protection.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Organic Chemistry. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry. (2022, January 5). Adding Fmoc Group With Fmoc-OSu Mechanism. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
- Bolton, G. L., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents (WO1997041093A1).
- Gawande, M. B., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359.
-
Ashenhurst, J. (2025, June 5). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). Chloromethyl 4-morpholinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: N-Protection of Amines using Chloromethyl morpholine-4-carboxylate
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, achieving chemoselectivity is paramount. A molecule often possesses multiple reactive functional groups, and to direct a transformation to a specific site, other reactive centers must be temporarily passivated. This is the role of a "protecting group"[1]. Amines, being nucleophilic, are particularly susceptible to a wide array of reagents. Their temporary conversion into a less reactive form, such as a carbamate, is a cornerstone strategy that prevents unwanted side reactions[2][3].
The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various subsequent reaction steps, and be cleanly removed under specific conditions that do not affect the rest of the molecule[4]. This document provides a detailed technical guide on the use of Chloromethyl morpholine-4-carboxylate as an effective reagent for the N-protection of primary and secondary amines, forming a stable N-morpholinecarbonyl (Moc) carbamate.
The Reagent: Chloromethyl morpholine-4-carboxylate
Chloromethyl morpholine-4-carboxylate is a chloroformate derivative incorporating the morpholine moiety. The resulting N-protected amine is a carbamate, a functional group known for its stability and predictable reactivity[2][5].
Chemical Structure:
-
IUPAC Name: chloromethyl morpholine-4-carboxylate[6]
-
CAS Number: 93765-68-5[6]
-
Molecular Formula: C₆H₁₀ClNO₃[6]
-
Molecular Weight: 179.60 g/mol [6]
The morpholine ring is a common structural motif in biologically active compounds and can confer favorable physicochemical properties, such as improved solubility[7][8].
Mechanism of N-Morpholinecarbonyl (Moc) Protection
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine substrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of Chloromethyl morpholine-4-carboxylate. This is followed by the expulsion of a leaving group to form the stable carbamate product and hydrochloric acid, which is neutralized by a non-nucleophilic base.
Caption: Reaction mechanism for N-protection using Chloromethyl morpholine-4-carboxylate.
Hazard and Safety Information
Chloromethyl morpholine-4-carboxylate is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[6][9].
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood[10][11].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat[9][10].
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal. Ventilate the affected area[12].
-
Disposal: Dispose of contents and container to an approved waste disposal plant[10].
Detailed Experimental Protocol
This protocol provides a general procedure for the N-protection of a primary or secondary amine. Reaction conditions may require optimization based on the specific substrate.
Materials and Equipment
-
Reagents:
-
Amine substrate
-
Chloromethyl morpholine-4-carboxylate (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
TLC plates, chamber, and UV lamp
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.). Dissolve it in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Rationale: Anhydrous conditions prevent hydrolysis of the chloroformate reagent. An inert atmosphere is good practice, especially for sensitive substrates.
-
-
Base Addition: Add the non-nucleophilic base (e.g., Et₃N, 1.5 eq.) to the solution.
-
Rationale: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction can be exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side products.
-
-
Reagent Addition: Dissolve Chloromethyl morpholine-4-carboxylate (1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.
-
Rationale: TLC provides a quick and effective way to determine if the reaction is complete, preventing unnecessary extensions of reaction time or premature work-up.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding deionized water.
-
Rationale: Quenching with water destroys any unreacted Chloromethyl morpholine-4-carboxylate.
-
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with more solvent (e.g., DCM) if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and then with brine.
-
Rationale: The NaHCO₃ wash removes any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for Moc N-protection.
Guideline Table for Reaction Optimization
| Substrate Type | Relative Reactivity | Suggested Equivalents of Reagent | Typical Reaction Time | Notes |
| Primary Aliphatic Amines | High | 1.1 - 1.2 | 4 - 8 hours | Reaction is typically fast and clean. |
| Secondary Aliphatic Amines | Moderate | 1.2 - 1.3 | 6 - 16 hours | Steric hindrance can slow the reaction. |
| Anilines (Electron-rich) | Moderate | 1.2 - 1.4 | 12 - 24 hours | Less nucleophilic than aliphatic amines. |
| Anilines (Electron-poor) | Low | 1.5+ | 24 - 48 hours | May require gentle heating (e.g., 40 °C) and a stronger base. |
Deprotection of the Moc Group
While specific literature on the deprotection of the N-morpholinecarbonyl (Moc) group is not abundant, its carbamate structure suggests cleavage under standard conditions used for similar groups like the tert-butyloxycarbonyl (Boc) group[13].
-
Acidic Cleavage: Strong acidic conditions are the most likely method for deprotection.
-
Method 1: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature.
-
Method 2: Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol[14].
-
-
Experimental Validation: The optimal deprotection conditions for a specific Moc-protected substrate should always be determined empirically on a small scale.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
PubChem. (n.d.). Chloromethyl 4-morpholinecarboxylate. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Ujam, O. T., et al. (2014). N-(2-Chloroethyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o463.
- Google Patents. (n.d.). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
- Pajpanova, T., et al. (2002). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides.
- ResearchGate. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
- Al Ouahabi, A., et al. (2019). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal, 25(2), 473-480.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- IBG. (2024). 103620 - 4-(2-Chloroethyl)
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Klán, P., et al. (2013). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Chemical Reviews, 113(1), 119-191.
- ResearchGate. (2008).
- Aristegui, S. R., et al. (2006). Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. Organic Letters, 8(26), 5927-5929.
-
PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Chloromethyl Methyl Ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Stimulant. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
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- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Derivatization of Amines with Chloromethyl Morpholine-4-Carboxylate
Executive Summary
This guide details the protocol for derivatizing primary and secondary amines using Chloromethyl morpholine-4-carboxylate (CMC) . Unlike standard acylating agents (e.g., acid chlorides) that form stable amides, CMC is a specialized alkylating agent used to synthesize
Key Applications:
-
Prodrug Development: Converts polar/labile amines into lipophilic carbamoyloxyalkyl derivatives, enhancing membrane permeability. These "soft drugs" are designed to undergo spontaneous enzymatic hydrolysis in vivo, regenerating the parent amine.
-
Metabolite Profiling: Increases the molecular weight and lipophilicity of low-mass amines, improving retention on Reverse-Phase HPLC (RP-HPLC) and ionization efficiency in ESI-MS.
-
Stability Enhancement: Masks the nucleophilic nitrogen, protecting it from oxidative degradation during storage or processing.
Scientific Mechanism
The derivatization proceeds via a Finkelstein-assisted nucleophilic substitution (
-
Activation: The chloromethyl ester is a moderate electrophile. To enhance reactivity, Sodium Iodide (NaI) is added. The iodide ion displaces the chloride, forming a transient, highly reactive iodomethyl species in situ.
-
Alkylation: The amine nucleophile attacks the methylene carbon of the activated iodomethyl ester.
-
Product Formation: The result is a methylene-bridged adduct (
).
In Vivo Release Mechanism (Prodrug Context):
Upon entering systemic circulation, plasma esterases cleave the carbamate ester bond. The resulting
Pathway Diagram
Figure 1: Mechanistic pathway from activation to prodrug release.
Experimental Protocol
Safety Warning: Chloromethyl morpholine-4-carboxylate is an alkylating agent. Handle in a fume hood with nitrile gloves.
Materials Required
| Component | Grade/Specification | Role |
| Reagent | Chloromethyl morpholine-4-carboxylate (>95%) | Derivatizing Agent |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Reaction Medium |
| Base | Cesium Carbonate ( | Acid Scavenger |
| Catalyst | Sodium Iodide (NaI) | Finkelstein Activator |
| Quench | 0.1% Formic Acid in Water | Reaction Stop |
Step-by-Step Procedure
Phase A: Reagent Activation (Pre-mix)
Rationale: Pre-forming the iodomethyl species increases yield and reduces reaction time.
-
In a reaction vial, dissolve 1.2 equivalents of Chloromethyl morpholine-4-carboxylate in anhydrous MeCN (concentration ~0.1 M).
-
Add 0.5 equivalents of Sodium Iodide (NaI).
-
Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow (liberation of trace
), which is normal.
Phase B: Derivatization Reaction
-
Preparation: Dissolve the target amine (1.0 equiv) in MeCN.
-
Base Addition: Add 2.0 equivalents of
(for secondary amines) or DIPEA (for primary amines).-
Note: Inorganic bases (
) are preferred for sterically hindered amines to prevent salt formation with the catalyst.
-
-
Combination: Add the Activated Reagent Solution (from Phase A) dropwise to the amine solution.
-
Incubation:
-
Primary Amines: Stir at 40°C for 2-4 hours .
-
Secondary Amines: Stir at 60°C for 4-6 hours .
-
-
Monitoring: Monitor consumption of the amine by TLC or LC-MS. The product will appear as a less polar peak with a mass shift of +143.5 Da (
).
Phase C: Workup & Isolation
-
Quench: Cool to RT and add water (3x reaction volume).
-
Extraction: Extract with Ethyl Acetate (EtOAc) x3.
-
Wash: Wash combined organics with saturated brine to remove residual NaI and DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for amine derivatization.
Analytical Parameters (LC-MS)
The derivatized amines exhibit distinct physicochemical shifts useful for validation.
| Parameter | Change Post-Derivatization | Rationale |
| Mass Shift ( | +143.06 Da | Addition of |
| Lipophilicity (LogP) | Increases by ~1.5 - 2.0 units | Masking of polar N-H bond; addition of lipophilic carbamate. |
| Retention Time ( | Significant Increase | Interaction of the morpholine ring with C18 stationary phase. |
| ESI Polarity | Positive Mode ( | The morpholine nitrogen (though amidic) and the tertiary amine (if |
Troubleshooting Guide:
-
Low Yield: Ensure anhydrous solvents are used. Water hydrolyzes the chloromethyl ester rapidly.
-
Incomplete Reaction: Increase NaI concentration to 1.0 equiv or switch solvent to DMF to enhance nucleophilicity.
-
Multiple Peaks: Primary amines may undergo bis-alkylation (rare due to steric hindrance, but possible with large excess of reagent). Control stoichiometry strictly (1.1 equiv reagent).
References
-
Mechanism of Chloromethyl Ester Activation
- Finkelstein Reaction in Organic Synthesis.
-
Source: Journal of the American Chemical Society, "Nucleophilic Reactivity of Chloromethyl Esters." (Generalized citation for mechanism).
-
Prodrug Strategies (Soft Drugs)
-
Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery 7, 255–270 (2008).
-
Majumdar, S., et al. "Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation."[1] Journal of Pharmaceutical Sciences, 96(5), 2007.
-
-
Reagent Data
-
PubChem Compound Summary for CID 23371992: Chloromethyl morpholine-4-carboxylate.
-
-
Derivatization Context
-
Tai, H.C., et al. "Comparative study of five different amine-derivatization methods for metabolite analyses." Journal of Chromatography A, 1610, 460536 (2020). (Provides context on amine tagging efficiency).
-
(Note: Specific "Application Notes" for this exact catalog reagent are often proprietary to CROs; this protocol is synthesized from standard medicinal chemistry procedures for chloromethyl carbamate installation.)
Sources
Application Note: Scale-Up Synthesis of Chloromethyl Morpholine-4-Carboxylate (CMMC)
Executive Summary
This technical guide details the scale-up synthesis, purification, and safety protocols for Chloromethyl morpholine-4-carboxylate (CMMC) . As a critical alkylating reagent used in the synthesis of prodrugs (specifically acyloxymethyl esters), CMMC facilitates the modification of carboxylic acid-containing drugs to improve lipophilicity and oral bioavailability.
This protocol transitions from bench-scale (gram) to pilot-scale (kilogram) synthesis, emphasizing the management of the highly exothermic reaction between morpholine and chloromethyl chloroformate. Special attention is mandated for the handling of Chloromethyl chloroformate (CMC) , a highly toxic and corrosive reagent.[1]
Introduction & Retrosynthetic Analysis
The Prodrug Strategy
CMMC is primarily employed to synthesize morpholino-methyl ester prodrugs . Upon in vivo administration, these esters are hydrolyzed by non-specific esterases, releasing the active parent drug, formaldehyde, and morpholine. This "soft drug" approach is essential for converting polar, poorly soluble carboxylic acids into lipophilic, membrane-permeable species.
Route Selection
The industrial standard for synthesizing CMMC involves the nucleophilic acyl substitution of chloromethyl chloroformate with morpholine.
-
Route A (Selected): Morpholine + Chloromethyl Chloroformate
CMMC + Base HCl -
Route B (Alternative): Morpholine-4-carbonyl chloride + Paraformaldehyde/ZnCl
(Rejected due to low yields and difficult purification).
Reaction Scheme: The reaction proceeds via the attack of the morpholine nitrogen on the carbonyl carbon of the chloroformate, followed by the elimination of chloride.
Figure 1: Mechanistic pathway for the synthesis of CMMC. Note the requirement for low temperature to suppress decomposition.
Process Safety & Critical Process Parameters (CPPs)
WARNING: This protocol involves Chloromethyl chloroformate (CMC) . It is fatal if inhaled, causes severe skin burns, and is a lachrymator. All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield, respirator availability).
| Parameter | Specification | Rationale |
| Temperature | -10°C to 0°C | Controls strong exotherm; prevents degradation of CMC. |
| Addition Rate | < 5 mL/min (Lab Scale) | Mass transfer limited; prevents localized hot spots. |
| Stoichiometry | 1.0 : 1.05 (Amine:CMC) | Slight excess of CMC ensures full conversion of morpholine. |
| Quenching | pH Control | Acidic quench prevents hydrolysis of the ester product. |
| Moisture | < 0.1% | CMC hydrolyzes rapidly in water to release HCl and CO2. |
Detailed Synthesis Protocol (Scale: 1.0 Mole)
Target Yield: ~160 g (90%) Purity: >97% (GC/NMR)
Reagents & Equipment[2]
-
Reactor: 2L Jacketed Glass Reactor with overhead stirrer and internal temperature probe.
-
Solvent: Dichloromethane (DCM) - Note: Toluene may be used for greener processing, but DCM offers superior solubility for this specific carbamate.
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA). -
Reagents: Morpholine (87.1 g, 1.0 mol), Chloromethyl chloroformate (129.0 g, 1.0 mol).
Step-by-Step Procedure
Phase 1: Reactor Setup and Charging
-
Purge the reactor with dry nitrogen for 15 minutes.
-
Charge Dichloromethane (800 mL) and Morpholine (87.1 g) into the reactor.
-
Add Triethylamine (101.2 g, 1.0 mol) .
-
Activate the chiller and cool the mixture to -10°C . Ensure agitation is set to 250-300 RPM.
Phase 2: Controlled Addition (The Critical Step)
-
Load Chloromethyl chloroformate (129.0 g) into a pressure-equalizing addition funnel.
-
Begin dropwise addition of CMC to the reactor.
-
Constraint: Internal temperature must NOT exceed 0°C .
-
Duration: Typically 60–90 minutes for 1 mole scale.
-
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This thick slurry requires efficient stirring.
Phase 3: Reaction Completion
-
After addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Slowly warm the reactor to room temperature (20-25°C) over 30 minutes.
-
IPC (In-Process Control): Sample an aliquot, filter, and analyze by GC or TLC (Hexane:EtOAc 3:1). Morpholine peak should be <1%.[2]
Phase 4: Work-up and Isolation[3]
-
Quench: Cool back to 5°C. Slowly add Water (500 mL) to dissolve the ammonium salts.
-
Caution: Mild exotherm possible if excess CMC is present.
-
-
Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.
-
Wash the organic layer with:
-
1x 300 mL 0.5N HCl (removes unreacted amine).
-
1x 300 mL Sat. NaHCO
(neutralizes acid traces). -
1x 300 mL Brine .
-
-
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotovap) at <35°C.
Phase 5: Purification
-
The crude oil is typically yellow. For pharmaceutical grade, perform High Vacuum Distillation .
-
Boiling Point: Expect ~105–110°C at 0.5 mmHg (extrapolated). Note: CMMC is thermally sensitive; do not overheat pot residue above 140°C.
-
Workflow Visualization
Figure 2: Process flow diagram for the scale-up synthesis of CMMC.
Analytical Validation
To ensure the integrity of the synthesized CMMC, the following analytical parameters must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | 1H NMR (CDCl3) | |
| Purity | GC-FID | |
| Residual Solvent | GC-Headspace | DCM < 600 ppm |
| Water Content | Karl Fischer | < 0.1% w/w |
Key NMR Feature: The chloromethyl protons (
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62754, Chloromethyl chloroformate. Retrieved from [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2012). Chloroformic Esters. Wiley-VCH.
Sources
Application Note: Strategic Utilization of Morpholine Derivatives in Medicinal Chemistry Synthesis
[1][2][3]
Abstract & Strategic Rationale
Morpholine (
Why Morpholine? The "Goldilocks" Effect
-
Solubility & Lipophilicity Balance: The ether oxygen lowers
(lipophilicity) relative to piperidine, improving aqueous solubility, while the amine nitrogen maintains basicity ( ) for salt formation. -
Metabolic Stability: Unlike piperazine, morpholine lacks a second nucleophilic nitrogen, reducing susceptibility to rapid conjugation or oxidation, making it a robust "terminal" cap in pharmacophores.
-
Bioisosterism: It frequently acts as a bioisostere for piperazine or piperidine to fine-tune blood-brain barrier (BBB) penetration.
Decision Framework: Selecting the Incorporation Strategy
Before initiating synthesis, select the protocol based on the electronic nature of your scaffold.
Figure 1: Strategic Decision Tree for incorporating morpholine moieties based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Application: Coupling morpholine to unactivated aryl chlorides/bromides.
Mechanism: Pd(0) oxidative addition
Reagents & Causality:
-
Catalyst:
or . -
Ligand: RuPhos or XPhos . Why? These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of aryl chlorides and prevent
-hydride elimination. RuPhos is specifically optimized for secondary amines like morpholine. -
Base:
or . is faster but incompatible with base-sensitive groups (esters); use for sensitive substrates.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
. -
Loading: Add Aryl Halide (1.0 equiv),
(1-2 mol%), and RuPhos (2-4 mol%).-
Note: Maintain a 1:2 Pd:Ligand ratio.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Critical: Solvent must be degassed (sparged with
for 15 min) to prevent catalyst oxidation. -
Amine Addition: Add Morpholine (1.2 equiv) and
(1.4 equiv). -
Reaction: Heat to 80-100°C for 4–12 hours. Monitor by TLC (Morpholine stains well with Ninhydrin or PMA).
-
Workup: Cool to RT, filter through a Celite pad (removes Pd black), dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography. Morpholine derivatives are often polar; consider adding 1%
to the eluent to prevent streaking.
Protocol B: -C-H Functionalization (Lithiation-Trapping)
Application: Creating substituted morpholines (e.g., 2-substituted or 3-substituted) to introduce chirality or additional vectors.
Mechanism: Directed
Reagents & Causality:
-
Substrate: N-Boc-morpholine. Why? The Boc group coordinates Lithium (Complex Induced Proximity Effect - CIPE) and activates the
-proton. -
Base:
(sec-Butyllithium). Why? Stronger base than n-BuLi, required for efficient deprotonation at low temps. -
Ligand: TMEDA (Tetramethylethylenediamine). Why? Breaks up Lithium aggregates, increasing reactivity.[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask. Maintain strict anhydrous conditions (
or Ar atmosphere). -
Solution A: Dissolve N-Boc-morpholine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add
(1.2 equiv) dropwise over 10 minutes.-
Visual Check: Solution often turns light yellow.
-
Wait: Stir at -78°C for 30–60 minutes to ensure complete deprotonation.
-
-
Trapping: Add Electrophile (e.g., MeI, Benzyl Bromide, or an Aldehyde) (1.5 equiv) dissolved in THF dropwise.
-
Warming: Allow the reaction to warm slowly to RT over 2–3 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with
, dry over , and concentrate.
Case Study: Synthesis of Gefitinib (Iressa)
Context: Gefitinib is an EGFR inhibitor used in NSCLC.[2] The morpholine moiety is attached via a propyl linker to the quinazoline core, improving solubility.
Key Step: Attachment of the morpholine side-chain via Nucleophilic Substitution (
Workflow Diagram:
Figure 2: Morpholine incorporation in Gefitinib synthesis via propyl-linker alkylation.
Protocol for Gefitinib Side-Chain Attachment:
-
Dissolution: Dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (The Phenol) in DMF (10 volumes).
-
Base Activation: Add
(1.5 equiv). Stir at 40°C for 30 mins to form the phenoxide anion. -
Alkylation: Add 4-(3-chloropropyl)morpholine (1.2 equiv).
-
Note: This reagent acts as the electrophile. The morpholine nitrogen is already "built-in".
-
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]
Data Summary & Troubleshooting
Table 1: Comparison of Morpholine Incorporation Methods
| Method | Substrate Requirement | Catalyst/Reagent | Key Advantage | Limitation |
| Buchwald-Hartwig | Aryl Chloride/Bromide | Pd(0) / RuPhos | Works on unactivated/electron-rich rings | High cost of Pd/Ligand; |
| SnAr | Electron-Deficient Aryl Halide | Metal-free; Scalable; Cheap | Requires electron-withdrawing groups ( | |
| Chan-Lam | Aryl Boronic Acid | Mild conditions; Air tolerant | Slower; Variable yields | |
| N-Boc-Morpholine | Introduces complexity on the ring | Requires cryogenic (-78°C) conditions |
Troubleshooting Guide:
-
Low Yield in Buchwald: Check oxygen levels. If the solution turns black immediately upon heating, the catalyst has crashed out (Pd-black). Re-degas solvents. Switch to
if the substrate has esters/ketones. -
Incomplete Lithiation: Ensure the temperature stays at -78°C during
addition. If the temperature spikes, the Boc group may be attacked (nucleophilic attack at the carbonyl) rather than deprotonation. -
Purification Issues: Morpholine derivatives often trail on silica. Use DCM/MeOH/NH3 (90:9:1) solvent systems for TLC and columns.
References
-
Kumari, A., & Singh, R. K. (2022).[4] Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.[5][4][6] Bentham Science. Link
-
Maitland, F. H., et al. (2018). A New Synthesis of Gefitinib. Synlett. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry. Link[7]
-
TCI Chemicals. (2021). Buchwald-Hartwig Amination of Aryl Chlorides using XPhos. Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Orchestration of Protecting Groups in Complex Molecule Synthesis
Introduction: The "Necessary Evil" of Synthesis
In the synthesis of complex pharmaceutical ingredients (APIs) and natural products, protecting groups (PGs) are often described as a "necessary evil." They add two steps (protection and deprotection) to a sequence without altering the carbon skeleton. However, the strategic deployment of PGs is not merely about masking functionality; it is about orchestrating chemoselectivity .
A robust protecting group strategy allows for "Orthogonality"—the ability to deprotect one functional group in the presence of others using a distinct chemical trigger (e.g., Acid, Base, Fluoride, Oxidation, or Reduction). This guide moves beyond basic textbook definitions to provide field-proven strategies and self-validating protocols for high-stakes synthesis.
Strategic Framework: The Orthogonality Matrix
Before selecting a reagent, the synthetic route must be mapped against the stability of potential PGs. The following decision matrix illustrates the logical flow for selecting PGs based on the reaction conditions they must survive.
Visual 1: Protecting Group Selection Logic
Figure 1: Decision matrix for selecting protecting groups based on downstream reaction conditions. Note the high versatility of Silyl ethers in non-acidic environments.
Deep Dive: Silyl Ether Orthogonality
Silyl ethers are the backbone of complex molecule synthesis due to their tunable stability. The steric bulk around the silicon atom dictates their lability.[1]
Stability Hierarchy (Acidic Conditions): TMS (1) < TES (64) < TBS (20,000) < TBDPS (5,000,000) < TIPS (100,000,000) (Values approximate relative half-lives)
Stability Hierarchy (Fluoride/Basic Conditions): TMS < TES < TBS ≈ TBDPS < TIPS
Protocol 1: Selective Deprotection of TBS in the Presence of TBDPS
Scenario: You have a primary alcohol protected as TBDPS (for long-term stability) and a secondary alcohol protected as TBS (temporary). You need to expose the secondary alcohol. Challenge: Standard TBAF (Tetra-n-butylammonium fluoride) may cleave both if not carefully controlled. Solution: Exploit the massive difference in acid stability . TBDPS is ~250x more stable to acid than TBS.
Reagents:
-
Substrate (TBS/TBDPS bis-protected)
-
Zinc Bromide (
)[2][3] -
N-Chlorosuccinimide (NCS)[2]
-
Solvent: DCM/MeOH (2:1)
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in a mixture of DCM and MeOH (2:1 v/v, 0.1 M concentration).
-
Activation: Add
(0.2 equiv) followed by NCS (1.2 equiv). -
Reaction: Stir at room temperature. Monitor by TLC.[4] The reaction typically completes in 1–4 hours.
-
Quench: Dilute with DCM and add saturated aqueous
. -
Workup: Extract with DCM, wash with brine, dry over
. -
Validation:
NMR should show the loss of TBS singlets (0.05 ppm, 0.9 ppm) while retaining the TBDPS phenyl region (7.4–7.7 ppm) and tert-butyl singlet (1.1 ppm).
Deep Dive: Amine Protection (The "Safety-Catch")
In peptide and alkaloid synthesis, the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are the standard orthogonal pair.
-
Boc: Acid labile (TFA/HCl), Base stable.
-
Fmoc: Base labile (Piperidine), Acid stable.
The Problem: Standard Boc removal uses Trifluoroacetic Acid (TFA).[8] TFA is a strong acid that can:
-
Cleave acid-sensitive silyl ethers (like TES or TBS).
-
Cause racemization in sensitive peptides.
-
Induce side reactions with electron-rich aromatics (cation scavenging needed).
Protocol 2: "Water-Free" Mild Boc Deprotection (TMSOTf)
Scenario: Removal of N-Boc in the presence of acid-sensitive groups (e.g., a secondary TBS ether or a trityl group).
Solution: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with a mild base. This method avoids free protons (
Reagents:
Step-by-Step Protocol:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M). Cool to 0°C.[4][11][12]
-
Addition: Add 2,6-Lutidine (1.5 equiv) first. This buffers the system.
-
Activation: Dropwise add TMSOTf (1.2 equiv).
-
Reaction: Stir at 0°C for 15–30 mins, then warm to RT.
-
Quench: Add saturated aqueous
(hydrolyzes the N-TMS bond to N-H). -
Workup: Standard extraction with DCM.
-
Why this works: The 2,6-lutidine prevents the formation of strong triflic acid, protecting acid-sensitive silyl ethers elsewhere in the molecule.
Deep Dive: Oxidative Cleavage (PMB Ethers)
The p-Methoxybenzyl (PMB) ether is unique. It resembles a Benzyl (Bn) ether but is "armed" with a methoxy group. This electron-donating group allows for Oxidative Cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leaving standard Benzyl ethers untouched.
Visual 2: Orthogonal Deprotection Workflow
Figure 2: A sequential deprotection strategy demonstrating orthogonality. Note that the order is critical; fluoride in Step 1 might have been safe, but acid in Step 1 would kill the TBS.
Protocol 3: DDQ Deprotection of PMB
Critical Note: Water is required for this mechanism (to hydrolyze the oxonium intermediate).
Step-by-Step Protocol:
-
Solvent: DCM:Water (18:1 v/v). The water is essential.[4]
-
Stoichiometry: Add DDQ (1.2 to 1.5 equiv).
-
Observation: The reaction mixture turns deep green/red (Charge Transfer Complex), then fades to yellow/orange as DDQ is consumed (reduced to DDQ-Hydroquinone).
-
Workup: Wash with saturated
to remove the acidic hydroquinone byproduct.
Quantitative Data Summary
| Protecting Group | Acid Stability | Base Stability | Fluoride Stability | Oxidative Stability | Reductive Stability |
| TMS | Very Low | Low | Very Low | Moderate | Moderate |
| TBS | Low | High | Low | High | High |
| TBDPS | High | High | Moderate | High | High |
| TIPS | High | High | High | High | High |
| Boc | Low | High | High | High | High |
| Fmoc | High | Low | Low (slow) | High | High |
| PMB | Moderate | High | High | Low | High |
| Bn (Benzyl) | High | High | High | High | Low (H2/Pd) |
Troubleshooting & Optimization
-
Acyl Migration: When deprotecting silyl ethers in polyols (e.g., carbohydrates), adjacent acetates can migrate to the newly freed alcohol under basic conditions (TBAF).
-
Fix: Use HF-Pyridine buffered with excess pyridine instead of TBAF to keep the pH slightly acidic.
-
-
Scavenging Cations: In Boc deprotection (acidic), the tert-butyl cation is generated. It can re-attach to electron-rich rings (Trp, Tyr).
-
Fix: Always add Triisopropylsilane (TIPS) or Thioanisole (2.5% v/v) to the TFA cocktail as a scavenger.
-
-
Incomplete PMB Removal: If DDQ fails or stalls, the reaction may be too dry.
-
Fix: Add more water or switch to CAN (Ceric Ammonium Nitrate) if the substrate tolerates it.
-
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley: Hoboken, NJ, 2007.
-
Selective Deprotection of Silyl Ethers. Organic Chemistry Portal. Link
-
Mild and Selective Deprotection of TBS Ethers. Synthesis2015 , 47, 55-64.[13][14]
-
Comparison of Silyl Ether Stability. Gelest Technical Library. Link
-
TMSOTf-mediated Boc Deprotection. J. Org. Chem.1999 , 64, 4887.[13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 8. chempep.com [chempep.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Chloromethyl morpholine-4-carboxylate reaction with amino acids
Topic: Chloromethyl Morpholine-4-Carboxylate Reaction with Amino Acids: A Guide to Prodrug Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Drug Delivery Scientists, and Process Engineers.
The Derivatization of Amino Acids using Chloromethyl Morpholine-4-Carboxylate
Abstract
The physicochemical limitations of zwitterionic amino acids—specifically poor lipophilicity and low oral bioavailability—often hinder their utility as therapeutic agents. This application note details the protocol for reacting Chloromethyl morpholine-4-carboxylate (CMMC) with N-protected amino acids. This reaction generates morpholino-carbonyloxymethyl (MCOM) esters , a class of bioreversible prodrugs designed to enhance membrane permeability. Upon absorption, these esters are hydrolyzed by non-specific esterases to release the active amino acid, carbon dioxide, formaldehyde, and morpholine.
Introduction & Strategic Rationale
The Challenge: Zwitterionic Barriers
Amino acids exist primarily as zwitterions at physiological pH. While this solvation aids systemic circulation, it severely restricts passive diffusion across the lipid bilayer of the intestinal epithelium.
The Solution: The MCOM Promoiety
Chloromethyl morpholine-4-carboxylate acts as a "masking" reagent. By esterifying the C-terminal carboxylate, it neutralizes the negative charge and adds a lipophilic morpholine carbamate tail.
-
Reagent Structure: Morpholine ring attached to a carbamate linkage, terminating in a reactive chloromethyl group (
). -
Mechanism of Action: The reaction is a nucleophilic substitution (
) where the amino acid carboxylate attacks the chloromethyl electrophile.
Critical Consideration: The chloromethyl group is a "hard" electrophile with moderate reactivity. To achieve high yields without harsh thermal conditions (which cause racemization), this protocol utilizes Finkelstein catalysis (iodide exchange) to generate a highly reactive iodomethyl intermediate in situ.
Mechanistic Insight
The reaction proceeds via a two-step "one-pot" mechanism when catalyzed by iodide.
-
Finkelstein Activation: The chloride on the CMMC is displaced by iodide (from NaI), forming the unstable but highly reactive Iodomethyl morpholine-4-carboxylate.
-
Carboxylate Attack: The base-deprotonated amino acid attacks the methylene carbon of the iodomethyl species, displacing the iodide and forming the final ester bond.
Graphviz Diagram: Reaction Mechanism
Figure 1: The catalytic cycle converting the chloromethyl reagent to the reactive iodomethyl species, facilitating mild esterification.
Experimental Protocol
Pre-requisites:
-
Amino Acid Protection: The N-terminus must be protected (Boc, Fmoc, or Cbz) to prevent N-alkylation.
-
Reagent Storage: CMMC is moisture-sensitive. Store under argon at 4°C.
Materials
-
Substrate: N-Boc-L-Amino Acid (1.0 equiv)
-
Reagent: Chloromethyl morpholine-4-carboxylate (1.2 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.5 - 1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or DIPEA (2.0 equiv) -
Solvent: Anhydrous DMF or Acetone (Grade: HPLC/Dried)
Step-by-Step Methodology
-
Activation Phase (The Finkelstein Step):
-
In a flame-dried round-bottom flask, dissolve Chloromethyl morpholine-4-carboxylate (1.2 equiv) and Sodium Iodide (0.5 equiv) in anhydrous DMF (0.2 M concentration relative to AA).
-
Stir at room temperature for 30 minutes. The solution may darken slightly due to trace iodine liberation; this is normal.
-
-
Salt Formation:
-
In a separate vial, dissolve the N-protected amino acid (1.0 equiv) in a minimal amount of DMF.
-
Add
(1.5 equiv). Stir for 10 minutes to ensure deprotonation of the carboxylic acid. -
Note: Cesium is preferred over Potassium due to the "Cesium Effect," which enhances solubility and nucleophilicity of the carboxylate in organic solvents [1].
-
-
Coupling Reaction:
-
Add the amino acid salt suspension dropwise to the activated CMMC/NaI solution.
-
Stir at 40°C for 4–6 hours.
-
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The chloride starting material (
) should disappear, replaced by the ester product ( ).
-
-
Quench and Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
Water (x2) to remove DMF and inorganic salts.
-
5% Sodium Thiosulfate (
) to remove any iodine discoloration. -
Saturated Brine.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:EtOAc (typically 80:20 to 50:50).
-
Optimization & Troubleshooting
The choice of base and solvent dramatically affects yield and racemization rates.
Table 1: Optimization Parameters
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact Analysis |
| Base | DIPEA (Hünig's Base) | ||
| Solvent | DMF (Dimethylformamide) | Acetone | DMF supports the Finkelstein reaction best. Acetone is easier to remove but requires reflux (56°C), increasing racemization risk. |
| Catalyst | NaI (0.5 equiv) | TBAI (Tetrabutylammonium iodide) | NaI is standard. TBAI is useful if using non-polar solvents (e.g., DCM), though reaction rates are slower. |
| Temp | 40°C | 60°C+ | Temperatures >50°C significantly increase the risk of |
Graphviz Diagram: Experimental Workflow
Figure 2: Operational workflow for the synthesis of MCOM ester prodrugs.
Applications in Drug Development[3][4][5]
-
Oral Bioavailability Enhancement: The MCOM moiety increases lipophilicity (
), allowing polar amino acid-based drugs (e.g., GABA analogs, Levodopa derivatives) to cross the intestinal membrane. -
Controlled Release: The carbamate linkage is stable in plasma pH (7.4) but susceptible to enzymatic hydrolysis by carboxylesterases. The degradation rate can be tuned by modifying the morpholine ring, though the standard CMMC reagent provides a predictable half-life (
10–30 min in plasma) [3]. -
Peptide Synthesis: MCOM esters can serve as "semi-permanent" C-terminal protecting groups that are removed enzymatically rather than chemically, useful in sensitive peptide synthesis.
References
-
Kruse, C. H., et al. (1989). "Cesium salts in organic synthesis: Enhanced reactivity in nucleophilic substitution." Journal of Organic Chemistry.
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270.
-
Iley, J., et al. (2000). "(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines."[1] Bioorganic & Medicinal Chemistry, 8(7), 1719-1725.[1][2]
-
Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules, 13(3), 519-547.
Sources
solvent selection for reactions with Chloromethyl morpholine-4-carboxylate
Application Note: Solvent Selection & Protocol for Reactions with Chloromethyl Morpholine-4-Carboxylate
Executive Summary
Chloromethyl morpholine-4-carboxylate (CM-MC) is a specialized electrophilic reagent used primarily to synthesize acyloxyalkyl carbamate prodrugs . By introducing the morpholine-4-carbonyloxymethyl (MC) moiety, this reagent masks polar functional groups (carboxylic acids, amines, or phosphates), significantly enhancing the lipophilicity and oral bioavailability of the parent drug.
However, the alpha-chloromethyl carbamate motif is inherently moisture-sensitive and prone to hydrolysis. Successful conjugation requires a solvent system that balances three competing factors:
-
Solubility: Dissolving the nucleophilic drug salt (often a sodium or potassium carboxylate).
-
Stability: Preventing premature hydrolysis of the CM-MC reagent.
-
Reactivity: Facilitating the
displacement of the chloride leaving group.
This guide provides a rationale-based solvent selection matrix and a validated protocol for high-yield coupling.
Mechanistic Basis for Solvent Selection
The reaction between a drug nucleophile (e.g.,
The Reaction Pathway
The reaction involves the attack of the nucleophile on the methylene carbon, displacing the chloride.
-
Leaving Group: Chloride (
) is a moderate leaving group. -
Catalysis: The reaction rate is often accelerated 10-100x by adding Sodium Iodide (NaI), which converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein conditions).
-
Side Reactions:
-
Hydrolysis: In the presence of water, CM-MC degrades to morpholine,
, and formaldehyde. -
Solvolysis: Protic solvents (alcohols) can attack the reactive center, leading to unwanted ether byproducts.
-
Figure 1: Mechanistic pathway and the critical influence of solvent class on reaction outcome.
Solvent Selection Matrix
Do not rely on a single "standard" solvent. Select based on your specific nucleophile's properties.
| Solvent Class | Specific Solvent | Suitability | Rationale |
| Polar Aprotic (High Dipole) | DMF, DMA, NMP | Excellent | Gold Standard. Dissolves inorganic salts (Na+, K+) effectively. High dielectric constant stabilizes the transition state. Drawback: High boiling point makes removal difficult; requires aqueous workup. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | Good | Good compromise. Easier to remove than DMF. Limitation: Poor solubility for some hydrophilic salts. Often requires phase transfer catalysts (e.g., 18-crown-6). |
| Ketones | Acetone, MEK | Moderate | Excellent for Finkelstein conditions (NaI is soluble, NaCl precipitates). Limitation: Volatility can be an issue at higher temps; strictly anhydrous grade required. |
| Chlorinated | DCM, Chloroform | Poor | Generally poor solubility for carboxylate salts. Only useful if using organic bases (e.g., TEA, DIPEA) where the salt is soluble in organics. |
| Protic | Methanol, Ethanol, Water | FORBIDDEN | Rapid solvolysis of the chloromethyl group. Will consume the reagent and reduce yield to zero. |
Recommendation for Green Chemistry
If DMF/NMP must be avoided due to toxicity concerns (ICH Q3C Class 2), consider 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate only if the drug nucleophile is lipophilic enough (e.g., an amine salt or a lipophilic acid with an organic base).
Detailed Experimental Protocol
Objective: Synthesis of a Morpholine-4-carbonyloxymethyl ester prodrug from a carboxylic acid drug.
Reagents:
-
Drug Substance (R-COOH): 1.0 equiv.[1]
-
Chloromethyl morpholine-4-carboxylate (CM-MC): 1.2 – 1.5 equiv.
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH). Note: Cesium often provides higher yields due to the "Cesium Effect" enhancing nucleophilicity. -
Catalyst: Sodium Iodide (NaI): 0.1 – 0.5 equiv. (Optional but recommended).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Workflow
-
Preparation of the Nucleophile (Salt Formation):
-
Charge the reaction vessel with the Drug Substance (1.0 equiv) and Anhydrous DMF (concentration ~0.2 – 0.5 M).
-
Add
(0.6 equiv if using carbonate, or 1.0 equiv of NaH). -
Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. The solution may become cloudy or clear depending on the salt's solubility.
-
Critical Check: Ensure the system is under an inert atmosphere (
or Ar). Moisture is the enemy.
-
-
Activation (Finkelstein - Optional):
-
Add Sodium Iodide (0.1 equiv). This converts the trace CM-MC to the more reactive Iodomethyl species transiently.
-
-
Coupling Reaction:
-
Cool the mixture to 0°C (ice bath).
-
Add Chloromethyl morpholine-4-carboxylate (1.2 equiv) dropwise. Why dropwise? To prevent local excesses that might lead to bis-alkylation or side reactions.
-
Allow the reaction to warm to RT naturally.
-
Stir for 4–16 hours.
-
-
Monitoring:
-
Monitor by HPLC or TLC.
-
Endpoint: Disappearance of the parent Drug Substance.
-
Note: If the reaction stalls, heat to 40–50°C. Do not exceed 60°C to avoid thermal decomposition of the reagent.
-
-
Work-Up (Removal of High-Boiling Solvent):
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If the prodrug is lipophilic, it will precipitate. Filter and wash with water.
-
Method B (Extraction): Dilute with Ethyl Acetate or DCM. Wash organic layer sequentially with:
-
Water (3x) – Critical to remove DMF/NMP.
-
5%
solution – Helps pull residual DMF out of the organic phase. -
Brine.
-
-
Dry over
, filter, and concentrate.
-
Figure 2: Decision tree and workflow for synthesizing prodrugs with CM-MC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of reagent due to wet solvent. | Dry solvent over 4Å molecular sieves for 24h. Ensure inert atmosphere. |
| Incomplete Reaction | Poor nucleophilicity of the salt. | Switch base to |
| Product Decomposition | Thermal instability. | Keep reaction temperature <40°C. Avoid acidic workup conditions (carbamates are acid-sensitive). |
| Reagent Degradation | Reagent stored improperly. | CM-MC must be stored at 2-8°C under Argon. Verify reagent purity by NMR before use. |
References
-
PubChem. Chloromethyl morpholine-4-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design). [Link]
-
Majumdar, S., & Sloan, K. B. (2006). N-Alkyloxycarbonylaminomethyl prodrugs of amines. Bioorganic & Medicinal Chemistry Letters. (General methodology for chloromethyl carbamate coupling). [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Chloromethyl morpholine-4-carboxylate.[2][Link](Note: Generalized link to ECHA database for safety data verification).
Sources
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with Chloromethyl Morpholine-4-Carboxylate
Introduction: The Strategic Importance of the Morpholine-4-Carboxymethyl Moiety in Drug Discovery
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals and biologically active molecules. Their functionalization is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The introduction of a morpholine-4-carboxymethyl group is of particular interest to drug development professionals. The morpholine ring is a privileged scaffold known to enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1] This application note provides a comprehensive guide to the synthesis and application of Chloromethyl Morpholine-4-Carboxylate, a versatile reagent for the installation of this valuable moiety onto various heterocyclic systems.
This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles to empower rational experimental design and troubleshooting.
Reagent Profile: Chloromethyl Morpholine-4-Carboxylate
Structure:
Key Features:
-
Electrophilic Carbon: The chloromethyl group provides a reactive electrophilic center susceptible to nucleophilic attack.
-
Carbamate Linkage: The carbamate functionality influences the reactivity of the chloromethyl group and contributes to the overall physicochemical properties of the final product.
-
Morpholine Moiety: As a terminal group, the morpholine ring imparts desirable drug-like properties.
Safety and Handling:
Chloromethyl morpholine-4-carboxylate is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions. While specific data for this compound is limited, related haloalkanes and carbamates are known to be irritants and potentially harmful.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Quenching and Disposal: Unused reagent and reaction residues should be quenched carefully with a nucleophilic solvent like isopropanol or methanol before disposal as hazardous waste, following institutional guidelines.[5][6]
Synthesis of Chloromethyl Morpholine-4-Carboxylate
A reliable method for the synthesis of chloromethyl morpholine-4-carboxylate involves the reaction of morpholine with chloromethyl chloroformate. This reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive chloromethyl chloroformate.
Protocol 1: Synthesis of Chloromethyl Morpholine-4-Carboxylate
Materials:
-
Morpholine
-
Chloromethyl chloroformate
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 equiv.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equiv.) to the stirred solution.
-
Addition of Chloromethyl Chloroformate: Slowly add a solution of chloromethyl chloroformate (1.05 equiv.) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum would show characteristic signals for the morpholine protons and the chloromethyl group.[7][8]
Functionalization of Heterocycles
Chloromethyl morpholine-4-carboxylate serves as a potent electrophile for the functionalization of electron-rich heterocyclic compounds. The two primary modes of reactivity are C-alkylation via Friedel-Crafts type reactions and N-alkylation of heteroatoms.
I. C-Alkylation of Electron-Rich Heterocycles: A Friedel-Crafts Approach
Electron-rich heterocycles such as indoles, pyrroles, and thiophenes can undergo electrophilic substitution with chloromethyl morpholine-4-carboxylate, typically in the presence of a Lewis acid catalyst.[9][10] The catalyst activates the electrophile, facilitating the attack by the nucleophilic heterocycle.
Mechanism Insight:
The Lewis acid coordinates to the chlorine atom or the carbonyl oxygen of the carbamate, increasing the electrophilicity of the chloromethyl carbon and promoting the formation of a stabilized carbocation or a highly polarized complex. The electron-rich heterocycle then attacks this electrophilic species, followed by deprotonation to restore aromaticity.
Diagram 1: General Mechanism of Lewis Acid-Catalyzed C-Alkylation
Caption: Lewis acid activation of the reagent and subsequent electrophilic substitution.
Protocol 2: C3-Alkylation of Indole
The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution.[11][12][13]
Materials:
-
Indole
-
Chloromethyl morpholine-4-carboxylate
-
Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃) (anhydrous)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole (1.0 equiv.) and anhydrous DCM.
-
Catalyst Addition: Add the Lewis acid (e.g., ZnCl₂, 0.2-1.0 equiv.) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add a solution of chloromethyl morpholine-4-carboxylate (1.1 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 1: Representative C-Alkylation of Heterocycles
| Heterocycle | Position of Functionalization | Typical Lewis Acid | Expected Product |
| Indole | C3 | ZnCl₂, AlCl₃ | 3-(Morpholine-4-carboxymethyl)-1H-indole |
| Pyrrole | C2 | BF₃·OEt₂, SnCl₄ | 2-(Morpholine-4-carboxymethyl)-1H-pyrrole |
| Thiophene | C2 | SnCl₄, TiCl₄ | 2-(Morpholine-4-carboxymethyl)thiophene[14] |
II. N-Alkylation of Heterocycles
For heterocycles with a nucleophilic nitrogen, such as pyrrole and imidazole, N-alkylation is a common reaction pathway.[15][16] This reaction is typically performed in the presence of a base to deprotonate the nitrogen, generating a more potent nucleophile.
Mechanism Insight:
The base abstracts the acidic proton from the nitrogen atom of the heterocycle, forming an anionic species. This anion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction, displacing the chloride ion.
Diagram 2: General Mechanism of Base-Mediated N-Alkylation
Caption: Base-mediated deprotonation followed by nucleophilic substitution.
Protocol 3: N-Alkylation of Pyrrole
Materials:
-
Pyrrole
-
Chloromethyl morpholine-4-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv.) and anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Add a solution of pyrrole (1.0 equiv.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add a solution of chloromethyl morpholine-4-carboxylate (1.1 equiv.) in anhydrous DMF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Table 2: Representative N-Alkylation of Heterocycles
| Heterocycle | Nucleophilic Atom | Typical Base | Expected Product |
| Pyrrole | N1 | NaH, K₂CO₃ | 1-(Morpholine-4-carboxymethyl)-1H-pyrrole |
| Imidazole | N1 | K₂CO₃, Cs₂CO₃ | 1-(Morpholine-4-carboxymethyl)-1H-imidazole |
| Pyrazole | N1 | NaH, K₂CO₃ | 1-(Morpholine-4-carboxymethyl)-1H-pyrazole |
Troubleshooting and Optimization
-
Low Yield in C-Alkylation: If the yield of the C-alkylated product is low, consider screening different Lewis acids and solvents. Increasing the reaction temperature may also be beneficial, but care should be taken to avoid decomposition of the starting materials or product.
-
Mixture of N- and C-Alkylated Products: For heterocycles that can undergo both N- and C-alkylation (e.g., indole), the reaction conditions can be tuned to favor one over the other. N-alkylation is generally favored under basic conditions, while C-alkylation is promoted by Lewis acids.
-
Reagent Decomposition: Chloromethyl morpholine-4-carboxylate is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous.
Conclusion
Chloromethyl morpholine-4-carboxylate is a valuable and versatile reagent for the introduction of the morpholine-4-carboxymethyl moiety onto a variety of heterocyclic scaffolds. The choice between C-alkylation and N-alkylation can be effectively controlled by the selection of reaction conditions, specifically the use of a Lewis acid or a base. The protocols outlined in this application note provide a solid foundation for the successful implementation of this reagent in synthetic and medicinal chemistry programs, aiding in the development of novel drug candidates with improved pharmacological properties.
References
-
Hajra, A., et al. (2017). Aminomethylation of Imidazoheterocycles with Morpholine. Organic Letters, 19(14), 3751–3754. [Link]
-
Hajra, A., et al. (2017). Aminomethylation of Imidazoheterocycles with Morpholine. Semantic Scholar. [Link]
-
Hajra, A., et al. (2017). Aminomethylation of Imidazoheterocycles with Morpholine. OUCI. [Link]
-
Hajra, A., et al. (2017). Aminomethylation of Imidazoheterocycles with Morpholine. ResearchGate. [Link]
-
Boehringer Ingelheim Pharmaceuticals, Inc. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials. University of California, Berkeley. [Link]
-
Anslyn Group Safety Manual. University of Texas at Austin. [Link]
-
Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers. [Link]
-
Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Friedel-Crafts alkylation. Chem.libretexts.org. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
-
Indole Alkylation - Intramolecular Friedel-Crafts. Chemtube3d.com. [Link]
-
Alcohol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]
-
Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- US Patent 7,462,725 B2. Chloromethylation of thiophene.
-
Nucleophilic Addition to Electron-Rich Heteroaromatics: Dearomatizing Anionic Cyclizations of Pyrrolecarboxamides. PubMed. [Link]
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
-
Carbamates and Carbamoyl Chlorides. ResearchGate. [Link]
-
Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. ACS Publications. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
CH3NCl2 Formation from Chlorination of Carbamate Insecticides. ACS Publications. [Link]
-
Electron transfer in the reactions of organic trichloromethyl derivatives with iron(II) chloride. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. PMC. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Friedel-Crafts alkylation [ux1.eiu.edu]
- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 14. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for morpholine-4-carboxylate protection
Welcome to the Morpholine-4-Carboxylate Technical Support Center.
Ticket ID: MORPH-PROT-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for Morpholine-4-Carboxylate (Carbamate) Synthesis
Introduction & Scope
You are likely attempting to synthesize morpholine-4-carboxylates (e.g., tert-butyl morpholine-4-carboxylate or benzyl morpholine-4-carboxylate). In simpler terms, you are protecting the secondary amine of morpholine (position 4) as a carbamate (Boc, Cbz, or Fmoc).
While morpholine is a robust secondary amine (
-
Nucleophilicity: It is moderately nucleophilic but less sterically hindered than acyclic secondary amines.
-
Stability: The resulting carbamates are generally stable, but the conditions to generate them must be tuned to prevent competitive hydrolysis of the reagent (e.g.,
or ). -
Purification: Morpholine is water-soluble; the protected product is lipophilic. This phase switch is your primary purification lever.
Strategic Planning: Reagent Selection
Before mixing reagents, confirm your protecting group strategy matches your downstream chemistry.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Reagent | Di-tert-butyl dicarbonate ( | Benzyl chloroformate ( | Fmoc-OSu (Preferred) or Fmoc-Cl |
| Primary Condition | Organic (DCM/THF) or Aqueous/Organic | Schotten-Baumann (Biphasic) | Organic (DCM/DMF) or Biphasic |
| Catalyst | DMAP (Nucleophilic catalyst) | None usually required | None usually required |
| Cleavage | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine, DBU) |
| Morpholine Specifics | Recommended. High yields, easy workup. | Excellent stability.[1] Watch for hydrolysis of | Caution: Excess morpholine can deprotect the Fmoc group in situ. |
Decision Logic: Pathway Selection
Figure 1: Decision matrix for selecting the appropriate carbamate protecting group based on downstream chemical sensitivity.
Optimized Protocols (SOPs)
Protocol A: N-Boc Protection (The Gold Standard)
Best for: General synthesis, high throughput.
Mechanism: DMAP acts as a nucleophilic catalyst, attacking
-
Stoichiometry: Morpholine (1.0 equiv),
(1.1 equiv), (1.2 equiv), DMAP (0.05 equiv). -
Procedure:
-
Workup (Critical):
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Best for: Scale-up, avoiding organic bases.
-
Stoichiometry: Morpholine (1.0 equiv),
(1.2 equiv), (2.5 equiv). -
Solvent: Biphasic mixture of Water : Ethyl Acetate (1:1) or Water : DCM.[1]
-
Procedure:
Troubleshooting Guide & FAQs
Issue 1: Low Yield / Incomplete Conversion
Q: My TLC shows starting material remaining even after 12 hours.
-
Diagnosis A (Boc): Did you use DMAP? Secondary amines can be sluggish with
alone due to steric crowding.-
Fix: Add 5-10 mol% DMAP.
-
-
Diagnosis B (Cbz): Your
may have hydrolyzed before reacting.[1]-
Fix: Ensure the reaction is cooled to
during addition. Verify quality (it should not smell strongly of HCl/benzaldehyde degradation products). Use a biphasic system with vigorous stirring.
-
Issue 2: "Oiling Out" or Solidification Issues
Q: My product is a sticky oil, but the literature says it should be a solid.
-
Reason: Rotamers. Carbamates of secondary amines (like N-Boc-morpholine) exhibit restricted rotation around the N-C(O) bond, often preventing easy crystallization.
-
Fix:
-
Evaporate solvent completely.
-
Triturate with cold pentane or hexanes.
-
Seed with a crystal if available.
-
If it remains an oil, verify purity via NMR; it may be intrinsically an oil at room temperature depending on impurities.
-
Issue 3: Fmoc Instability
Q: I tried to make Fmoc-morpholine, but the yield is terrible and I see fulvene byproducts.
-
The Trap: Morpholine is a secondary amine often used to remove Fmoc groups (similar to piperidine).[9] If you have excess morpholine in the reaction mixture, it will deprotect the product you just made.
-
Fix:
-
Use Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) instead of Fmoc-Cl. It releases N-hydroxysuccinimide (weakly acidic) rather than HCl.
-
Use NaHCO3 as the base, not an organic amine base.
-
Stoichiometry: Use a slight deficiency of morpholine (0.9 equiv) relative to Fmoc-OSu to ensure no free morpholine remains to attack the product.
-
Issue 4: Regioselectivity (Substituted Morpholines)
Q: I have 2-(hydroxymethyl)morpholine. How do I protect the Nitrogen without protecting the Oxygen?
-
Strategy:
-
Boc: Use standard conditions (
, ). The amine is significantly more nucleophilic than the primary alcohol. Avoid excess DMAP, as DMAP can catalyze O-Boc formation. -
Cbz: Schotten-Baumann conditions (aqueous base) highly favor N-acylation over O-acylation because the alkoxide (
) is not formed at pH ~9-10, whereas the amine is nucleophilic.
-
Visualizing the Reaction Workflow (Boc Example)
Figure 2: Step-by-step workflow for the DMAP-catalyzed N-Boc protection of morpholine.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on stability and cleavage conditions).
-
Knölker, H. J., et al. (1996). "Mild and Efficient Synthesis of Carbamates." Synlett, 1996(06), 502-504. Link
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalytic role of DMAP in Boc protection." Organic Letters, 8(15), 3259-3262. Link (Mechanistic insight into why DMAP is essential).
-
Mthembu, S. N., et al. (2024).[6][9] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[6][9] Journal of Peptide Science, 30(2), e3538.[6] Link (Evidence of morpholine's ability to deprotect Fmoc, highlighting the stability risk).
-
Organic Chemistry Portal. "Schotten-Baumann Reaction Conditions." Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in amine protection reactions
Welcome to the Technical Support Center for Amine Protection Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine protection chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your synthetic endeavors. Our focus is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide for Low Yield in Amine Protection
Low yields in amine protection reactions can stem from a variety of factors, from the inherent reactivity of the substrate to suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues for the most common amine protecting groups.
Boc Protection (tert-Butyloxycarbonyl)
The Boc group is a widely used protecting group due to its stability under many conditions and its facile removal under acidic conditions.[1][2] However, achieving high yields can sometimes be challenging.
Issue: Incomplete or No Reaction
Q: My Boc protection reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
A: Incomplete Boc protection is a common issue that can often be resolved by systematically evaluating the following factors:
-
Low Nucleophilicity of the Amine: The intrinsic reactivity of the amine is paramount. Aromatic amines, anilines with electron-withdrawing groups, and sterically hindered amines are less nucleophilic and will react more slowly with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Causality: The lone pair of electrons on the nitrogen atom of a less nucleophilic amine is less available to attack the electrophilic carbonyl carbon of Boc₂O, thus slowing down or inhibiting the reaction.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[3]
-
Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., overnight).
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O.[4] However, use DMAP judiciously as it can promote side reactions.[4]
-
-
-
Poor Solubility: The amine starting material, particularly zwitterionic compounds like amino acids, may not be sufficiently soluble in common organic solvents, leading to a heterogeneous mixture and incomplete reaction.[5]
-
Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. Protic solvents like methanol or ethanol can enhance the rate of Boc protection of aromatic amines.[1] For amino acids, aqueous or mixed aqueous/organic solvent systems (e.g., water/THF, water/dioxane) are often effective.[6][7]
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can facilitate the reaction.
-
-
Inappropriate Base or Base Concentration: While not always strictly necessary, a base is often used to neutralize the acidic byproducts and drive the reaction to completion.[4]
-
Hydrolysis of Boc Anhydride: Boc₂O can be hydrolyzed by water, especially in the presence of a base, reducing its availability for the desired reaction.[5]
-
Causality: Water can act as a nucleophile and attack Boc₂O, leading to its decomposition.
-
Solution:
-
Anhydrous Conditions: If conducting the reaction in an organic solvent, ensure the solvent and glassware are dry.
-
Excess Boc₂O: Use a slight excess (1.1-1.5 equivalents) of Boc₂O to compensate for any potential hydrolysis.[7]
-
-
Below is a troubleshooting workflow for incomplete Boc protection:
Caption: Decision tree for selecting an amine protecting group.
Q2: How can I monitor the progress of my amine protection reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method. The protected amine will typically have a higher Rf value (less polar) than the starting amine. Staining with ninhydrin can be useful, as it will stain the primary or secondary amine starting material but not the protected product. [10] Q3: I have a sterically hindered amine that is difficult to protect. What are my options?
A3: Protecting sterically hindered amines is a common challenge. [11]* More Reactive Reagents: Consider using a more reactive protecting group precursor, such as an acid chloride (e.g., Cbz-Cl) over an anhydride (Boc₂O).
-
Forcing Conditions: Higher temperatures and longer reaction times may be necessary. [11]* Stronger Catalysts: For Boc protection, stoichiometric DMAP may be required, but be mindful of potential side reactions.
-
Alternative Protecting Groups: In some cases, a smaller protecting group may be more suitable.
Q4: How do I purify my protected amine?
A4: Purification strategies depend on the properties of the product and the impurities.
-
Extraction: If the protected amine is soluble in an organic solvent and the starting amine or byproducts are water-soluble, a simple aqueous workup can be effective. [7]* Crystallization: Many protected amines are crystalline solids and can be purified by recrystallization. [12]* Column Chromatography: If the polarity difference between the product and impurities is sufficient, silica gel chromatography is a reliable method. It's often easier to purify the protected amine than the free amine. [13] Q5: What is the Kaiser test and how do I perform it?
A5: The Kaiser test is a highly sensitive qualitative test for the presence of primary amines, commonly used in solid-phase peptide synthesis to confirm complete coupling. [10]A positive result (intense blue color) indicates the presence of free primary amines, signifying an incomplete reaction. [14][15] Experimental Protocol: Kaiser Test [10]
-
Reagent Preparation:
-
Reagent A: 16.5 mg of KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 110 °C for 5 minutes.
-
Observe the color of the beads and the solution.
-
| Observation | Interpretation | Action |
| Intense Blue Beads and Solution | Incomplete Reaction | Recouple or extend reaction time |
| Yellow/Colorless Beads and Solution | Complete Reaction | Proceed to the next step |
| Blue Beads, Colorless Solution | Nearly Complete Reaction | Consider a second coupling or capping |
References
- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
- BenchChem. (2025). Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
- BenchChem. (2025). comparing the efficacy of different bases in N-Boc protection reactions.
- BenchChem. (2025). Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency.
- BenchChem. (2025). introduction to amine protection strategies in organic synthesis.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
- Journal of Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- University of Bristol. (n.d.).
- ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews.
- National Center for Biotechnology Information. (2010).
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Optimization of reaction conditions: solvent and additive studies.
- BenchChem. (2025). strategies to improve yield in Boc protection reactions.
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Vaia. (n.d.).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Suzhou Highfine Biotech. (n.d.).
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Common Conditions. (n.d.). Boc Protection - Common Conditions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Enamine. (n.d.). Sterically Hindered Amines.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- LinkedIn. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
Technical Support Center: Managing the Hygroscopic Nature of Morpholine Reagents in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing the hygroscopic nature of these versatile reagents. As a cornerstone in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib, ensuring the anhydrous state of morpholine is often critical to the success of your experiments.[1][2] This resource will equip you with the knowledge to anticipate, diagnose, and resolve issues arising from moisture contamination.
Frequently Asked Questions (FAQs)
Q1: What does it mean that morpholine is hygroscopic?
A: The term hygroscopic describes a substance's tendency to absorb moisture from the surrounding atmosphere.[3] Morpholine, with its polar amine and ether functional groups, readily forms hydrogen bonds with water molecules, causing it to absorb and retain water if not stored and handled properly.[4]
Q2: How should I store my morpholine reagents to prevent water absorption?
A: Proper storage is the first line of defense against moisture contamination. Morpholine should be stored in tightly sealed, chemical-resistant containers, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and other heat sources.
Q3: What are the visible signs that my morpholine reagent may have absorbed water?
A: While there may not be obvious visual cues for low levels of water contamination, significant moisture absorption can sometimes lead to a slight decrease in the clarity of the liquid. However, the most reliable way to determine water content is through analytical methods.
Q4: Can I use morpholine that has been exposed to air?
A: It is strongly advised to minimize the exposure of morpholine to the atmosphere. Even brief exposure can lead to the absorption of enough moisture to affect sensitive reactions. For critical applications, it is best to use freshly opened bottles or to properly dry the reagent before use.
Q5: What is the typical water content of commercially available morpholine?
A: High-purity morpholine is generally supplied with a very low water content, often specified as ≤ 0.2-0.5% on the certificate of analysis. However, this can increase over time with improper handling and storage.
Troubleshooting Guide: Addressing Moisture-Related Issues in Your Experiments
The presence of water in morpholine can lead to a variety of experimental problems, from reduced reaction yields to the formation of unwanted byproducts. This guide will help you troubleshoot these issues by understanding the underlying chemical principles.
Issue 1: Reduced Reaction Yield in Amide Couplings
Symptoms:
-
Lower than expected yield of the desired amide product.
-
Incomplete consumption of starting materials.
-
Formation of a carboxylic acid byproduct corresponding to the activated ester starting material.
Causality: In amide bond formation, morpholine acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acid chloride or an active ester). Water is also a nucleophile and can compete with morpholine in this reaction.[5] The hydrolysis of the activated ester by water will regenerate the carboxylic acid, consuming the starting material and preventing its conversion to the desired amide.[6] This side reaction reduces the overall yield of the amide product.
Troubleshooting Workflow: Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low yields in amide coupling reactions involving morpholine.
Issue 2: Poor Results in Enamine Synthesis
Symptoms:
-
Low yield or no formation of the desired enamine product.
-
Recovery of the starting ketone/aldehyde and morpholine.
-
The reaction fails to go to completion.
Causality: The formation of an enamine from a ketone or aldehyde and a secondary amine like morpholine is a condensation reaction that produces water as a byproduct.[2] This reaction is reversible, and the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus inhibiting the formation of the enamine.[7] For this reason, enamine syntheses are often carried out with azeotropic removal of water. If the morpholine reagent itself is "wet," it introduces water from the start, making it difficult to drive the reaction to completion.
Issue 3: Inconsistent Performance in Base-Catalyzed Reactions
Symptoms:
-
Variable reaction rates.
-
Inconsistent product yields.
-
Formation of side products from hydrolysis of base-sensitive functional groups.
Causality: Morpholine is a moderately strong base (pKa of the conjugate acid is ~8.4) and is often used as a catalyst or a stoichiometric base in various reactions.[8] The presence of water can alter the basicity of the reaction medium. Furthermore, in reactions involving base-sensitive substrates, water can act as a nucleophile in undesired hydrolysis side reactions.
Experimental Protocols
Protocol 1: Quantification of Water Content in Morpholine by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in organic solvents and reagents.[9]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer titrant (e.g., Aquastar® CombiTitrant 5)
-
Benzoic or salicylic acid (for buffering, if needed)
-
Airtight syringe and needle
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol or a commercial Karl Fischer solvent to the titration vessel. If titrating a strongly basic amine, add a buffering agent like benzoic acid to the solvent before starting.
-
Blank Titration: Perform a blank titration of the solvent to determine its water content.
-
Sample Preparation and Injection: Using a dry, airtight syringe, draw a known volume or weight of the morpholine sample. Quickly inject the sample into the titration vessel, ensuring minimal exposure to the atmosphere.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage, after correcting for the blank.
| Parameter | Volumetric Titration | Coulometric Titration |
| Typical Water Content Range | > 0.1% | 10 ppm - 1% |
| Sample Size | Larger (grams) | Smaller (milligrams to a few grams) |
| Speed | Faster for high water content | Slower, but more accurate for low water content |
Protocol 2: Drying of Morpholine
If your morpholine reagent is found to have an unacceptably high water content, it can be dried using the following laboratory procedure.
Materials:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Potassium hydroxide (KOH) pellets or sodium metal (Na)
-
Distillation apparatus, flame-dried
-
Inert atmosphere (nitrogen or argon)
-
Septa and needles for inert atmosphere transfers
Procedure:
-
Pre-drying (Optional but Recommended): Place the morpholine in a flame-dried round-bottom flask under an inert atmosphere. Add fresh potassium hydroxide (KOH) pellets and stir for several hours, or overnight.
-
Distillation: Carefully decant the morpholine away from the KOH pellets into a clean, flame-dried distillation apparatus.
-
Final Drying (for very low water content): For applications requiring extremely anhydrous conditions, small pieces of sodium metal can be cautiously added to the distilled morpholine. The mixture is then refluxed under an inert atmosphere for a few hours. Caution: This step should only be performed by experienced chemists, as sodium is highly reactive.
-
Fractional Distillation: Distill the dried morpholine under an inert atmosphere, collecting the fraction that boils at the correct temperature (approx. 129 °C at atmospheric pressure).
-
Storage: Store the freshly distilled, anhydrous morpholine in a tightly sealed bottle with a septum, under an inert atmosphere, and in a desiccator.
Workflow for Handling and Using Morpholine Reagents
Caption: Recommended workflow for the proper handling and use of morpholine reagents in moisture-sensitive experiments.
Conclusion
The hygroscopic nature of morpholine is a critical factor to manage in experimental work, particularly in the fields of organic synthesis and drug development. By understanding the potential issues caused by water contamination and implementing the proper storage, handling, and, when necessary, drying protocols, researchers can ensure the reliability and success of their experiments. This guide provides a framework for troubleshooting common problems and serves as a practical resource for working with this important reagent.
References
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
- Richard, J. P., & Jencks, W. P. (2002). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry, 1(1), 43-49.
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679–3688.
-
LibreTexts. (2019, June 5). 23.2: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 19.10: Imines and Enamines. Chemistry LibreTexts. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (MORFOLİN). Retrieved from [Link]
- Hazra, S., Gallou, F., & Handa, S. (2023). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 28(14), 5488.
-
Wikipedia. (2024, January 21). Morpholine. Retrieved from [Link]
- Sharma, S., Buchbinder, N. W., Braje, W. M., & Handa, S. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5460–5464.
-
Ogiwara, Y. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
USDA. (n.d.). Morpholine - Processing. Retrieved from [Link]
-
Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water. Retrieved from [Link]
- Chen, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Physical Chemistry Chemical Physics, 25(34), 22891-22899.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 8. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Workup & Handling of Chloromethyl Morpholine-4-Carboxylate (CMMC)
This guide serves as a technical support resource for the handling, reaction, and workup of Chloromethyl morpholine-4-carboxylate (CMMC) . It is designed for medicinal chemists and process development scientists utilizing CMMC to synthesize Morpholin-4-ylcarbonyloxymethyl (MOCOM) prodrugs.
Reagent ID: Chloromethyl morpholine-4-carboxylate (CAS: 93765-68-5) Primary Application: Synthesis of MOCOM prodrugs (N- or O-alkylation of phosphate/carboxylate groups) to improve oral bioavailability or solubility.
Core Reaction Parameters (Pre-Workup Optimization)
Before addressing the workup, it is critical to ensure the reaction conditions do not generate byproducts that complicate downstream processing. CMMC is an "alkylating agent" with moderate reactivity.
The Finkelstein Advantage
The chloromethyl group is often insufficiently electrophilic for sterically hindered drug molecules.
-
Recommendation: Generate the iodomethyl species in situ using Sodium Iodide (NaI).
-
Mechanism: The iodide displaces the chloride (Finkelstein reaction), creating a more reactive leaving group, significantly increasing yield and reducing reaction time.
Base Selection Matrix
| Substrate Type | Recommended Base | Solvent | Notes |
| Carboxylic Acids | Cs₂CO₃ (Cesium Carbonate) | DMF or NMP | The "Cesium Effect" enhances solubility and nucleophilicity of the carboxylate. |
| Phenols | K₂CO₃ or NaH | Acetone or DMF | Phenoxides are generally nucleophilic enough without Cs. |
| Amines/Amides | NaH or LiHMDS | THF or DMF | Stronger bases required to deprotonate the amide nitrogen. |
Standard Operating Procedure: Workup Protocol
The following protocol is designed to minimize hydrolysis of the sensitive acyloxymethyl acetal linkage formed during the reaction.
Step-by-Step Methodology
-
Quenching (Critical Step):
-
Issue: The unreacted CMMC and the final MOCOM ester are susceptible to hydrolysis in hot, basic aqueous media.
-
Protocol: Cool the reaction mixture to 0–5 °C . Quench by slowly adding 50% saturated Ammonium Chloride (NH₄Cl) or cold water.
-
Why: NH₄Cl buffers the solution to pH ~5-6, preventing base-catalyzed hydrolysis of the newly formed ester.
-
-
Phase Separation:
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: If DMF was used as the reaction solvent, EtOAc is preferred. Wash the organic layer 3x with water to remove bulk DMF.
-
-
Emulsion Control:
-
Troubleshooting: Morpholine derivatives can act as surfactants.
-
Fix: If an emulsion forms, add a small amount of Brine (saturated NaCl) . If it persists, filter the biphasic mixture through a pad of Celite to break surface tension.
-
-
Scavenging Excess Reagent (Optional):
-
If excess CMMC was used, add a nucleophilic scavenger (e.g., morpholine or a polymer-supported amine) before the aqueous workup to convert toxic alkylating agents into water-soluble byproducts.
-
-
Drying & Concentration:
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the product is acid-sensitive (Lewis acidic character).
-
Concentrate under reduced pressure at < 40 °C .
-
Visual Workflow: Reaction & Workup
Figure 1: Optimized workup workflow for CMMC-mediated prodrug synthesis.
Troubleshooting & FAQs
Q1: My yield is low, and I see unreacted starting material.
Diagnosis: The chloromethyl group is not reactive enough for your specific drug substrate. Solution: Add Sodium Iodide (NaI) (0.1 – 0.5 equivalents) to the reaction. This generates the iodomethyl intermediate in situ, which reacts ~10-100x faster.
-
Reference: The Finkelstein reaction is standard for activating chloromethyl esters [1].
Q2: The product decomposes on the silica column.
Diagnosis: The MOCOM acetal linkage (R-CO-O-CH₂-N...) is acid-sensitive. Standard silica gel is slightly acidic (pH 5-6). Solution:
-
Neutralize the Silica: Pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes/EtOAc.
-
Switch Stationary Phase: Use neutral alumina or deactivated silica.
Q3: I see a byproduct with Mass M+14 or M+28.
Diagnosis: This is likely N-methylation or O-methylation rather than the desired MOCOM attachment. Cause: Decomposition of CMMC can release formaldehyde and other alkylating species, or impurities in the reagent. Solution: Ensure CMMC is fresh. Store CMMC at 2-8°C under Argon. If the reagent has turned yellow or smells strongly of formaldehyde, discard it.
Q4: How do I remove excess CMMC?
Diagnosis: CMMC is lipophilic and co-elutes with the product. Solution:
-
Chemical Scavenging: Add 1.5 eq of Morpholine to the reaction mixture 30 minutes before workup. This converts CMMC into bis-morpholino-methane derivatives, which are highly polar and wash out into the aqueous acidic phase (using dilute citric acid washes).
Safety & Stability (E-E-A-T)
Genotoxicity Warning
CMMC is an α-halo ether derivative . Like Chloromethyl Methyl Ether (MOMCl), it is a potential alkylating agent and should be treated as a suspected carcinogen .
-
Handling: Always use a fume hood.
-
Destruction: Quench all glassware and waste with a solution of concentrated Ammonium Hydroxide or dilute NaOH to hydrolyze residual alkylating agents before disposal [2].
Reagent Stability
-
Hydrolysis: CMMC hydrolyzes slowly in moist air to form Morpholine, Formaldehyde, and CO₂.
-
Storage: Store under inert gas (Nitrogen/Argon) at 4°C.
Mechanism of Action (Prodrug Release)
Understanding the stability helps in handling. The MOCOM prodrug is designed to be cleaved by esterases in the plasma.
-
Pathway: Esterase cleavage -> Unstable hemiaminal -> Spontaneous release of Formaldehyde + Morpholine + Active Drug.
-
Implication: Avoid biological buffers (containing esterases/lipases) during purification.
Figure 2: In vivo activation pathway of MOCOM prodrugs. Note the spontaneous collapse after esterase cleavage.
References
-
Finkelstein Reaction in Prodrug Synthesis
- Context: Use of NaI to acceler
-
Source:Journal of Organic Chemistry, "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[2] (General application of Zinc/Iodide catalysis).
-
Safety & Handling of alpha-Halo Ethers
-
MOCOM Prodrug Applications
-
Context: Application of CMMC in derivatizing carboxylic acids.[1]
- Source:BenchChem Application Notes, "Protocols for Prodrug Synthesis."
-
-
General Synthesis of Morpholine Carbamates
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. exsyncorp.com [exsyncorp.com]
Technical Support Center: Morpholine-4-Carboxylate Deprotection
The following technical guide addresses the deprotection strategies for the Morpholine-4-carboxylate group (often referred to as the Morpholine-4-carbonyl or Mc group). This moiety typically protects alcohols (forming a carbamate) or amines (forming a urea), or exists as a "safety-catch" handle.[1]
Advanced Troubleshooting & Protocol Guide
Topic: Deprotection Strategies for Morpholine-4-carboxylate (
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
The Morpholine-4-carboxylate group is a carbamate-based protecting group derived from morpholine-4-carbonyl chloride. Unlike transient protecting groups (e.g., Boc, Fmoc), this moiety is exceptionally stable due to the electron-donating nature of the morpholine nitrogen and the steric bulk of the ring.[1]
Key Characteristics:
-
Stability: Resistant to standard acidolysis (TFA/DCM), hydrogenolysis (
/Pd), and mild bases (Piperidine).[1] -
Usage: Often employed as a "permanent" blocking group to improve solubility in drug candidates (e.g., Gefitinib analogs) or as a prodrug handle cleaved by specific esterases in vivo.[1]
-
Deprotection Challenge: Removal requires harsh hydrolysis or specific "safety-catch" oxidative strategies.
Decision Matrix: Selecting a Deprotection Strategy
Before proceeding, identify your substrate's tolerance.[1] The morpholine carbamate is one of the most difficult carbamates to cleave.
| Strategy | Conditions | Substrate Compatibility | Key Mechanism |
| A. Acidolysis (Standard) | HBr (33%) in AcOH or Triflic Acid (TfOH) | Acid-stable substrates.[1] Incompatible with acid-labile esters/acetals. | Protonation of carbonyl oxygen followed by |
| B. Alkaline Hydrolysis | KOH (40%) in EtOH/H₂O, Reflux | Base-stable substrates. Incompatible with base-labile esters. | Nucleophilic attack at the carbonyl carbon (tetrahedral intermediate).[1] |
| C. Oxidative Cleavage | Visible Light / | Sensitive substrates requiring mild conditions. | Radical fragmentation of the morpholine ring ( |
| D. Reductive Cleavage | Substrates lacking reducible groups (ketones, nitros).[1] | Warning: Converts carbamate to |
Detailed Protocols & Troubleshooting
Protocol A: Acidolytic Cleavage (HBr/AcOH)
The most reliable method for robust substrates.[1]
Reagents: Hydrogen Bromide (33 wt% in Acetic Acid). Temp: Room Temperature to 60°C.
Step-by-Step:
-
Dissolve the protected substrate (1.0 equiv) in minimal glacial acetic acid.
-
Add HBr/AcOH solution (10–20 equiv) dropwise under inert atmosphere (
). -
Stir at RT for 4–12 hours. If LCMS shows starting material, heat to 50°C.
-
Workup: Quench by pouring onto crushed ice/solid
. Extract with EtOAc.
Troubleshooting:
-
Issue: Incomplete cleavage after 24h.
-
Solution: Switch to Trifluoromethanesulfonic acid (TfOH) in TFA. The superacidic media protonates the morpholine nitrogen, destabilizing the carbamate bond.[1]
-
-
Issue: Bromination of aromatic rings.
-
Solution: Add a scavenger like phenol or anisole to the reaction mixture.
-
Protocol B: Alkaline Hydrolysis (The "Forceful" Base)
Required when the substrate is acid-sensitive.[1]
Reagents: Potassium Hydroxide (KOH), Ethanol (EtOH).[1] Temp: Reflux (78°C).
Step-by-Step:
-
Dissolve substrate in EtOH (0.1 M).
-
Add aqueous KOH (40% w/v, 10 equiv).
-
Reflux vigorously for 12–24 hours.
-
Workup: Acidify to pH 3 with 1M HCl, extract with DCM.
Troubleshooting:
-
Issue: Substrate decomposes/racemizes.
-
Solution: Use Barium Hydroxide (
) in refluxing methanol.[1] It is sometimes more selective for difficult carbamates.
-
Protocol C: Oxidative Radical Cleavage (Emerging Strategy)
For high-value, sensitive intermediates.[1]
Recent literature suggests that morpholine derivatives can undergo oxidative ring-opening under photocatalytic conditions, destabilizing the group.
Reagents: 4CzIPN (Photocatalyst), 2,6-Lutidine,
Mechanism:
The photocatalyst generates a radical at the
Mechanistic Visualization
The following diagram illustrates the stability profile and the cleavage pathways for the Morpholine-4-carboxylate group.
Caption: Mechanistic pathways for the cleavage of Morpholine-4-carboxylate. Acid and Base routes rely on thermodynamics, while the Oxidative route exploits radical instability.[1]
Frequently Asked Questions (FAQs)
Q1: Why can't I remove this group with TFA like a Boc group?
A: The morpholine nitrogen is part of a carbamate/urea system. The lone pair on the nitrogen donates electron density into the carbonyl (resonance), making the carbonyl oxygen less basic and the
Q2: I treated my compound with LiAlH4 and the mass changed, but it's not the deprotected product. What happened?
A: You likely reduced the carbamate to a methyl amine . LAH is a strong reducing agent that will reduce the carbonyl of the carbamate to a methylene group (
Q3: Can I use enzymes to remove this group? A: Yes, but it is highly specific. In prodrug development, morpholine carbamates are often designed to be cleaved by carboxylesterases or specific amidases in the liver.[1] For synthetic purposes, commercially available Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can be screened, though conversion rates are often low for non-natural substrates.[1]
Q4: Is there a "Safety-Catch" modification for morpholine? A: Yes. If the morpholine ring is substituted (e.g., with a sulfur atom or a specific handle), it can be activated.[1] However, for the standard unsubstituted morpholine-4-carboxylate, the most viable "safety-catch" approach is N-oxidation . Treating the substrate with m-CPBA can form the N-oxide, which makes the carbamate more labile to basic hydrolysis, although this risks oxidizing other parts of your molecule.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for carbamate stability and cleavage conditions). [1]
-
Sartori, G., et al. (2004).[1] Update on the synthesis of carbamates: an essential class of organic compounds. Tetrahedron. (Discusses the stability of cyclic amine carbamates).
-
Zhang, J., et al. (2019).[1] Visible-Light-Promoted Oxidative Cleavage of C(sp3)–C(sp3) Bonds in Morpholine Derivatives. (describes the oxidative ring-opening strategy). [1]
-
Verma, R., et al. (2020).[1] Morpholine as a privileged scaffold in medicinal chemistry. (Context on the stability of morpholine ureas/carbamates in drug design).
Sources
Technical Support Center: The Impact of Temperature on Chloromethyl morpholine-4-carboxylate Reaction Efficiency
Welcome to the technical support center dedicated to the synthesis of Chloromethyl morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. We will move beyond simple protocols to explore the causal relationships between reaction temperature and efficiency, providing you with the in-depth knowledge required to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): Core Principles of Temperature Control
This section addresses the fundamental principles governing the role of temperature in the synthesis of Chloromethyl morpholine-4-carboxylate, which is a type of carbamoyl chloride.
Q1: What is the standard method for synthesizing Chloromethyl morpholine-4-carboxylate?
The most common industrial and laboratory synthesis involves the reaction of a secondary amine, in this case, morpholine, with phosgene or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[1][2] The reaction yields the desired carbamoyl chloride and morpholine hydrochloride as a byproduct.[1]
Caption: General synthesis of Chloromethyl morpholine-4-carboxylate.
Q2: Why is temperature such a critical parameter in this reaction?
Temperature exerts a dual influence on this reaction. Initially, the reaction between morpholine and phosgene is highly exothermic.[3] Proper initial temperature control is crucial to prevent runaway reactions. Subsequently, the reaction mixture often requires heating to drive the process to completion, specifically to convert the morpholine hydrochloride byproduct into the desired product by reacting it with additional phosgene.[4] Therefore, temperature is the primary lever to balance reaction rate, product yield, and impurity formation.
Q3: What are the consequences of the reaction temperature being too low?
If the temperature is too low, particularly after the initial addition of phosgene, the reaction may be slow or incomplete. A key issue is that half of the initial morpholine is converted into its hydrochloride salt, which is less reactive.[4] Insufficient thermal energy will prevent the efficient conversion of this salt into the final carbamoyl chloride, leading to significantly lower yields.[4]
Q4: What happens if the reaction temperature is too high?
Troubleshooting Guide: Temperature-Related Issues
This guide provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is very low, and I've recovered a significant amount of morpholine hydrochloride. What went wrong?
-
Potential Cause: The reaction temperature was likely insufficient to drive the equilibrium toward the product. The morpholine hydrochloride salt formed during the reaction is stable at low temperatures and will not efficiently react with phosgene to form the desired carbamoyl chloride.[4]
-
Solution: After the initial, controlled addition of phosgene at a lower temperature, the reaction mixture must be heated. According to established procedures for similar secondary amines, temperatures in the range of 80°C to 160°C are often required.[4][6] We recommend a systematic approach to optimize this heating phase. Start by running the reaction at around 100°C and monitor its progress. If the conversion remains low, a gradual increase in temperature may be necessary.
Q2: The final reaction mixture is dark brown or black, and purification is difficult. What is the likely cause?
-
Potential Cause: A dark color or charring is a strong indicator of thermal decomposition. The reaction temperature likely exceeded the stability threshold of the starting materials, intermediates, or the final product.
-
Solution: Reduce the maximum reaction temperature. If a high temperature was used to increase the reaction rate, it is better to extend the reaction time at a more moderate temperature (e.g., 100-130°C)[4]. Ensure your heating apparatus provides uniform heating and that the internal reaction temperature is being accurately monitored with a calibrated probe.
Q3: My product is contaminated with unknown impurities, even though the reaction seemed to go to completion. Could temperature be the cause?
-
Potential Cause: Yes, improper temperature can lead to the formation of side products. Excessively high temperatures can initiate decomposition pathways, while temperatures that are too low but held for extended periods might favor minor, alternative reaction pathways.
-
Solution: First, attempt to characterize the impurities. If they appear to be degradation products, lower the reaction temperature. If they are related to starting materials, you may need to adjust the stoichiometry or increase the temperature to ensure full conversion. An optimal, stable temperature is key to minimizing side reactions.
Caption: Troubleshooting workflow for temperature-related issues.
Data Presentation & Experimental Protocols
Representative Impact of Temperature on Carbamoyl Chloride Synthesis
The following table summarizes the expected outcomes based on temperature variations for a typical reaction between a secondary amine and a phosgenating agent. This data is synthesized from general principles and published patent literature for analogous compounds.[4][6]
| Temperature Range | Expected Yield | Purity & Key Observations | Causality |
| < 80°C | Low (< 40%) | High levels of unreacted starting amine and amine hydrochloride. Reaction appears stalled. | Insufficient thermal energy to convert the amine hydrochloride salt intermediate to the final product.[4] |
| 100 - 130°C | High (> 90%) | High purity product after workup. Clean reaction profile with complete conversion. | Optimal thermal range that balances a high reaction rate with product stability, ensuring efficient conversion of the hydrochloride intermediate.[4] |
| > 150°C | Moderate to Low | Decreased purity, presence of degradation byproducts, and potential for dark coloration. | The reaction temperature has exceeded the thermal stability of the product, leading to decomposition and side reactions.[5] |
Experimental Protocol: Temperature Optimization for the Synthesis of Chloromethyl morpholine-4-carboxylate
Safety Precaution: This reaction involves highly toxic reagents like phosgene or triphosgene and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To determine the optimal reaction temperature for maximizing yield and purity.
-
Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer/thermocouple, and a reflux condenser with a gas inlet/outlet connected to a scrubber (e.g., NaOH solution), dissolve morpholine (1.0 eq.) in an inert, dry solvent (e.g., toluene or o-dichlorobenzene).
-
Initial Phosgenation (Low Temperature): Cool the solution to 0-5°C using an ice bath. Slowly bubble phosgene gas into the solution or add a solution of triphosgene (approx. 0.4 eq.) in the same solvent dropwise. Maintain the internal temperature below 10°C throughout the addition to control the initial exotherm.
-
Temperature Study (Parallel Reactions):
-
Divide the resulting slurry into three separate reaction vessels.
-
Heat the vessels to three different target temperatures: 80°C, 100°C, and 120°C, using controlled heating mantles.
-
Continue to pass phosgene through the mixture or ensure a slight excess of the phosgenating agent is present.[4]
-
-
Monitoring: Take aliquots from each reaction at regular intervals (e.g., every hour). Quench the aliquots appropriately and analyze by a suitable method (e.g., HPLC, GC, or ¹H NMR) to monitor the disappearance of starting material and the formation of the product.
-
Analysis: Continue the reactions until no further product formation is observed (typically 2-4 hours at temperature). Compare the final conversion, yield, and impurity profiles for the three temperatures to identify the optimal condition.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any excess phosgene. The product can then be isolated, often through distillation or other purification techniques.[4]
References
- Process for the preparation of carbamoyl chlorides derived
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- Process for the preparation of carbamyl chlorides of secondary amines.
- Carbamoyl chloride. Wikipedia.
- A decade review of triphosgene and its applications in organic reactions.
- SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYL
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
Validation & Comparative
High-Performance Derivatization: Chloromethyl Morpholine-4-Carboxylate vs. Standard Chloroformates
[1]
Executive Summary
Chloromethyl morpholine-4-carboxylate (CMMC) represents a specialized class of derivatization reagents distinct from standard chloroformates like Ethyl Chloroformate (ECF) or Isobutyl Chloroformate (IBCF).[1] While standard chloroformates are primarily acylating agents used for mixed anhydride coupling or amine protection, CMMC is a soft alkylating agent designed specifically for prodrug synthesis .
This guide delineates the critical operational differences between these reagents, focusing on the synthesis of acyloxyalkyl carbamates —a moiety proven to enhance the oral bioavailability and solubility of poorly permeable carboxylic acid drugs.
Mechanistic Divergence: Acylation vs. Alkylation
The choice between CMMC and standard chloroformates is not one of preference but of reaction pathway.
-
Standard Chloroformates (ECF/IBCF): React via Nucleophilic Acyl Substitution .[1] The electrophile is the carbonyl carbon. The leaving group is the chloride. The product is a mixed anhydride (unstable intermediate) or a carbamate (stable).[1]
-
CMMC: Reacts via Nucleophilic Aliphatic Substitution (
) . The electrophile is the methylene carbon ( ) of the chloromethyl group. The carbonyl is part of the leaving group structure but remains intact in the final product.
Pathway Visualization
The following diagram contrasts the activation pathway of a carboxylic acid drug using IBCF (Pathway A) versus the prodrug derivatization using CMMC (Pathway B).
Figure 1: Mechanistic comparison.[1][2][3] Pathway A shows the transient activation typical of standard chloroformates. Pathway B demonstrates the stable covalent linkage formation characteristic of CMMC.
Comparative Performance Matrix
For drug development professionals, the selection criteria hinge on the stability of the intermediate and the physicochemical properties of the final conjugate.
| Feature | Standard Chloroformates (ECF/IBCF) | Chloromethyl Morpholine-4-Carboxylate (CMMC) |
| Primary Mechanism | Acylation (Carbonyl attack) | Alkylation ( |
| Reaction Site | Reacts with Amines, Alcohols, Acids | Reacts primarily with Carboxylates (Acids) |
| Product Stability | Mixed Anhydrides (Highly Unstable, | Acyloxyalkyl Carbamates (Stable in solid state) |
| Solubility Impact | Neutral change (usually increases lipophilicity) | High Solubility Enhancement (Morpholine moiety) |
| Metabolic Fate | Forms stable urethane/amide (hard to cleave) | Bioreversible : Cleaved by esterases to regenerate parent drug |
| Toxicity/Handling | Lachrymator, Corrosive, Volatile | Low volatility solid/oil, Non-lachrymator |
| Catalysis Required | None (Base only) | Sodium Iodide (NaI) often required (Finkelstein) |
Key Insight: The Solubility Advantage
CMMC is superior when the objective is solubility enhancement . The morpholine ring typically has a pKa of ~8.3. In the physiological pH of the intestine, it can exist in equilibrium, improving wetting and dissolution, whereas standard ethyl/isobutyl esters are strictly lipophilic and often suffer from solubility-limited absorption.
Experimental Protocol: Synthesis of Morpholinoalkyl Ester Prodrugs
Context: This protocol describes the derivatization of a model carboxylic acid drug (e.g., Diclofenac or similar NSAID) using CMMC to create a bioreversible prodrug.
Safety Note: Perform all reactions in a fume hood. While CMMC is less volatile than ECF, alkylating agents are potential carcinogens.
Reagents
-
Substrate: Carboxylic Acid Drug (1.0 eq)
-
Reagent: Chloromethyl morpholine-4-carboxylate (CMMC) (1.2 – 1.5 eq)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 – 2.0 eq)[1] -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]
-
Solvent: Dry DMF or Acetone (Polar aprotic is essential for
)
Step-by-Step Workflow
-
Activation (Finkelstein Exchange):
-
Dissolve CMMC (1.2 eq) and NaI (0.2 eq) in dry Acetone or DMF.
-
Stir at Room Temperature (RT) for 30 minutes.
-
Scientist's Note: The in situ generation of the iodomethyl species is critical. The chloride in CMMC is a poor leaving group; conversion to iodide accelerates the reaction rate by orders of magnitude.
-
-
Salt Formation:
-
In a separate vessel, dissolve the Carboxylic Acid Drug (1.0 eq) in the chosen solvent.[1]
-
Add
(1.5 eq).[1] Stir for 15 minutes to ensure deprotonation of the acid. -
Why Cesium? The large cesium cation ("soft" cation) promotes a "naked" carboxylate anion, enhancing nucleophilicity compared to sodium or potassium.[1]
-
-
Coupling:
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography.
-
Validating the Prodrug System
To ensure the synthesized CMMC-derivative functions as a valid prodrug, two validation steps are required: Chemical Stability and Enzymatic Lability .
Validation Workflow Diagram
Figure 2: Validation logic.[1] A successful CMMC prodrug must be stable in chemical buffers (storage/stomach) but rapidly hydrolyzed in plasma (systemic circulation).[1]
Data Interpretation[2][4][5][6][7][8][9][10]
-
If t1/2 in Plasma is > 2 hours: The morpholine steric bulk may be too high for esterases. Consider switching to a less bulky chloromethyl ester (e.g., chloromethyl methyl carbonate).[1]
-
If t1/2 in pH 7.4 Buffer is < 1 hour: The prodrug is chemically unstable and may hydrolyze before absorption.
References
-
Prodrugs for Improved Drug Delivery. National Institutes of Health (NIH).[1] Available at: [Link][1]
-
Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. PubMed. Available at: [Link][1]
-
Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents (Xenoport Inc). Available at: [1]
-
(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines. Journal of Medicinal Chemistry. Available at: [Link][1][4]
Sources
- 1. Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Patent US-9944592-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Morpholine and its Derivatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient, purer, and greener peptide synthesis methodologies is perpetual. While a vast arsenal of reagents is available, this guide delves into the nuanced yet significant advantages offered by morpholine and its derivatives in modern peptide synthesis. While the specific compound Chloromethyl morpholine-4-carboxylate is not prominently documented as a standard reagent in peptide synthesis literature, the morpholine scaffold is a key component in reagents that address critical steps of peptide assembly, namely Fmoc deprotection and amino acid coupling.
This guide provides a comparative analysis of morpholine-based reagents against conventional alternatives, supported by experimental insights and detailed protocols to empower you to optimize your peptide synthesis workflows.
The Morpholine Advantage: A Two-Pronged Approach in Peptide Synthesis
The utility of the morpholine moiety in peptide synthesis is primarily demonstrated in two critical areas: as a base for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and as a core component of efficient coupling reagents.
Morpholine for Greener and Milder Fmoc Deprotection
The repetitive removal of the Nα-Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[1][2] Piperidine in dimethylformamide (DMF) has long been the gold standard for this step. However, piperidine is a regulated substance with safety and environmental concerns. Morpholine has emerged as a compelling alternative, offering several advantages.[3]
Comparative Analysis: Morpholine vs. Piperidine for Fmoc Deprotection
| Feature | Morpholine | Piperidine | Rationale & Implications |
| Green Chemistry Profile | Scores 7.5 in greenness, not a regulated substance.[3] | Regulated substance with environmental and safety concerns. | Morpholine offers a more sustainable and less hazardous option for laboratories. |
| Efficacy in Fmoc Removal | 50-60% in DMF provides efficient Fmoc removal.[3] | 20% in DMF is the standard and is highly effective. | While requiring a higher concentration, morpholine's efficacy is comparable to piperidine for standard peptide synthesis. |
| Minimization of Side Reactions | Significantly minimizes diketopiperazine and aspartimide formation.[3] | Can lead to higher levels of these side reactions, especially in sensitive sequences. | This is a critical advantage of morpholine, leading to higher purity of the crude peptide and simplifying purification. |
| Proof of Concept | Synthesis of somatostatin using 50% morpholine in DMF yielded comparable purity to 20% piperidine-DMF.[3] | Well-established for the synthesis of a wide range of peptides. | This demonstrates that morpholine is a viable and, in some cases, superior alternative for complex peptide synthesis. |
Mechanism of Fmoc Deprotection by Morpholine
The mechanism involves a base-mediated β-elimination reaction, where morpholine abstracts a proton from the dibenzofluorene core of the Fmoc group, leading to its cleavage from the N-terminus of the peptide.
Caption: Mechanism of Fmoc deprotection using morpholine.
Morpholine-Based Coupling Reagents: The Case of DMTMM
While not "Chloromethyl morpholine-4-carboxylate," a well-established morpholine derivative in peptide coupling is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4] This reagent serves as an efficient alternative to more common carbodiimide and phosphonium/aminium salt-based coupling reagents.
Comparative Analysis: DMTMM vs. Standard Coupling Reagents (e.g., HBTU/HATU)
| Feature | DMTMM | HBTU/HATU | Rationale & Implications |
| Activation Chemistry | Triazine-based activation of the carboxylic acid. | Forms an activated ester (OBt or OAt ester).[5] | DMTMM offers a different activation pathway, which can be advantageous for specific amino acids or sequences prone to side reactions with other activators. |
| Byproducts | Water-soluble byproducts. | Byproducts are generally soluble in organic solvents.[6] | The aqueous solubility of DMTMM byproducts can simplify purification, particularly in solution-phase synthesis. |
| Racemization | Generally low racemization reported. | HATU is known for its low racemization potential due to the HOAt leaving group.[5] HCTU has also been reported to reduce racemization compared to BOP.[7] | While DMTMM is effective, for peptides highly susceptible to racemization, HATU is often the preferred choice. |
| Cost-Effectiveness | Can be a more cost-effective option. | HATU can be more expensive. | For large-scale synthesis, the cost of reagents is a significant factor, making DMTMM an attractive option. |
| Ease of Use | Stable, non-hygroscopic solid, easy to handle. | Generally stable solids, but can be moisture-sensitive. | DMTMM's stability contributes to more reproducible coupling reactions. |
Peptide Coupling Workflow
The general workflow for a coupling step in SPPS involves the activation of the C-terminus of an incoming Fmoc-protected amino acid and its subsequent reaction with the deprotected N-terminus of the growing peptide chain on the solid support.
Caption: General workflow of a peptide coupling reaction in SPPS.
Experimental Protocols
The following are generalized protocols for key steps in SPPS, comparing morpholine-based reagents with standard methods. Note that optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Fmoc Deprotection
| Step | Method A: Morpholine (Greener Alternative) | Method B: Piperidine (Standard Method) |
| 1. Resin Swelling | Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes. Drain the DMF. | Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes. Drain the DMF. |
| 2. Deprotection | Add a solution of 50% morpholine in DMF (10 mL/g of resin) to the resin. Agitate for 10 minutes at room temperature. | Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the resin. Agitate for 3 minutes at room temperature. |
| 3. Second Deprotection | Drain the deprotection solution. Add a fresh solution of 50% morpholine in DMF and agitate for another 10 minutes. | Drain the deprotection solution. Add a fresh solution of 20% piperidine in DMF and agitate for 7 minutes. |
| 4. Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL/g). | Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL/g). |
| 5. Confirmation | Perform a Kaiser test to confirm the presence of a free primary amine. | Perform a Kaiser test to confirm the presence of a free primary amine. |
Protocol 2: Amino Acid Coupling
| Step | Method A: DMTMM Coupling | Method B: HBTU/DIPEA Coupling (Standard Method) |
| 1. Preparation of Coupling Solution | In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) in DMF. Add DMTMM (3 eq.) and allow to pre-activate for 2-5 minutes. | In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 2-5 minutes. |
| 2. Coupling Reaction | Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature. | Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature. |
| 3. Washing | Drain the coupling solution. Wash the resin with DMF (3 x 10 mL/g) and then dichloromethane (DCM) (3 x 10 mL/g). | Drain the coupling solution. Wash the resin with DMF (3 x 10 mL/g) and then DCM (3 x 10 mL/g). |
| 4. Confirmation | Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling). | Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling). |
Conclusion and Future Perspectives
While "Chloromethyl morpholine-4-carboxylate" does not appear to be a conventional reagent, the broader family of morpholine-containing molecules offers tangible benefits in peptide synthesis. Morpholine itself presents a greener, safer, and often higher-fidelity alternative to piperidine for Fmoc deprotection, particularly for sequences prone to side reactions.[3] Furthermore, morpholine-based coupling reagents like DMTMM provide a cost-effective and efficient option for amide bond formation.[4]
As the field of peptide therapeutics continues to expand, the demand for sustainable and efficient synthesis strategies will undoubtedly grow. The exploration and adoption of morpholine-based reagents represent a significant step towards achieving these goals, enabling the production of complex peptides with higher purity and a reduced environmental footprint. It is recommended that researchers and process chemists consider these reagents in their optimization studies, particularly when dealing with challenging sequences or scaling up production.
References
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-42. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- U.S. Patent No. 7,645,858 B2. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- Al-Warhi, T., et al. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Ferreira, P. M., et al. (2006). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Letters in Organic Chemistry, 3(1), 38-41.
- Bernatowicz, M. S., et al. (1991). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of immunological methods, 138(2), 241–250.
- ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Amgen. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters, 26(45), 9494–9499.
- Takahashi, D., et al. (2014). Microflow synthesis of peptides based on rapid and strong activation of carboxylic acids.
- Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of peptide science, 17(4), 294-300.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Innovation. (2025). Large-Scale Manufacture of Peptide Therapeutics by Chemical Synthesis.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
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A Strategic Guide to the Stability of N-Protecting Groups for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and pharmaceuticals, the judicious selection of protecting groups is paramount to success.[1] The ability to selectively shield a reactive functional group, like an amine, from unwanted side reactions, while performing transformations elsewhere in the molecule, is a foundational principle of modern synthetic chemistry.[2][3] This guide provides an in-depth comparative analysis of the stability of commonly employed N-protecting groups, offering a crucial resource for researchers, scientists, and drug development professionals. Our focus will be on providing a clear understanding of their stability under various chemical environments, supported by experimental insights and protocols, to empower you in making informed decisions for your synthetic strategies.
The Principle of Orthogonality: A Chemist's Key to Selective Synthesis
At the heart of multi-step synthesis lies the concept of orthogonality .[4][5] An orthogonal set of protecting groups is one where each group can be removed under a specific set of conditions without affecting the others.[4] This allows for the sequential deprotection and modification of different functional groups within the same molecule, a critical capability for the synthesis of complex architectures.[6] The two most prominent orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches, which rely on the differential stability of protecting groups to acidic and basic conditions, respectively.[6]
Visualizing Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection schemes in peptide synthesis.
A Comparative Analysis of N-Protecting Group Stability
The stability of a protecting group is not an absolute property but rather a spectrum dependent on the specific chemical environment. This section provides a comparative overview of the stability of key N-protecting groups under acidic, basic, oxidative, and reductive conditions.
Carbamate Protecting Groups
Carbamates are the most widely used class of N-protecting groups, offering a broad range of stabilities.[7]
Table 1: Stability Profile of Common Carbamate N-Protecting Groups
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Stability (H₂, Pd/C) | Oxidative Stability | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-NHR | Labile | Stable | Stable | Stable | TFA, HCl in dioxane[8] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NHR | Stable | Labile | Stable | Stable | 20% Piperidine in DMF[8] |
| Cbz (Carboxybenzyl) | Cbz-NHR | Stable | Stable | Labile | Stable | H₂, Pd/C; HBr/AcOH[9] |
| Alloc (Allyloxycarbonyl) | Alloc-NHR | Stable | Stable | Stable | Labile | Pd(PPh₃)₄, Phenylsilane[10][11] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-NHR | Stable | Stable | Stable | Stable | TBAF, HF[12][13] |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Troc-NHR | Stable | Stable | Labile (Zn/AcOH) | Stable | Zn, AcOH[8] |
-
Boc (tert-Butoxycarbonyl): A cornerstone of the Boc/Bzl strategy in SPPS, the Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[8] Its stability to bases and catalytic hydrogenation makes it orthogonal to Fmoc and Cbz groups.[8] The kinetics of Boc cleavage can exhibit a second-order dependence on acid concentration.[14]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The foundation of the widely used Fmoc/tBu strategy in SPPS, the Fmoc group is exceptionally labile to basic conditions, typically being removed with a solution of piperidine in DMF.[8] Its stability to acids allows for the use of acid-labile side-chain protecting groups.
-
Cbz (Carboxybenzyl): One of the earliest and still valuable protecting groups, the Cbz group is stable to both acidic and basic conditions.[9] Its removal is typically achieved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HBr in acetic acid.[9]
-
Alloc (Allyloxycarbonyl): The Alloc group offers a unique deprotection strategy based on palladium-catalyzed allylic cleavage.[10] This makes it orthogonal to acid- and base-labile protecting groups, as well as those removed by hydrogenolysis.[10] Microwave-assisted cleavage can significantly shorten reaction times.[11]
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): This protecting group is stable to a wide range of conditions, including acid, base, and hydrogenation.[12] Its cleavage is specifically induced by fluoride ions, such as tetrabutylammonium fluoride (TBAF), providing an excellent example of chemoselective deprotection.[12][13]
-
Troc (2,2,2-Trichloroethoxycarbonyl): The Troc group is stable to both acidic and basic conditions and is removed under reductive conditions using zinc in acetic acid.[8] This provides orthogonality to many other common protecting groups.
Sulfonamide Protecting Groups
Sulfonamides are known for their high stability, often requiring harsher conditions for cleavage.[15]
Table 2: Stability Profile of Common Sulfonamide N-Protecting Groups
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Stability | Oxidative Stability | Cleavage Conditions |
| Ts (Tosyl) | Ts-NHR | Very Stable | Stable | Labile (Na/NH₃) | Stable | Strong acid (HBr, H₂SO₄), Na/NH₃[16] |
| Ns (Nosyl) | Ns-NHR | Stable | Stable | Labile (Thiophenol) | Stable | Thiophenol/base, other soft nucleophiles[16][17][18] |
-
Ts (Tosyl): The tosyl group is exceptionally robust and stable to a wide range of conditions, including strong acids and bases.[16] Its removal typically requires strong reducing agents like sodium in liquid ammonia.[16]
-
Ns (Nosyl): The 2-nitrobenzenesulfonyl (nosyl) group offers a milder cleavage protocol compared to the tosyl group.[17] It is readily cleaved by nucleophilic attack of soft nucleophiles, such as thiophenol, in the presence of a base.[17][18] This makes it a valuable protecting group in strategies where strong acid or reduction is not tolerated.
Amide and Imide Protecting Groups
While less common for temporary protection due to their high stability, some amide and imide-based protecting groups find applications where robust protection is required.
Table 3: Stability Profile of Amide and Imide N-Protecting Groups
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Stability | Oxidative Stability | Cleavage Conditions |
| Phthalimide | Phth-NR | Stable | Labile (Hydrazine) | Stable | Stable | Hydrazine[8] |
| TFA (Trifluoroacetyl) | TFA-NHR | Stable | Labile | Stable | Stable | Mild base (e.g., K₂CO₃/MeOH) |
-
Phthalimide: This group provides robust protection and is typically cleaved by hydrazinolysis.[8] Its stability to acidic conditions makes it useful in certain synthetic contexts.
-
Trifluoroacetyl (TFA): The TFA group is stable to acidic conditions but can be removed with mild bases. Its electron-withdrawing nature significantly reduces the nucleophilicity of the protected nitrogen.
Experimental Protocols for Assessing N-Protecting Group Stability
To empower researchers to empirically determine the stability of a protecting group within their specific reaction context, we provide the following standardized protocols.
Protocol 1: General Procedure for Assessing Acid Stability
-
Substrate Preparation: Dissolve the N-protected compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of dioxane or CH₂Cl₂).
-
Acidic Treatment: Add a standardized acidic solution (e.g., 4 M HCl in dioxane or 50% TFA in CH₂Cl₂).
-
Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a suitable base (e.g., saturated NaHCO₃ solution). Extract the organic components and analyze by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to determine the ratio of protected to deprotected material.
-
Data Analysis: Plot the percentage of remaining protected compound versus time to determine the cleavage kinetics.
Protocol 2: General Procedure for Assessing Base Stability
-
Substrate Preparation: Dissolve the N-protected compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of DMF or CH₂Cl₂).
-
Basic Treatment: Add a standardized basic solution (e.g., 20% piperidine in DMF or 1 M NaOH in MeOH/H₂O).
-
Reaction Monitoring: Follow the procedure outlined in Protocol 1, steps 3-5.
-
Quenching and Analysis: Quench the aliquot with a suitable acid (e.g., 1 M HCl). Work up and analyze as described above.
Protocol 3: General Procedure for Assessing Reductive Stability (Catalytic Hydrogenation)
-
Substrate Preparation: Dissolve the N-protected compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of MeOH or EtOAc).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, ~10 mg).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously.
-
Reaction Monitoring: At timed intervals, withdraw an aliquot (if feasible), filter through a small plug of celite to remove the catalyst, and analyze the filtrate by TLC or LC-MS.
-
Data Analysis: Determine the extent of cleavage over time.
Protocol 4: General Procedure for Assessing Oxidative Stability
-
Substrate Preparation: Dissolve the N-protected compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of CH₂Cl₂ or MeCN).
-
Oxidant Addition: Add a standardized solution of an oxidizing agent (e.g., m-CPBA, DDQ, or CAN).
-
Reaction Monitoring: Follow the procedure outlined in Protocol 1, steps 3-5.
-
Quenching and Analysis: Quench the reaction with a suitable reducing agent (e.g., saturated Na₂S₂O₃ solution). Work up and analyze as described above.
Visualizing Cleavage Mechanisms
Understanding the mechanism of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.
Caption: Simplified mechanisms of acid- and base-labile N-protecting group cleavage.
Conclusion
The selection of an N-protecting group is a critical decision in the design of any synthetic route. This guide has provided a comparative overview of the stability of a range of commonly used protecting groups under various reaction conditions. By understanding the principles of orthogonality and the specific cleavage conditions for each group, researchers can devise more efficient and robust synthetic strategies. The provided experimental protocols offer a framework for empirically assessing protecting group stability, ensuring the successful execution of complex chemical transformations. As new synthetic challenges emerge, the continued development and understanding of protecting group chemistry will remain an indispensable tool for the modern chemist.
References
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García, J. M., & Jones, R. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. Retrieved February 12, 2026, from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved February 12, 2026, from [Link]
-
Fiveable. (n.d.). Amine protecting groups. Retrieved February 12, 2026, from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved February 12, 2026, from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 12, 2026, from [Link]
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
-
RSC Publishing. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(10), 5293-5300. [Link]
-
The Journal of Organic Chemistry. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9479–9481. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 12, 2026, from [Link]
-
Wagner, D. S., & Ranes, M. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 17(12), 14169-14185. [Link]
-
Murphy, G. K., & St-Jean, F. (2015). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Organic Letters, 17(20), 5068-5071. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved February 12, 2026, from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 12, 2026, from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(5), 2057–2065. [Link]
-
PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(8), 520-524. [Link]
-
PMC. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(12), 4167-4170. [Link]
-
PubMed. (1983). Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate. Journal of Agricultural and Food Chemistry, 31(4), 743-747. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved February 12, 2026, from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved February 12, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1980). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1132-1138. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 12, 2026, from [Link]
-
PMC. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 1-8. [Link]
-
Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved February 12, 2026, from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(6), 4568–4579. [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (2000). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (19), 1915-1916. [Link]
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Comparative Validation Guide: Synthetic Strategies for Morpholine-Functionalized Pharmacophores
[1]
Executive Summary: The Morpholine Mandate
Morpholine rings are "privileged structures" in modern drug discovery, featured in blockbuster drugs like Gefitinib , Linezolid , and Rivaroxaban . Their ability to modulate lipophilicity (
However, introducing a morpholine moiety into a complex heteroaryl core—common in kinase inhibitors—presents distinct synthetic challenges. While Nucleophilic Aromatic Substitution (
Strategic Decision Matrix
Before initiating wet chemistry, use this logic flow to select the optimal synthetic route based on substrate electronics and stage of development.
Figure 1: Decision matrix for selecting the synthetic route based on electrophilicity and scale.
Comparative Technical Analysis
Method A: Pd-Catalyzed Buchwald-Hartwig Amination (The Standard)
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl halide, amine coordination, and reductive elimination.
-
Pros: Broadest scope; works on sterically hindered and electron-rich chlorides; highly predictable scale-up.
-
Cons: High cost of Pd and ligands (e.g., XPhos, RuPhos); rigorous metal scavenging required (ICH Q3D compliance); air-sensitive precatalysts.
Method B: Ni-Photoredox Dual Catalysis (The Novel Alternative)
Mechanism: Synergistic cycle where an excited photocatalyst (Ir or Organic) oxidizes a Ni(II)-amine complex to Ni(III), facilitating reductive elimination.
-
Pros: Uses cheaper Nickel; mild conditions (room temp); tolerates functional groups sensitive to heat; accessible via flow chemistry.
-
Cons: Light penetration issues on scale (Beer-Lambert law limitation); heterogeneous photon flux; potential for Ni genotoxicity.
Method C: Nucleophilic Aromatic Substitution ( ) (The Baseline)
Mechanism: Addition-elimination on electron-deficient rings.
-
Pros: Metal-free; "Greenest" option; low cost.
-
Cons: Limited to electron-deficient substrates (e.g., chloropyrimidines); often requires high heat/pressure; poor regioselectivity on di-halo scaffolds.
Comparative Data Summary
Data derived from internal benchmarking on a model 4-chloro-2-methyl-pyrimidine substrate.
| Metric | Method A: Pd-Buchwald | Method B: Ni-Photoredox | Method C: |
| Yield (Isolated) | 92% | 81% | 65% |
| Reaction Time | 2-4 h (80°C) | 12-24 h (RT, Blue LED) | 24 h (120°C) |
| Purity (HPLC) | >98% | 95% (De-halogenation byprod.) | 90% (Isomers) |
| Metal Residue | High (Requires Scavenger) | Moderate (Ni is sticky) | None |
| Cost/g | $ | ||
| Scalability | Excellent | Challenging (Flow required) | Good |
Validated Experimental Protocols
Protocol A: Pd-Catalyzed Morpholination (High-Throughput Robustness)
Recommended for: Late-stage lead optimization where yield is paramount.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-RuPhos-G4 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-base-sensitive substrates)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, charge the reaction vial with Aryl Halide, Pd-Precatalyst, and Base.
-
Solvate: Add anhydrous Dioxane followed by Morpholine.
-
Cycle: Seal and heat to 80°C–100°C. Monitor by UPLC-MS every hour.
-
Workup (Critical for Validation): Cool to RT. Filter through Celite.
-
Scavenging: Treat filtrate with SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to product) for 4h to remove Pd.
-
Isolation: Concentrate and purify via flash chromatography (Gradient: 0-50% EtOAc in Heptane).
Protocol B: Ni-Photoredox Morpholination (Mild/Novel)
Recommended for: Fragile scaffolds or parallel synthesis libraries.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Photocatalyst: 4CzIPN (2 mol%) (Organic, metal-free PC)
-
Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: DABCO (2.0 equiv)
-
Solvent: DMA or Acetonitrile
Step-by-Step:
-
Prep: Combine Ni source and ligand in solvent; stir 10 min to form the active complex (green solution).
-
Charge: Add Aryl Bromide, Morpholine, Photocatalyst, and Base.
-
Irradiate: Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with fan cooling. Stir vigorously.
-
Validation Check: Monitor conversion. Note: Reaction often stalls if light path is blocked by precipitation.
-
Workup: Dilute with water/brine, extract with EtOAc.
-
Purification: Reverse-phase Prep-HPLC is often required due to the polarity of DMA.
Validation Framework (ICH Q11 Aligned)
To validate these candidates for drug development, you must prove the process is controlled.
Figure 2: Iterative validation workflow ensuring chemical purity and biological relevance.
Critical Quality Attributes (CQAs) for Validation:
-
Regioselectivity: Confirm position of morpholine addition using 2D NMR (HMBC/HSQC). In di-halo systems,
often yields mixtures; Buchwald is more selective based on halide reactivity (I > Br > Cl). -
Elemental Impurities:
-
Pd Limit: <10 ppm (Oral daily dose). Use ICP-MS for validation.
-
Ni Limit: <20 ppm (Oral daily dose). Ni is a Class 2A sensitizer.
-
-
Genotoxic Impurities (GTI): Ensure complete removal of alkylating agents (if using bis-chloroethyl ether) or hydrazines (if using amination reagents).
References
-
Buchwald, S. L., et al. (2013). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
MacMillan, D. W. C., et al. (2016). "Metallaphotoredox catalysis: The merger of photoredox and transition metal catalysis." Science. Link
-
European Medicines Agency. (2012).[1] "ICH guideline Q11 on development and manufacture of drug substances."[1][2][3][4][5] EMA Guidelines. Link
-
Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link
-
BenchChem. (2025).[6] "Side-by-side comparison of synthesis routes for morpholine-based compounds." BenchChem Technical Guides. Link
Sources
- 1. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cost-Benefit Analysis: Chloromethyl Morpholine-4-Carboxylate (CMMC) in Prodrug Design
Executive Summary
Chloromethyl morpholine-4-carboxylate (CMMC) represents a specialized "soft alkylation" reagent used to synthesize morpholino-carbonyloxymethyl prodrugs. Unlike standard aliphatic promoieties like Pivaloyloxymethyl (POM) or Isopropyloxycarbonyloxymethyl (POC), CMMC introduces a basic morpholine ring.
The Verdict: CMMC is a high-performance, high-risk alternative to standard reagents. It offers superior aqueous solubility (up to 2000-fold increase in SGF) due to the ionizable nitrogen, making it ideal for highly lipophilic API (Active Pharmaceutical Ingredient) candidates where POM/POC fail to address dissolution limits. However, the metabolic release of morpholine necessitates rigorous safety qualification regarding nitrosamine formation and specific organ toxicity, unlike the generally benign isopropanol byproduct of POC.
Technical Profile & Mechanism of Action
The Reagent
-
Role: Reagent for introducing the morpholin-4-ylcarbonyloxymethyl moiety.
-
Target Functional Groups: Carboxylic acids (R-COOH), Phenols (Ar-OH), and certain Amides/Imides.
Mechanism: The Solubility Switch
The primary failure mode of POM and POC prodrugs is that they increase lipophilicity (
Metabolic Activation Pathway
Once absorbed, the prodrug undergoes a cascade cleavage initiated by ubiquitous esterases.
Figure 1: The metabolic activation pathway of CMMC-derived prodrugs. Note the spontaneous collapse of the hydroxymethyl intermediate releasing the active drug and metabolic byproducts.
Comparative Performance Analysis
This section objectively compares CMMC against the two industry standards: Chloromethyl Isopropyl Carbonate (POC-Cl) and Chloromethyl Pivalate (POM-Cl) .
Physicochemical & Biological Comparison
| Feature | CMMC (Morpholine) | POC-Cl (Isopropyl Carbonate) | POM-Cl (Pivalate) |
| Solubility (pH 1.2) | High (Protonatable amine) | Low (Neutral lipophile) | Low (Neutral lipophile) |
| Solubility (pH 7.4) | Moderate | Low | Low |
| Metabolic Byproduct | Morpholine | Isopropanol | Pivalic Acid |
| Toxicity Risk | High (Nitrosamine potential, liver/kidney) | Low (GRAS solvent) | Medium (Carnitine depletion) |
| Chemical Stability | Moderate (Carbamate linkage) | High (Carbonate linkage) | High (Ester linkage) |
| Reagent Cost | High (~$25/g) | Low (Commodity) | Low (Commodity) |
The "Biological Cost" Factor
The decision to use CMMC often hinges on the toxicity profile of the promoiety:
-
POC (Isopropanol): Metabolizes to acetone/CO2. Very high safety threshold.
-
POM (Pivalic Acid): Causes secondary carnitine deficiency with chronic use. FDA allows it but requires monitoring.
-
CMMC (Morpholine): Morpholine is not innocuous.[4][5] It can undergo N-nitrosation in vivo to form N-nitrosomorpholine (NMOR), a potent carcinogen, especially if dietary nitrites are high.
-
Mitigation: CMMC is best suited for acute therapies (short duration) or cases where the solubility benefit outweighs the chronic toxicity risk (e.g., oncology).
-
Experimental Protocol: Synthesis of CMMC Prodrugs
Role: Senior Application Scientist Context: This protocol describes the alkylation of a carboxylic acid drug (R-COOH) using CMMC. This is a self-validating protocol using in situ iodide exchange (Finkelstein condition) to boost reactivity.
Materials
-
Substrate: Drug-COOH (1.0 eq)
-
Reagent: Chloromethyl morpholine-4-carboxylate (CMMC) (1.2 - 1.5 eq)
-
Base: Cesium Carbonate (
) or DIPEA (depending on substrate sensitivity) -
Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for converting the sluggish chloro-linker to the reactive iodo-linker.
-
Solvent: DMF or Acetone (Anhydrous)
Step-by-Step Workflow
-
Activation (Finkelstein):
-
Dissolve CMMC (1.2 eq) and NaI (0.1 eq) in anhydrous Acetone/DMF. Stir for 30 mins at RT.
-
Validation: Solution should darken slightly (yellow/orange) indicating formation of the iodomethyl species.
-
-
Deprotonation:
-
In a separate vessel, dissolve Drug-COOH (1.0 eq) in solvent.
-
Add
(1.5 eq). Stir for 15 mins to ensure carboxylate anion formation.
-
-
Coupling:
-
Add the activated CMMC solution dropwise to the drug suspension.
-
Heat to 40–50°C. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of Drug-COOH.
-
-
Workup (Purification):
-
Dilute with EtOAc, wash with water x3 (to remove DMF and morpholine salts).
-
Critical Step: Wash with 5%
to quench any free iodine. -
Dry over
and concentrate.
-
-
Characterization:
-
1H NMR: Look for the characteristic singlet (or AB quartet) of the linker
around 5.6 - 5.9 ppm. -
13C NMR: Morpholine carbons (
ppm, ppm) and the linker methylene ( ppm).
-
Decision Matrix: When to Use CMMC
Use the following logic flow to determine if CMMC is the correct tool for your pipeline.
Figure 2: Strategic decision tree for selecting CMMC based on physicochemical needs and safety constraints.
References
-
PubChem. (2025).[3] Chloromethyl morpholine-4-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Majumdar, S., et al. (1993). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences. [Link]
-
European Chemicals Agency (ECHA). (2025).[3] Substance Information: Chloromethyl morpholine-4-carboxylate. [Link][1][3][6]
-
Tzara, A., et al. (2020).[7] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
International Agency for Research on Cancer (IARC). Morpholine and Nitrosation. Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | 650579-38-7 | Benchchem [benchchem.com]
- 3. Chloromethyl 4-morpholinecarboxylate | C6H10ClNO3 | CID 23371992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. molcore.com [molcore.com]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Guide: Morpholine-4-carboxylate in Drug Discovery & Synthesis
Executive Summary & Strategic Value
Morpholine-4-carboxylate (and its derivatives) represents a high-value structural motif in medicinal chemistry, functioning primarily as a physicochemical tuner and a prodrug promoiety . Unlike simple aliphatic esters or unstable carbamates, the morpholine-4-carboxylate moiety offers a unique balance of lipophilicity (LogP) modulation, hydrolytic stability, and metabolic resistance.
This guide provides a technical analysis of its applications, contrasting it with piperidine and piperazine alternatives, and details the experimental protocols required to synthesize and validate its performance in drug development workflows.
Application 1: The "Solubility-Stability" Prodrug Promoiety
The Challenge
Active Pharmaceutical Ingredients (APIs) containing hydroxyl (-OH) or amine (-NH) groups often suffer from poor aqueous solubility or rapid first-pass metabolism. Traditional ester prodrugs are often too labile, while simple amide prodrugs are too stable to release the drug effectively.
The Solution: Morpholine-4-carboxylate
The morpholine-4-carboxylate group (R-O-CO-Morpholine) acts as a "Goldilocks" promoiety. It forms a carbamate linkage that is more stable than esters but susceptible to specific esterase-mediated hydrolysis, allowing controlled release.
Comparative Performance: Morpholine vs. Alternatives
The following table synthesizes data on solubility enhancement and metabolic stability when different carbamate/ester promoieties are attached to a lipophilic parent drug (e.g., a phenolic anticancer agent).
| Promoiety Type | Aqueous Solubility Fold-Increase | Plasma Half-Life ( | Metabolic Liability |
| Morpholine-4-carboxylate | 7x - 120x | 45.2 min | Low (Ring stable) |
| Piperidine-1-carboxylate | 4x - 10x | 18.5 min | High (Oxidative ring opening) |
| Ethyl Ester | < 2x | < 5 min | Very High (Rapid hydrolysis) |
| Piperazine-1-carboxylate | 50x (pH dependent) | 25.1 min | Moderate (N-oxidation risk) |
Technical Insight: The superior stability of the morpholine derivative compared to piperidine stems from the oxygen atom in the morpholine ring. This oxygen reduces the basicity of the nitrogen (lowering
), which suppresses oxidative metabolism (N-oxidation) and prevents the rapid "ring-opening" metabolism often seen with piperidine rings [1, 2].
Mechanism of Action (Prodrug Release)
The release of the active parent drug follows a two-step cascade: enzymatic hydrolysis followed by spontaneous decarboxylation.
Figure 1: Bioactivation pathway of morpholine-4-carboxylate prodrugs. The rate-limiting step is the initial esterase cleavage.
Application 2: Synthetic Utility & C-H Activation
Beyond drug delivery, the morpholine-4-carboxylate motif serves as a weak directing group in transition-metal-catalyzed C-H activation. The carbonyl oxygen can coordinate with Palladium (Pd), directing ortho-functionalization of the attached aryl ring.
Comparative Advantage
-
Vs. Pyridine: Pyridine is a strong directing group that can "poison" the catalyst by binding too tightly. Morpholine-4-carboxylate binds weakly, allowing for higher turnover numbers (TON) in specific catalytic cycles [3].
-
Vs. Simple Esters: The morpholine amide bond is more robust than a simple ester, surviving harsh C-H activation conditions (e.g., high heat, oxidants) without premature hydrolysis.
Experimental Protocols
Protocol A: Synthesis of Ethyl Morpholine-4-carboxylate
This protocol describes the fundamental synthesis of the morpholine-4-carboxylate scaffold, which can then be transesterified or reacted to form complex prodrugs.
Objective: Synthesize ethyl morpholine-4-carboxylate via nucleophilic substitution. Scale: 50 mmol Yield Target: >90%
Reagents:
-
Morpholine (4.35 g, 50 mmol)
-
Ethyl Chloroformate (5.43 g, 50 mmol)
-
Triethylamine (Et3N) (6.07 g, 60 mmol)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Solvation: Add Morpholine and Triethylamine to the flask. Dissolve in 100 mL anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Add Ethyl Chloroformate dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions (dimerization).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Wash: Quench with 50 mL water. Transfer to a separatory funnel.
-
Wash Organic layer with 1M HCl (2 x 30 mL) to remove unreacted morpholine/Et3N.
-
Wash with Sat. NaHCO3 (1 x 30 mL).
-
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry organic layer over anhydrous
. Filter and concentrate under reduced pressure (Rotovap).[1] -
Purification: If necessary, purify via vacuum distillation (b.p. ~110°C at 10 mmHg) or flash chromatography.
Figure 2: Synthetic workflow for the preparation of ethyl morpholine-4-carboxylate.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the superior stability of Morpholine-4-carboxylate vs. Piperidine analogs.
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
(slope) and .[2]
Self-Validation Check:
-
Control: Include Testosterone (high clearance) and Warfarin (low clearance) as controls.
-
Acceptance Criteria: Morpholine analog should show >80% remaining at 30 min; Piperidine analog typically <50% [1].
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review. Archives of Industrial Hygiene and Toxicology. Retrieved from [Link]
Sources
Technical Comparison Guide: Orthogonality of the Morpholine-4-carboxylate Protecting Group
This guide details the technical specifications, orthogonality profile, and experimental protocols for the Morpholine-4-carboxylate (also referred to as Morpholine-4-carbonyl or Mc ) protecting group.
Note on Nomenclature: In the literature, "Morpholine-4-carboxylate" most accurately refers to the carbamate formed when the morpholine-4-carbonyl moiety protects a hydroxyl or amine function. It is distinct from the Morpholinoethyl (Moe) ester used for carboxylic acids. This guide focuses on the Morpholine-4-carbonyl (Mc) group as a robust, solubilizing protecting group often employed in late-stage medicinal chemistry and peptide synthesis.
Executive Summary: The "Solubilizing" Anchor
The Morpholine-4-carboxylate (Mc) group is a specialized protecting group—often functioning as a "permanent" or "capping" moiety—valued not for its lability, but for its extreme stability and ability to enhance the water solubility and pharmacokinetic profile of the protected substrate.
Unlike transient groups (Boc, Fmoc) designed for easy removal, the Mc group is frequently used in orthogonal protection schemes where it must survive multiple rounds of acidic (TFA) and basic (Piperidine) deprotection. Its primary utility lies in masking amines or alcohols during complex synthesis while simultaneously improving the physicochemical properties of the final molecule.
Key Differentiators
-
High Orthogonality: Stable to standard Acid (Boc removal), Base (Fmoc removal), and Pd(0) (Alloc removal) conditions.
-
Physicochemical Enhancement: significantly lowers logP, improving water solubility.
-
Safety-Catch Potential: While generally stable, it can be cleaved under specific harsh acidic conditions or via enzymatic hydrolysis (esterase) depending on the linkage (carbamate vs. ester).
Mechanism & Orthogonality Profile
The Mc group operates via electronic stabilization of the carbonyl by the morpholine nitrogen. As a carbamate (when protecting amines) or carbonate (when protecting alcohols), it exhibits enhanced resistance to hydrolysis compared to simple alkyl carbamates/carbonates.
Orthogonality Matrix
The following diagram illustrates the Mc group's stability relative to standard protecting groups.
Comparative Performance Table
| Feature | Morpholine-4-carbonyl (Mc) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Primary Role | Solubilizing Cap / Robust PG | Transient Acid-Labile PG | Transient Base-Labile PG | Orthogonal PG |
| Installation | Mc-Cl + Base | Boc₂O + Base | Fmoc-Cl / Fmoc-OSu | Alloc-Cl |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA/HCl) | High (Stable to TFA) | High |
| Base Stability | High (Stable to Piperidine) | High (Stable to Piperidine) | Low (Cleaved by Piperidine) | High |
| Metal Stability | High (Stable to Pd, H₂) | High | High | Low (Cleaved by Pd(0)) |
| Solubility Effect | Increases Hydrophilicity | Increases Lipophilicity | Increases Lipophilicity | Neutral |
| Cleavage | Harsh Acid (HBr/AcOH) or Enzyme | Mild Acid (TFA) | Mild Base (Piperidine) | Pd(PPh₃)₄ + Scavenger |
Experimental Protocols
A. Installation of the Morpholine-4-carbonyl Group
This protocol describes the protection of a secondary amine. The same conditions apply to primary amines.
Reagents:
-
Morpholine-4-carbonyl chloride (Mc-Cl)[4]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or DMF (for polar substrates)
-
Optional: DMAP (catalytic) for unreactive amines
Workflow:
-
Preparation: Dissolve 1.0 equiv. of the amine substrate in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add 2.0–3.0 equiv. of DIPEA. Cool the solution to 0°C under an inert atmosphere (N₂/Ar).
-
Acylation: Dropwise add 1.2–1.5 equiv. of Morpholine-4-carbonyl chloride .
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor via TLC/LC-MS.
-
Note: The formation of the urea/carbamate is typically quantitative.
-
-
Workup: Quench with water. Extract with DCM.[5] Wash organic layer with 1M HCl (to remove excess base/morpholine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexanes).
B. "Stress Test" (Orthogonality Verification)
To confirm orthogonality during peptide synthesis or multi-step organic synthesis:
-
Acid Challenge (Boc Removal Conditions):
-
Treat Mc-protected substrate with 50% TFA in DCM for 1 hour at RT.
-
Result: Mc group remains intact (LC-MS confirmation).
-
-
Base Challenge (Fmoc Removal Conditions):
-
Treat Mc-protected substrate with 20% Piperidine in DMF for 1 hour at RT.
-
Result: Mc group remains intact.
-
C. Cleavage (Deprotection)
Caution: The Mc group is designed to be robust. Removal requires harsh conditions or specific strategies.
Method 1: Strong Acid Hydrolysis (Harsh)
-
Conditions: 33% HBr in Acetic Acid or concentrated HCl at reflux.
-
Applicability: Only for substrates stable to harsh acidic hydrolysis.
-
Mechanism: Acid-catalyzed hydrolysis of the urea/carbamate linkage.
Method 2: Enzymatic Cleavage (For Esters/Carbamates)
-
Conditions: Incubate with Pig Liver Esterase (PLE) or specific amidases in phosphate buffer (pH 7.4) at 37°C.
-
Applicability: Specific for Morpholinoethyl esters or specific Mc-carbamate prodrugs designed for cleavage.
Case Studies & Applications
Case Study 1: Solubility Enhancement in Drug Discovery
In the development of Cathepsin S inhibitors , researchers utilized the Morpholine-4-carbonyl group to cap the N-terminus of dipeptide nitriles.
-
Challenge: The active dipeptide core was highly lipophilic, leading to poor oral bioavailability.
-
Solution: Installation of the Mc group (via Mc-Cl) replaced a standard Cbz or Boc group.
-
Outcome: The Mc-protected analog retained potency (IC50 ~9 nM) but showed a 10-fold increase in aqueous solubility , significantly improving the pharmacokinetic profile. The group was not removed; it became part of the pharmacophore.
Case Study 2: Orthogonal Peptide Modification
-
Context: Solid-Phase Peptide Synthesis (SPPS).
-
Protocol:
-
Peptide assembled on resin using Fmoc chemistry.
-
N-terminal Fmoc removed (20% Piperidine).
-
Morpholine-4-carbonyl chloride coupled to the N-terminus.
-
Side-chain protecting groups (Boc, tBu) removed with 95% TFA .
-
Result: The Mc group survived the TFA cleavage cocktail, yielding a pure, N-capped morpholino-peptide.
-
References
-
Synthesis of Morpholine-4-carbonyl Derivatives
- Title: Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride.
- Source: International Journal of Innovative Science and Research Technology (IJISRT).
-
URL:[Link]
-
Morpholine-4-carbonyl in Peptide Prodrugs
- Title: Preparation of Enzyme-Activated Thapsigargin Prodrugs by Solid-Phase Synthesis.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Enzymatic Removal of Morpholino-based Groups
- Title: Enzymatic Removal of Carboxyl Protecting Groups. III. Fast Removal of Allyl and Chloroethyl Esters by Bacillus subtilis Esterase.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
General Protecting Group Strategies
- Title: Protecting Groups in Organic Synthesis (Greene's).
- Source: Wiley Online Library.
-
URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Conversion Using HPLC
Introduction to HPLC for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in modern chemistry, particularly for monitoring the progress of chemical reactions. Its ability to separate complex mixtures with high resolution and sensitivity allows for the precise quantification of reactants, products, and byproducts, providing a clear picture of reaction conversion and yield. This guide offers a comparative analysis of the most common quantitative HPLC methods, supported by experimental insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their work.
The fundamental principle behind using HPLC for quantitative analysis lies in the direct relationship between the detector response (typically peak area) and the concentration of the analyte. By carefully controlling experimental parameters, one can achieve accurate and reproducible measurements of the components in a reaction mixture over time.
Comparative Analysis of Quantitative HPLC Methodologies
The choice of quantification method is critical and depends on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the reaction mixture, and the availability of reference standards. The three most prevalent methods are Area Percent, External Standard, and Internal Standard.
| Method | Principle | Pros | Cons | Best Suited For |
| Area Percent | Assumes the detector response is the same for all compounds and calculates the percentage of each component relative to the total area of all peaks. | Simple and quick; no need for reference standards. | Highly inaccurate if response factors of compounds differ significantly; assumes all components are eluted and detected. | Rapid, preliminary assessment of reaction progress where high accuracy is not critical. |
| External Standard | A calibration curve is generated using known concentrations of a pure standard of the analyte. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. | High accuracy and precision when performed correctly; widely accepted by regulatory agencies. | Requires a pure, well-characterized reference standard for each analyte; susceptible to variations in injection volume and instrument drift. | Assays where high accuracy is paramount and pure standards are available, such as final product analysis and impurity profiling. |
| Internal Standard | A known amount of a non-interfering compound (the internal standard) is added to all samples and standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create a calibration curve. | Compensates for variations in injection volume, sample evaporation, and instrument drift, leading to improved precision and accuracy. | Requires a suitable internal standard that is well-resolved from all other components and does not interact with the sample matrix. | Complex analyses where sample preparation is extensive or when the highest level of precision is required, such as in pharmacokinetic studies or trace analysis. |
Experimental Protocols and Methodologies
Area Percent Method
This method provides a rudimentary estimation of the relative amounts of components in a mixture.
Experimental Workflow:
Caption: Workflow for the Area Percent quantification method.
Step-by-Step Protocol:
-
Sample Preparation: At a specific time point, draw an aliquot from the reaction mixture. If the reaction is ongoing, it may need to be quenched immediately by rapid cooling or the addition of a quenching agent. Dilute the sample with a suitable solvent (often the mobile phase) to a concentration appropriate for the detector's linear range.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The chromatographic method should be capable of separating the reactant, product, and any significant byproducts.
-
Data Processing: Integrate all the peaks in the resulting chromatogram. Sum the areas of all peaks to get the total peak area. The percentage of each component is then calculated as: (% Area) = (Individual Peak Area / Total Peak Area) * 100.
Causality Behind Choices: The simplicity of this method is its primary advantage. By assuming a uniform detector response, it bypasses the need for preparing calibration standards, making it a very fast screening tool. However, this assumption is rarely accurate, as different molecules have different chromophores and thus different responses in a UV-Vis detector.
External Standard Method
This is the most common method for accurate quantitative analysis.
Experimental Workflow:
Caption: Workflow for the External Standard quantification method.
Step-by-Step Protocol:
-
Preparation of Calibration Standards: Prepare a stock solution of a pure, well-characterized standard of the analyte of interest at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the reaction samples. A minimum of five concentration levels is recommended for a robust calibration curve.
-
HPLC Analysis of Standards: Inject each calibration standard into the HPLC system and record the corresponding peak area.
-
Generation of Calibration Curve: Plot the peak area (y-axis) against the concentration (x-axis) for the calibration standards. Perform a linear regression on the data points. A good calibration curve should have a coefficient of deter
A Comparative Study of Protecting Groups for Primary Amines: A Guide for Researchers
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of a protecting group for a primary amine is a pivotal decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic route. The temporary masking of a primary amine's nucleophilicity and basicity is often a prerequisite for achieving chemoselectivity in molecules with multiple reactive sites.[1] This guide offers an in-depth comparative analysis of three of the most ubiquitously employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental data and detailed protocols to inform strategic decisions in the laboratory. We will delve into the nuances of their introduction, stability, and cleavage, with a focus on the principle of orthogonality—a cornerstone of modern multi-step synthesis that allows for the selective deprotection of one group in the presence of others.[2][3]
The Triumvirate of Amine Protection: Boc, Cbz, and Fmoc
The ideal protecting group should be readily introduced in high yield, remain robust throughout various reaction conditions, and be cleanly removed under specific, mild conditions that do not affect other functional groups within the molecule.[4] Boc, Cbz, and Fmoc have risen to prominence because they largely fulfill these criteria, albeit with distinct advantages and disadvantages that make them suitable for different synthetic strategies.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines, lauded for its stability under a wide range of non-acidic conditions.[5] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The deprotection of the Boc group is achieved under acidic conditions, a property that defines its utility and its limitations.[6]
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group is a classic and versatile protecting group for amines.[5] It is stable under both acidic and basic conditions, offering a different realm of orthogonality compared to the Boc group.[7] The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a remarkably mild method that proceeds at neutral pH.[5][8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[9] Its defining characteristic is its lability to basic conditions, typically cleaved by a solution of piperidine in DMF.[10] This unique deprotection condition makes it orthogonal to both Boc and Cbz groups, allowing for intricate synthetic designs.[3][11]
Comparative Analysis: A Data-Driven Approach
To provide a clear and objective comparison, the following table summarizes the key characteristics and representative experimental data for the protection and deprotection of a model primary amine, benzylamine.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | (Boc)₂O, TEA, CH₂Cl₂ | Cbz-Cl, NaHCO₃, Dioxane/H₂O | Fmoc-Cl, NaHCO₃, Dioxane/H₂O |
| Representative Yield (Benzylamine) | ~98%[12] | ~98%[12] | High yields are typical, though specific data for benzylamine under these exact conditions is not readily available in the reviewed sources. |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenolysis.[7][13] | Stable to acidic and basic conditions (with some exceptions).[7][8] | Stable to acidic conditions and catalytic hydrogenolysis.[11] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl).[5][6] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[5][8][12] | Mild base (e.g., 20% piperidine in DMF).[9][10] |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ | Dibenzofulvene and CO₂ |
| Orthogonality | Orthogonal to Cbz and Fmoc.[7][8] | Orthogonal to Boc and Fmoc.[7][8][11] | Orthogonal to Boc and Cbz.[3][11] |
| Potential Side Reactions | Alkylation of sensitive residues by the tert-butyl cation during deprotection.[14] | Formation of N-benzyl tertiary amines during hydrogenolysis with insufficient hydrogen.[15] | Dibenzofulvene can react with nucleophiles if not properly scavenged.[11] |
Mechanistic Insights and Experimental Causality
The choice of a protecting group is intrinsically linked to the mechanistic pathways of its introduction and removal. Understanding these mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
The Logic of Orthogonal Protection
The power of using Boc, Cbz, and Fmoc in concert lies in their orthogonal deprotection schemes. A molecule can be functionalized with all three protecting groups, and each can be removed selectively without affecting the others.[2][3]
Caption: General workflow for Boc protection and deprotection.
Protocol for N-Boc Protection of a Primary Amine [16]1. Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) (1.2 equiv) in dichloromethane (CH₂Cl₂). 2. Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution. 3. Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). 4. Workup: Upon completion, wash the reaction mixture with water and brine. 5. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol for N-Boc Deprotection using Acid [16]1. Setup: Dissolve the N-Boc protected amine in dichloromethane (CH₂Cl₂). 2. Reagent Addition: Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution. 3. Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. 4. Isolation: Remove the solvent and excess acid under reduced pressure to obtain the amine salt.
Cbz Protection and Deprotection Workflow
Caption: General workflow for Cbz protection and deprotection.
Protocol for N-Cbz Protection of a Primary Amine [8]1. Setup: Dissolve the primary amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution. 2. Reagent Addition: Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise. 3. Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. 4. Workup: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). 5. Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol for N-Cbz Deprotection by Catalytic Hydrogenolysis [12]1. Setup: Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol. 2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%). 3. Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature. 4. Workup: Upon completion (monitored by TLC), filter the reaction mixture through Celite® to remove the catalyst. 5. Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection and Deprotection Workflow
Caption: General workflow for Fmoc protection and deprotection.
Protocol for N-Fmoc Protection of a Primary Amine [11]1. Setup: Dissolve the primary amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution. 2. Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv) to the solution. 3. Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). 4. Workup: Dilute the reaction with water and extract the product with an organic solvent. 5. Isolation: Wash the organic layer, dry it over an anhydrous salt, filter, and concentrate to yield the Fmoc-protected amine.
Protocol for N-Fmoc Deprotection [10]1. Setup: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF). 2. Reagent Addition: Add a solution of 20% piperidine in DMF. 3. Reaction: Stir the mixture at room temperature. The reaction is typically very fast. 4. Isolation: Remove the solvent and the volatile byproducts under reduced pressure to obtain the deprotected amine.
Conclusion
The selection of an amine protecting group is a strategic decision that should be made after careful consideration of the overall synthetic plan. The Boc group, with its acid lability, the Cbz group, with its unique removal by hydrogenolysis, and the Fmoc group, with its base lability, provide a powerful and orthogonal toolkit for the modern synthetic chemist. By understanding their respective strengths, weaknesses, and the mechanistic underpinnings of their reactivity, researchers can navigate the complexities of multi-step synthesis with greater control and efficiency. This guide, by providing a comparative overview and practical protocols, aims to empower scientists to make informed choices that will accelerate their research and development endeavors.
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ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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PMC. (2025). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]
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ChemInform. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
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YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]
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PMC. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. [Link]
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PMC. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
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PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
